Lysine hydroxamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25125-92-2 |
|---|---|
Molecular Formula |
C6H15N3O2 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-hydroxyhexanamide |
InChI |
InChI=1S/C6H15N3O2/c7-4-2-1-3-5(8)6(10)9-11/h5,11H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
NZWPVDFOIUKVSJ-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NO)N |
Canonical SMILES |
C(CCN)CC(C(=O)NO)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysine hydroxamate |
Origin of Product |
United States |
Foundational & Exploratory
Lysine Hydroxamates as Histone Deacetylase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. Beyond histones, HDACs also modulate the function of numerous non-histone proteins involved in critical cellular processes. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a significant target for therapeutic intervention.
Lysine hydroxamates represent a prominent class of HDAC inhibitors (HDACi). These small molecules have shown considerable promise as anti-cancer agents, with some gaining FDA approval. This guide provides an in-depth technical overview of the mechanism, efficacy, and experimental evaluation of lysine hydroxamates as HDAC inhibitors.
Core Mechanism of Action
The inhibitory activity of lysine hydroxamates is centered on their characteristic pharmacophore, which consists of three key components:
-
Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-C(=O)NH-OH) is the critical functional group. It acts as a powerful chelating agent for the Zn²⁺ ion located in the active site of class I, II, and IV HDACs. This chelation mimics the transition state of the acetyl-lysine substrate hydrolysis, effectively blocking the enzyme's catalytic activity.
-
Linker Region: A hydrophobic carbon chain, typically 4-6 units long, connects the ZBG to the cap group. This linker region occupies the narrow channel leading to the active site.
-
Cap Group: A larger, often aromatic group that interacts with residues at the rim of the enzyme's active site, contributing to the inhibitor's potency and isoform selectivity.
The interaction of the hydroxamate with the zinc ion is the primary mechanism of enzyme inhibition, leading to the accumulation of acetylated histones and non-histone proteins.
Caption: Mechanism of HDAC inhibition by lysine hydroxamates.
Quantitative Data: Inhibitory Potency
The efficacy of lysine hydroxamates is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various HDAC isoforms. These values are critical for determining potency and selectivity. The table below summarizes the IC₅₀ values for Suberoylanilide Hydroxamic Acid (SAHA), a well-characterized pan-HDAC inhibitor.
| HDAC Isoform | IC₅₀ (μM) |
| Class I | |
| HDAC1 | 0.061[1] |
| HDAC2 | 0.251[1] |
| HDAC3 | 0.019[1] |
| HDAC8 | 0.827[1] |
| Class IIb | |
| HDAC6 | Varies by assay |
| HDAC10 | Varies by assay |
Note: IC₅₀ values can vary significantly based on the specific assay conditions, substrate used, and cell line. The data presented is from in vitro enzymatic assays.[1]
Cellular Signaling Pathways
HDAC inhibitors exert their anti-cancer effects by inducing a range of cellular responses, including cell cycle arrest, apoptosis, and modulation of cell motility. These effects are mediated by the hyperacetylation of both histone and non-histone proteins.
Cell Cycle Arrest and Apoptosis
A primary outcome of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21.[2][3] This can occur through both p53-dependent and p53-independent pathways.[2][4] Acetylation of p53 by HDAC inhibitors can stabilize the protein, leading to enhanced transcriptional activation of p21.[4] Increased p21 expression leads to cell cycle arrest.[2][5] Concurrently, HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by altering the expression of key regulatory proteins like those in the Bcl-2 family.[4]
Caption: HDAC inhibitor-induced cell cycle arrest and apoptosis pathways.
Regulation of Cell Motility
HDAC6, a predominantly cytoplasmic Class IIb deacetylase, is a key regulator of cell motility. Its major non-histone substrates include α-tubulin and cortactin.[6] Deacetylation of α-tubulin by HDAC6 is associated with microtubule stability and dynamics.[7][8] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can impair microtubule-dependent processes like cell migration.[7][9][10] Similarly, by deacetylating the actin-binding protein cortactin, HDAC6 influences F-actin dynamics and, consequently, actin-dependent cell motility.[6]
Caption: HDAC6 inhibition impairs cell motility via tubulin and cortactin.
Experimental Protocols
Evaluating the efficacy of lysine hydroxamates involves a series of in vitro assays to determine enzymatic inhibition and cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]
- 8. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. HDAC6 deacetylates alpha tubulin in sperm and modulates sperm motility in Holtzman rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of L-Lysine Hydroxamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-lysine hydroxamate, a derivative of the essential amino acid L-lysine, belongs to the hydroxamic acid class of compounds. These molecules are recognized for their potent metal-chelating properties, which underpin their diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of L-lysine hydroxamate and related amino acid hydroxamates, with a primary focus on their role as enzyme inhibitors. While specific quantitative data for L-lysine hydroxamate is limited in publicly accessible literature, this document consolidates available information and extrapolates its likely mechanisms of action based on the well-established activities of structurally similar compounds, particularly in the context of histone deacetylase (HDAC) inhibition. This guide also details relevant experimental protocols and visualizes key signaling pathways and workflows to support further research and drug development efforts in this area.
Introduction: The Chemical and Biological Significance of L-Lysine Hydroxamate
L-lysine is a fundamental amino acid, crucial for protein synthesis and various metabolic processes. The modification of its carboxyl group to a hydroxamic acid moiety (-CONHOH) yields L-lysine hydroxamate. This structural change confers significant biological properties, primarily due to the hydroxamate group's ability to act as a bidentate ligand, forming stable complexes with metal ions.[1][2] This chelating ability is the cornerstone of its function as an inhibitor of metalloenzymes.[3]
Hydroxamic acids are a well-documented class of inhibitors for zinc-dependent histone deacetylases (HDACs).[4][5][6] HDACs are critical regulators of gene expression, removing acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[6] By inhibiting HDACs, hydroxamic acids can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[6] This mechanism is the basis for the clinical use of several hydroxamate-based HDAC inhibitors in cancer therapy.[7]
Beyond HDACs, the metal-chelating properties of hydroxamates suggest potential inhibitory activity against other metalloenzymes, such as matrix metalloproteinases (MMPs) and aminopeptidases.
Known Biological Activities
Antibacterial Activity
One of the earliest documented biological activities of L-lysine hydroxamate is its ability to inhibit the growth of the bacterium Escherichia coli K-12.[8] This suggests that L-lysine hydroxamate may target essential metalloenzymes within the bacterial lysine biosynthesis pathway or other vital cellular processes.[9][10] The lysine biosynthesis pathway in bacteria is essential for their survival and is absent in humans, making it an attractive target for the development of novel antibiotics.[11]
Presumed Histone Deacetylase (HDAC) Inhibition
Given that the hydroxamic acid moiety is a hallmark of numerous potent HDAC inhibitors, it is highly probable that L-lysine hydroxamate exhibits inhibitory activity against this class of enzymes. The hydroxamate group is thought to chelate the zinc ion within the active site of HDACs, thereby blocking their catalytic activity.[5] This inhibition leads to an accumulation of acetylated histones, which in turn alters gene expression and can induce cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][12]
Quantitative Data on Related Amino Acid Hydroxamates
To provide a framework for understanding the potential potency of L-lysine hydroxamate, the following table summarizes the inhibitory activities of other relevant hydroxamate-based compounds against various enzymes. It is important to note that these are not direct data for L-lysine hydroxamate and should be used for comparative purposes only.
| Compound | Target Enzyme | IC50 / Ki Value | Cell Line/System | Reference |
| L-Leucine hydroxamate | Leucine aminopeptidase | Ki = 14 µM | Porcine kidney | [2] |
| D-Leucine hydroxamic acid | Aeromonas aminopeptidase | Ki = 2 x 10⁻⁹ M | Aeromonas proteolytica | [13] |
| D-Valine hydroxamic acid | Aeromonas aminopeptidase | Ki = 5 x 10⁻⁹ M | Aeromonas proteolytica | [13] |
| Benzohydroxamic acid | Mushroom tyrosinase | Ki = 7 nM - 1 µM | N/A | |
| Vorinostat (SAHA) | HDACs | Ki = 1 - 25 nM | Human | |
| Panobinostat | HDACs | Ki = 0.6 - 25 nM | Human |
Postulated Mechanism of Action and Signaling Pathways
The primary mechanism of action for L-lysine hydroxamate is anticipated to be the inhibition of zinc-dependent metalloenzymes, most notably HDACs.
HDAC Inhibition Signaling Pathway
The inhibition of HDACs by L-lysine hydroxamate would lead to the hyperacetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes. Key downstream effects include the upregulation of tumor suppressor genes like p21, leading to cell cycle arrest, and the induction of apoptosis through various signaling cascades.
Caption: Postulated HDAC inhibition pathway by L-lysine hydroxamate.
Experimental Protocols
The following are generalized protocols for assessing the biological activity of hydroxamate compounds. These can be adapted for the specific investigation of L-lysine hydroxamate.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.
Workflow:
Caption: Workflow for a fluorometric HDAC inhibition assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of L-lysine hydroxamate in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of desired concentrations.
-
Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme solution to each well.
-
Inhibitor Incubation: Add the diluted L-lysine hydroxamate or control (buffer/solvent) to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Development: Stop the reaction and generate the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate. Incubate for an additional 15-20 minutes at room temperature.
-
Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of L-lysine hydroxamate relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Methodology:
-
Bacterial Culture: Grow a culture of the test bacterium (e.g., E. coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial twofold dilutions of L-lysine hydroxamate in the broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of L-lysine hydroxamate that completely inhibits visible bacterial growth.
Conclusion and Future Directions
L-lysine hydroxamate holds promise as a biologically active molecule, likely exerting its effects through the inhibition of metalloenzymes. Its documented antibacterial activity and the strong precedent for hydroxamic acids as HDAC inhibitors suggest potential applications in both infectious diseases and oncology. However, a significant gap exists in the literature regarding specific quantitative data on its enzyme inhibitory activity and its effects on cellular signaling pathways.
Future research should focus on:
-
Quantitative Inhibitory Profiling: Screening L-lysine hydroxamate against a panel of HDAC isoforms, sirtuins, MMPs, and other relevant metalloenzymes to determine its potency and selectivity.
-
Cellular Activity Studies: Investigating the effects of L-lysine hydroxamate on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.
-
Mechanism of Action Elucidation: Utilizing techniques such as Western blotting to assess changes in histone acetylation and the expression of key cell cycle and apoptosis regulatory proteins following treatment with L-lysine hydroxamate.
-
Structural Biology: Co-crystallization of L-lysine hydroxamate with its target enzymes to understand the molecular basis of its inhibitory activity.
A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of L-lysine hydroxamate and guiding its development as a potential therapeutic agent.
References
- 1. L-lysine and L-arginine inhibit the oxidation of lipids and proteins of emulsion sausage by chelating iron ion and scavenging radical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of human histone deacetylase: synthesis and enzyme and cellular activity of straight chain hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20180370987A1 - Histone deacetylase inhibitors - Google Patents [patents.google.com]
- 7. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The coordinated action of the enzymes in the L-lysine biosynthetic pathway and how to inhibit it for antibiotic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Lysine Biosynthesis Inhibitors [bristol.ac.uk]
- 11. Inhibitors of lysine biosynthesis enzymes as potential new herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Lysine Hydroxamate on Escherichia coli Growth: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. Amino acid hydroxamates represent a class of molecules with demonstrated antibacterial properties. Among these, L-lysine hydroxamate has been shown to reduce the growth rate of Escherichia coli K-12[1][2][3]. This document serves as a technical resource for researchers investigating the antibacterial effects of lysine hydroxamate, with a focus on its impact on E. coli.
Proposed Mechanism of Action: Inhibition of Peptide Deformylase
While the precise mechanism of this compound's effect on E. coli is not explicitly detailed in the available literature, the hydroxamate moiety is a well-established chelating group known to inhibit metalloenzymes. A primary target for hydroxamate-based inhibitors in bacteria is Peptide Deformylase (PDF), an essential enzyme for bacterial survival[4][5].
PDF is a metalloenzyme, typically containing a ferrous ion (Fe2+), that catalyzes the removal of the formyl group from the N-terminus of newly synthesized polypeptides[5][6]. This deformylation step is crucial for protein maturation and function in bacteria. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, ultimately resulting in the cessation of growth and cell death.
The proposed mechanism of action for this compound involves the chelation of the metal ion in the active site of PDF, thereby inactivating the enzyme. This mode of action is common to a variety of hydroxamic acid-containing compounds that have been developed as antibacterial agents[5][7].
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action on E. coli.
Quantitative Data on Growth Inhibition
Specific Minimum Inhibitory Concentration (MIC) values for this compound against E. coli are not provided in the reviewed literature. However, the consistent observation is a reduction in the growth rate[1][2][3]. To facilitate further research, the following table provides a template for recording such quantitative data.
| Parameter | Escherichia coli Strain | Value | Reference |
| Minimum InhibitoryConcentration (MIC) | K-12 | Data not available | [1][2][3] |
| Growth Rate Reduction | K-12 | Qualitatively observed | [1][2][3] |
Researchers are encouraged to perform standardized MIC assays to populate this table with specific values.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microdilution methods[8][9][10].
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of E. coli.
Materials:
-
This compound
-
Escherichia coli strain (e.g., ATCC 25922 or a lab-specific K-12 strain)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of E. coli into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at the desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no compound).
-
Well 12 will serve as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).
-
Optionally, read the absorbance at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits ≥90% of the growth compared to the positive control.
-
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound demonstrates inhibitory effects on the growth of Escherichia coli. The likely mechanism of action is the inhibition of the essential bacterial enzyme, peptide deformylase. This guide provides the foundational knowledge and detailed protocols necessary for researchers to further investigate the antibacterial properties of this compound. The determination of specific quantitative data, such as MIC values against a panel of clinically relevant E. coli strains, is a critical next step in evaluating its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of Serine Hydroxamate on the Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of serine hydroxamate on the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Macrocyclic Peptidyl Hydroxamates as Peptide Deformylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, characterization, and inhibition of peptide deformylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling the inhibition of peptide deformylase by hydroxamic acids: influence of the sulfur donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
The Structure-Activity Relationship of Lysine Hydroxamate Derivatives: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of lysine hydroxamate derivatives, a prominent class of histone deacetylase (HDAC) inhibitors with significant therapeutic potential, particularly in oncology. We delve into the critical structural components that govern their inhibitory activity and selectivity, supported by quantitative data from recent studies. Detailed experimental protocols for the evaluation of these compounds are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDACs attractive targets for therapeutic intervention.[2]
This compound derivatives have emerged as one of the most potent classes of HDAC inhibitors.[3] Their chemical structure generally conforms to a pharmacophore model consisting of three key moieties: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme.[4] The hydroxamic acid moiety (-CONHOH) is a highly effective ZBG, chelating the zinc ion in the active site of HDACs and thereby inhibiting their enzymatic activity.[3][4] This guide will explore the intricate relationship between the chemical structure of this compound derivatives and their biological activity, providing a framework for the rational design of novel and more effective HDAC inhibitors.
The Pharmacophore Model of this compound-Based HDAC Inhibitors
The generally accepted pharmacophore model for hydroxamate-based HDAC inhibitors comprises three distinct components that are essential for potent enzymatic inhibition.[4] Understanding the role of each component is fundamental to deciphering the SAR of these compounds.
-
Zinc-Binding Group (ZBG): The hydroxamic acid functional group is the cornerstone of this class of inhibitors. It acts as a bidentate ligand, chelating the Zn²⁺ ion located at the bottom of the catalytic pocket of HDAC enzymes. This interaction is critical for potent inhibition.[4]
-
Linker Region: This component connects the ZBG to the cap group and occupies the hydrophobic channel of the HDAC active site. The length and rigidity of the linker are crucial determinants of inhibitory activity and isoform selectivity. Modifications to the linker can influence the orientation of the cap group and its interactions with the enzyme surface.[5]
-
Cap Group: The cap group is typically a larger, often aromatic or heterocyclic, moiety that interacts with the rim of the active site and the surrounding protein surface. These interactions contribute to the overall binding affinity and can be modulated to achieve isoform selectivity.[4]
Below is a conceptual visualization of this pharmacophore model.
Caption: General pharmacophore model for this compound-based HDAC inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative data on the inhibitory activity of various this compound derivatives against different HDAC isoforms and their antiproliferative effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of this compound Derivatives Against HDAC Isoforms
| Compound | Linker Modification | Cap Group | HDAC1 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| SAHA (Vorinostat) | (CH₂)₆ | Phenyl | 195.00 | 181.05 | 105.10 | 44.00 | [6] |
| 16n | Indazole-based | 3-Methoxyphenyl | 2.7 | - | - | 3.6 | [4] |
| 16p | Indazole-based | 3-Methoxyphenyl | 3.1 | - | - | 3.3 | [4] |
| 76j | Thienopyrimidine-based | Substituted Phenyl | 29.81 | 24.71 | 21.29 | - | [6] |
| 90c | Isoquinoline-based | Substituted Phenyl | 4.17 | 4.00 | 3.77 | - | [6] |
| YSL-109 | Not specified | Hydrophobic moiety | 259,439 | - | 0.537 | 2,240 | [7] |
| 18c | Nɛ-acetyl lysine | Not specified | - | - | - | 500 | [8] |
Note: '-' indicates data not reported in the cited source.
Table 2: Antiproliferative Activity (IC₅₀) of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 76j | RPMI 8226 | Multiple Myeloma | 0.97 | [6] |
| 76j | HCT 116 | Colon Cancer | 1.01 | [6] |
| 90a | RPMI 8226 | Multiple Myeloma | 0.46 | [6] |
| 90f | RPMI 8226 | Multiple Myeloma | 0.52 | [6] |
| 90g | RPMI 8226 | Multiple Myeloma | 0.47 | [6] |
| YSL-109 | HepG2 | Hepatocellular Carcinoma | 3.39 | [7] |
| YSL-109 | MCF-7 | Breast Cancer | 3.41 | [7] |
| YSL-109 | SH-SY5Y | Neuroblastoma | 6.42 | [7] |
| 18c | K562 | Leukemia | >200 | [8] |
| 18c | A549 | Lung Cancer | >200 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the coupling of a carboxylic acid with a protected hydroxylamine, followed by deprotection.[3][9]
Caption: Generalized synthetic workflow for this compound derivatives.
Detailed Protocol:
-
Activation of Carboxylic Acid: The carboxylic acid precursor is dissolved in a suitable organic solvent (e.g., DMF or DCM). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt) are added, and the mixture is stirred at room temperature.[3]
-
Coupling Reaction: A protected hydroxylamine, for instance, O-benzylhydroxylamine, is added to the activated carboxylic acid solution. The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection: The purified protected hydroxamate is dissolved in a suitable solvent (e.g., methanol or ethanol). A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is stirred under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).
-
Final Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the final this compound derivative, which may be further purified by crystallization or chromatography.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.[10][11]
Materials:
-
Purified recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., trypsin in a suitable buffer)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 384-well plate, add the diluted compounds. Also, prepare wells for a negative control (DMSO vehicle) and a no-enzyme control.
-
Add the purified HDAC enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).[12]
-
Stop the enzymatic reaction by adding the developer solution, which also cleaves the deacetylated substrate to release the fluorescent molecule (AMC).
-
Incubate for a further 15-30 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~355-390 nm and an emission wavelength of ~460 nm.[11][12]
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]
-
The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[14][15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Signaling Pathways and Mechanism of Action
HDAC inhibitors, including this compound derivatives, exert their anticancer effects through the modulation of various cellular signaling pathways, primarily by inducing the hyperacetylation of histone and non-histone proteins.
Induction of Apoptosis
HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][16] They can alter the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins (e.g., Bim, Bid) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[1]
Caption: Simplified signaling pathway for HDAC inhibitor-induced apoptosis.
Inhibition of Cell Proliferation and Angiogenesis
HDAC inhibitors can arrest the cell cycle, often at the G1/S or G2/M phase, by upregulating cyclin-dependent kinase (CDK) inhibitors like p21.[1] Furthermore, they can inhibit angiogenesis by downregulating pro-angiogenic factors such as vascular endothelial growth factor (VEGF). Some HDAC inhibitors have also been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[17]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by HDAC inhibitors.
Conclusion
The structure-activity relationship of this compound derivatives is a well-defined area of medicinal chemistry that continues to yield potent HDAC inhibitors with therapeutic promise. The core pharmacophore, consisting of a zinc-binding hydroxamic acid, a linker, and a surface-interacting cap group, provides a robust framework for the design of new chemical entities. As demonstrated by the quantitative data, subtle modifications to the linker and cap regions can lead to significant improvements in inhibitory potency and isoform selectivity. The experimental protocols detailed herein provide a standardized approach for the evaluation of these compounds, ensuring reproducibility and comparability of data. A thorough understanding of the SAR and the underlying mechanisms of action is paramount for the continued development of this compound derivatives as effective and safe medicines for the treatment of cancer and other diseases.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nɛ-acetyl lysine derivatives with zinc binding groups as novel HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 17. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Enzymatic Activity of Lysine Hydroxamate and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic activity of compounds containing a lysine hydroxamate motif, primarily focusing on their role as inhibitors of histone deacetylases (HDACs). While specific enzymatic data for the simple molecule this compound is not extensively documented in peer-reviewed literature, the hydroxamic acid functional group is a well-established zinc-binding moiety responsible for the inhibitory activity of a major class of HDAC inhibitors. This guide will, therefore, focus on the general principles of HDAC inhibition by hydroxamate-containing compounds, presenting data from representative molecules and outlining the experimental protocols used for their characterization.
Introduction: The Role of Lysine Deacetylation and its Inhibition
Post-translational modifications of lysine residues, particularly acetylation and deacetylation, are critical for regulating a vast array of cellular processes. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them a key target for therapeutic intervention.[4][5]
Hydroxamic acid-based compounds are among the most potent and well-studied classes of HDAC inhibitors.[6] Their mechanism of action involves the chelation of the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs, which is essential for their catalytic activity.[3] This interaction effectively blocks the deacetylation of lysine residues on substrate proteins.
Quantitative Data on Hydroxamate-Based HDAC Inhibitors
| Inhibitor | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) | Reference(s) |
| Vorinostat (SAHA) | ~61 nM | ~251 nM | ~19 nM | ~31 nM | ~827 nM | [4] |
| Belinostat (PXD101) | ~25 nM | ~53 nM | ~21 nM | ~28 nM | ~240 nM | [4] |
| Panobinostat (LBH589) | ~1 nM | ~2 nM | ~1 nM | ~10 nM | ~100 nM | [4] |
| YSL-109 | 259.4 µM | - | - | 0.537 nM | 2.24 µM | [4] |
| Thiazolyl-based Hydroxamate 9b | >100 µM | >100 µM | >100 µM | 21.4 µM | 48.8 µM | [7] |
Note: IC50 values can vary depending on the specific assay conditions and substrate used.
Experimental Protocols: In Vitro HDAC Inhibition Assay
The following is a detailed methodology for a common in vitro fluorescence-based assay used to determine the inhibitory activity of compounds against HDACs.
Principle
This assay relies on a two-step enzymatic reaction.[8] First, an HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine coupled to a fluorophore, 7-amino-4-methylcoumarin (AMC).[8] In the second step, a developing enzyme, typically trypsin, cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.[8] The fluorescence intensity is directly proportional to the HDAC activity. The presence of an HDAC inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescence signal.
Materials
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
Developing enzyme (e.g., Trypsin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)
Procedure
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. Prepare the HDAC substrate solution in HDAC Assay Buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted test compound or control. b. Add the diluted HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the HDAC substrate solution to each well. d. Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Development Step: a. Stop the HDAC reaction by adding the developing enzyme (trypsin) to each well. b. Incubate the plate at 37°C for a further 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of HDACs by hydroxamate-based compounds has profound effects on various cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for HDAC Inhibition Assay
Caption: Workflow for a fluorescence-based HDAC inhibition assay.
Signaling Pathway of HDAC Inhibitor-Induced Cell Cycle Arrest
HDAC inhibitors can induce cell cycle arrest, often at the G1/S or G2/M transition, by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21.[9][10]
Caption: HDAC inhibitor-induced cell cycle arrest via p21 upregulation.
Signaling Pathway of HDAC Inhibitor-Induced Apoptosis
HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][11] This is often achieved by altering the expression of pro- and anti-apoptotic proteins.[2]
Caption: HDAC inhibitor-induced apoptosis via intrinsic and extrinsic pathways.
Conclusion
While this compound itself is a simple structural motif, the hydroxamic acid functional group is a cornerstone of a major class of potent HDAC inhibitors. These compounds effectively inhibit the deacetylation of lysine residues by chelating the active site zinc ion, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells. The in vitro characterization of these inhibitors is crucial for understanding their mechanism of action and for the development of novel therapeutics. The fluorescence-based assays detailed in this guide provide a robust and high-throughput method for quantifying the inhibitory potency of new chemical entities targeting HDAC enzymes. Further research into the specific activities of simpler amino acid hydroxamates may yet reveal novel biological functions.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validate User [aacrjournals.org]
- 11. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of Lysine Hydroxamate: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine hydroxamate, a synthetic analog of the essential amino acid L-lysine, has garnered interest in biomedical research, primarily for its role as an inhibitor of various enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). Its structural similarity to lysine suggests that it may engage with cellular machinery designed for amino acid transport and metabolism. However, a comprehensive understanding of its cellular uptake, metabolic fate, and the precise mechanisms governing these processes is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the cellular uptake and metabolism of this compound, complete with detailed experimental protocols and visual representations of key pathways and workflows.
Cellular Uptake of this compound
The entry of this compound into cells is the first critical step for its biological activity. While specific quantitative data for this compound uptake in mammalian cells is limited in the current literature, insights can be drawn from studies on L-lysine and other amino acid analogs.
Known Transport Mechanisms for L-Lysine
L-lysine, being a cationic amino acid, is transported across the cell membrane by specific carrier-mediated systems. The primary transporters include:
-
System y+: A high-affinity, Na+-independent transporter for cationic amino acids.
-
System b0,+: A Na+-independent transporter for both cationic and neutral amino acids.
-
System B0,+: A Na+- and Cl--dependent transporter for neutral and cationic amino acids.
Evidence for this compound Transport
Direct evidence for the transport mechanism of this compound is sparse. A study on Escherichia coli K-12 indicated no evidence for active transport of the analog, suggesting that its uptake in this prokaryotic system might be through passive diffusion or via low-affinity transporters[1]. However, in mammalian cells, it is plausible that this compound, due to its structural similarity to L-lysine, is recognized and transported by one or more of the cationic amino acid transport systems.
Quantitative Data on Amino Acid Transport
The following table summarizes kinetic parameters for L-lysine transport in various systems, which can serve as a reference for designing and interpreting uptake studies for this compound.
| Cell Line/System | Transporter System(s) | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| Human Placental Brush-Border Membrane Vesicles | System y+ | ~250 | Not Reported | |
| Human Placental Brush-Border Membrane Vesicles | System y+L | ~10 | Not Reported | |
| Caco-2 (human intestinal cells) | Apical (Na+-independent) | ~130 | 0.8 | |
| Caco-2 (human intestinal cells) | Basolateral (Na+-dependent) | ~110 | 0.1 |
Metabolism of this compound
Once inside the cell, this compound is subject to metabolic processes that can alter its structure and activity. The metabolic fate of this compound is not yet fully elucidated, but potential pathways can be inferred from the metabolism of L-lysine and other hydroxamic acid-containing compounds.
L-Lysine Metabolic Pathways
L-lysine is primarily catabolized through two main pathways in mammals:
-
The Saccharopine Pathway: The major route for lysine degradation, occurring in the mitochondria.
-
The Pipecolic Acid Pathway: A secondary pathway that is active in the brain.
Both pathways ultimately lead to the production of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.
Hypothesized Metabolic Fate of this compound
Given that many hydroxamic acids are known to be hydrolyzed in vivo to their corresponding carboxylic acids, it is highly probable that this compound is metabolized by cellular hydrolases to yield L-lysine[2]. This conversion would render it inactive as a hydroxamate-based inhibitor but would introduce it into the cellular pool of L-lysine, where it could then be utilized for protein synthesis or enter the catabolic pathways mentioned above.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular uptake and metabolism of this compound.
Protocol 1: Cellular Uptake Assay for Radiolabeled this compound
This protocol describes a method to quantify the cellular uptake of this compound using a radiolabeled version of the compound (e.g., [3H]-lysine hydroxamate).
Materials:
-
Cell line of interest (e.g., a cancer cell line for drug development studies)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
[3H]-lysine hydroxamate
-
Unlabeled this compound
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Add uptake buffer (e.g., Krebs-Ringer-HEPES buffer) containing a known concentration of [3H]-lysine hydroxamate to each well. For competition experiments, include varying concentrations of unlabeled this compound or other amino acids.
-
Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the time course of uptake.
-
To stop the uptake, aspirate the uptake buffer and rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Calculate the uptake rate in pmol/mg protein/min.
Protocol 2: Quantification of Intracellular this compound and its Metabolites by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound and its potential metabolite, L-lysine, in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell line of interest
-
This compound
-
Internal standard (e.g., a stable isotope-labeled version of this compound or L-lysine)
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them using a suitable method (e.g., sonication in a methanol/water solution).
-
Add the internal standard to the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Analyze the supernatant using an LC-MS/MS system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent ion and a fragment ion for both this compound and L-lysine.
-
Prepare a standard curve using known concentrations of this compound and L-lysine to quantify their amounts in the cell lysates.
Visualizations
Hypothesized Cellular Transport and Metabolism of this compound
Caption: Hypothesized uptake and metabolic fate of this compound.
Experimental Workflow for Cellular Uptake Studies
References
Lysine Hydroxamate Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine hydroxamates are a prominent class of compounds, most notably recognized for their role as histone deacetylase (HDAC) inhibitors. The hydroxamic acid moiety acts as a potent zinc-binding group, enabling these molecules to effectively chelate the zinc ion within the active site of zinc-dependent enzymes, leading to their inhibition. While HDACs are the most well-characterized targets, the landscape of proteins that can be modulated by lysine hydroxamates is expanding. This guide provides a comprehensive overview of the key targets of lysine hydroxamates, detailed methodologies for their identification and validation, and insights into the signaling pathways they modulate.
Core Targets of Lysine Hydroxamates
The primary targets of lysine hydroxamates are metalloenzymes, particularly those containing a zinc ion in their catalytic domain. The major classes of enzymes targeted by these compounds include:
-
Histone Deacetylases (HDACs): These are the most prominent targets of lysine hydroxamates. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression.[1][2][3][4][5] Inhibition of HDACs by lysine hydroxamates leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine residues on histones, particularly H3K4 and H3K9. Some lysine hydroxamate-containing molecules have been shown to inhibit LSD1, implicating them in the regulation of gene transcription through histone methylation.
-
Sirtuins (SIRTs): Sirtuins are a family of NAD+-dependent deacetylases (Class III HDACs) that target a wide range of protein substrates involved in metabolism, DNA repair, and inflammation.[6][7][8][9] While structurally distinct from the zinc-dependent HDACs, some hydroxamate-based inhibitors have shown activity against sirtuins.
Beyond these well-established targets, ongoing research continues to identify novel protein interactions for lysine hydroxamates, highlighting the importance of comprehensive target identification strategies.
Quantitative Analysis of this compound-Target Interactions
The potency and selectivity of lysine hydroxamates are critical parameters in drug development. The following table summarizes key quantitative data for representative lysine hydroxamates against their primary targets.
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| Vorinostat (SAHA) | Pan-HDAC | Enzymatic | IC50: ~50 nM | [10] |
| Panobinostat (LBH589) | Pan-HDAC | Enzymatic | IC50: ~20 nM | [11] |
| Belinostat (PXD101) | Pan-HDAC | Enzymatic | IC50: ~27 nM | [12][13] |
| Trichostatin A | Class I/II HDACs | Enzymatic | IC50: ~1.8 nM | [14] |
Note: IC50 and Kd values can vary depending on the assay conditions and the specific isoform of the target protein.
Experimental Protocols for Target Identification and Validation
A multi-pronged approach is essential for the confident identification and validation of this compound targets. The following sections detail the methodologies for key experimental techniques.
Target Identification: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique is a cornerstone for identifying proteins that physically interact with a small molecule.
Experimental Workflow:
Detailed Methodology:
-
Immobilization of the this compound Bait:
-
Synthesize a derivative of the this compound with a reactive handle (e.g., a primary amine or carboxyl group) for covalent attachment to the solid support.
-
Activate the solid support (e.g., NHS-activated Sepharose beads) according to the manufacturer's protocol.
-
Incubate the activated beads with the this compound derivative to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Protein Binding:
-
Prepare a cell lysate from the biological system of interest. Ensure the lysis buffer is compatible with protein binding and does not interfere with the hydroxamate-target interaction.
-
Incubate the immobilized this compound beads with the cell lysate for a defined period (e.g., 1-4 hours) at 4°C with gentle rotation to allow for protein binding.
-
-
Washing:
-
After incubation, pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with a wash buffer (typically the lysis buffer with a mild detergent) to remove non-specifically bound proteins. The stringency of the washes can be optimized to reduce background.
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be achieved by:
-
Competitive elution: Using a high concentration of the free this compound compound.
-
Denaturing elution: Using a buffer containing a denaturant like SDS or urea.
-
On-bead digestion: Proceeding directly to enzymatic digestion while the proteins are still bound to the beads.
-
-
-
In-Solution Digestion (for eluted proteins):
-
Reduce the disulfide bonds in the eluted proteins using a reducing agent like DTT (dithiothreitol).
-
Alkylate the cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.
-
Digest the proteins into smaller peptides using a protease such as trypsin.[2][3][5][7][8]
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC) based on their physicochemical properties.
-
Analyze the separated peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to match the obtained MS/MS spectra to theoretical peptide sequences from a protein database.
-
Identify and quantify the proteins that were specifically enriched by the this compound bait.
-
Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in its thermal stability.[15][16][17][18]
Experimental Workflow:
Detailed Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the this compound of interest at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble proteins from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[18]
-
-
Protein Quantification:
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and drug-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the this compound indicates thermal stabilization and therefore, direct target engagement.
-
Signaling Pathways Modulated by Lysine Hydroxamates
By inhibiting their primary targets, lysine hydroxamates can have profound effects on various cellular signaling pathways.
HDAC Inhibitor-Mediated Apoptosis
HDAC inhibitors, including many lysine hydroxamates, are potent inducers of apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[2][3][4][5]
LSD1 and Androgen Receptor (AR) Signaling
LSD1 plays a critical role in regulating the activity of the androgen receptor, a key driver of prostate cancer.[16][18][20][21][22] LSD1 can act as both a co-repressor and a co-activator of AR, depending on the cellular context.
SIRT1 in Metabolic Regulation
SIRT1 is a key regulator of metabolic pathways, responding to cellular energy status.[7][8][9][23] It deacetylates a variety of substrates to control processes like gluconeogenesis, fatty acid oxidation, and insulin sensitivity.
Conclusion
Lysine hydroxamates represent a versatile class of enzyme inhibitors with significant therapeutic potential, primarily as anti-cancer agents. While their activity as HDAC inhibitors is well-established, a comprehensive understanding of their full target landscape is crucial for optimizing their clinical utility and mitigating off-target effects. The experimental strategies outlined in this guide, from unbiased proteomic screening to cellular target validation, provide a robust framework for researchers and drug developers to thoroughly characterize the molecular mechanisms of lysine hydroxamates and to advance the development of next-generation therapeutics.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potential of panobinostat as a treatment option in patients with relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Lysine Specific Demethylase 1 has Dual Functions as a Major Regulator of Androgen Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells [frontiersin.org]
- 19. targetedonc.com [targetedonc.com]
- 20. mdpi.com [mdpi.com]
- 21. LSD1 activates a lethal prostate cancer gene network independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LSD1/PRMT6-targeting gene therapy to attenuate androgen receptor toxic gain-of-function ameliorates spinobulbar muscular atrophy phenotypes in flies and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. termedia.pl [termedia.pl]
Therapeutic Potential of Lysine Hydroxamates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine hydroxamates represent a promising class of small molecules with significant therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases. Their primary mechanism of action involves the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. By modulating the acetylation state of histones and other non-histone proteins, lysine hydroxamates can trigger a cascade of cellular events, including cell cycle arrest, apoptosis, and the suppression of inflammatory and pathogenic processes. This technical guide provides an in-depth overview of the therapeutic applications of lysine hydroxamates, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols for their study, and visualizing the core signaling pathways and experimental workflows.
Therapeutic Applications
Oncology
Lysine hydroxamates have demonstrated significant potential as anti-cancer agents. Their ability to inhibit HDACs leads to the hyperacetylation of histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1][2][3] Furthermore, inhibition of HDACs can affect the acetylation status of non-histone proteins involved in critical cellular processes such as cell signaling, protein stability, and DNA repair, further contributing to their anti-tumor activity.
Neurodegenerative Diseases
The neuroprotective effects of lysine-based compounds are an emerging area of research. L-lysine has been shown to confer neuroprotection by suppressing inflammatory responses.[4] One identified mechanism involves the upregulation of microRNA-575, which in turn suppresses PTEN (Phosphatase and Tensin Homolog), a negative regulator of the PI3K/Akt signaling pathway.[4] This pathway is crucial for neuronal survival and plasticity. While direct evidence for lysine hydroxamates in this specific pathway is still under investigation, their role as HDAC inhibitors suggests they could modulate gene expression related to neuronal health and inflammation.
Infectious Diseases
Lysine and its derivatives have shown antimicrobial activity against a range of pathogens. The proposed mechanism for some lysine-based antimicrobial peptides involves membrane permeabilization and translocation into the bacterial cell.[5][6] For instance, the synthetic peptide Lys-a1 has demonstrated a remarkable antimicrobial effect against oral streptococci in both planktonic and biofilm growth phases.[7] Additionally, L-lysine and poly-L-lysine have been shown to be effective in combination with pulsed electric fields for the inactivation of various microorganisms.[6]
Mechanism of Action: HDAC Inhibition
The primary molecular target of lysine hydroxamates is the family of zinc-dependent histone deacetylases (HDACs). HDACs catalyze the removal of acetyl groups from the ε-amino group of lysine residues on histones and other proteins.[8] The hydroxamic acid moiety of these inhibitors chelates the zinc ion in the active site of the HDAC enzyme, effectively blocking its catalytic activity.[9] This leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes, including those involved in cell cycle control and apoptosis.
Data Presentation
Inhibitory Activity of Hydroxamic Acid-Based HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various hydroxamic acid-based HDAC inhibitors against different HDAC isoforms and cancer cell lines. This data provides a comparative view of their potency and selectivity.
| Compound/Analog | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| SAHA (Vorinostat) | HDAC1 | 61 | - | - | [10] |
| HDAC2 | 251 | - | - | [10] | |
| HDAC3 | 19 | - | - | [10] | |
| HDAC6 | - | HeLa | 0.2 | [11] | |
| HDAC8 | 827 | - | - | [10] | |
| C5-methyl SAHA | HeLa cell lysate | 100 | - | - | [11] |
| C5-n-butyl SAHA | HDAC6 | 320 | - | - | [11] |
| HDAC8 | 430 | - | - | [11] | |
| C5-benzyl SAHA | HDAC6 | 270 | - | - | [11] |
| HDAC8 | 380 | - | - | [11] | |
| Thiazolyl-based hydroxamate 9b | - | - | THP-1 | >100 (Boc-Lys(Ac)-AMC) | [12] |
| THP-1 | >100 (Boc-Lys(TFAc)-AMC) | [12] | |||
| α-Amino amide 7a | - | - | Hela | 0.31 | [9] |
| α-Amino amide 13a | - | - | Hela | 5.19 | [9] |
| Quinazolinone-based hydroxamate | HDAC11 | 1100 | - | - | [13] |
Antimicrobial Activity of Lysine-Based Compounds
This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of lysine-based peptides against various bacterial strains, highlighting their antimicrobial efficacy.
| Peptide | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |
| Phylloseptin-TO2 (PSTO2) | S. aureus | 2 | 4 | [14] |
| MRSA | 8 | 16 | [14] | |
| E. coli | 16 | 32 | [14] | |
| 18K (PSTO2 analog) | E. coli | 4 | - | [14] |
| A. baumannii | 32 | - | [14] | |
| K. pneumoniae | 16 | - | [14] | |
| P. aeruginosa | 32 | - | [14] | |
| AamAP1-Lysine + Levofloxacin | S. aureus (resistant) | - (FIC: 0.103) | - | [11] |
| AamAP1-Lysine + Rifampicin | S. aureus (resistant) | - (FIC: 0.128) | - | [11] |
| Lys-a1 | S. oralis | 1.9 - 500 µg/mL | - | [7] |
| S. mutans | 1.9 - 500 µg/mL | - | [7] |
Experimental Protocols
Synthesis of Lysine-Based Hydroxamic Acids
This protocol outlines a general method for the solid-phase synthesis of peptide hydroxamates.[8]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
NMP (N-Methyl-2-pyrrolidone)
-
TFA (Trifluoroacetic acid)
-
TIPS (Triisopropylsilane)
-
DCM (Dichloromethane)
-
Hydroxylamine hydrochloride
-
Diisopropylethylamine (for hydroxylaminolysis)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (3 minutes, then 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (4 equivalents) with HCTU (4 equivalents) and DIPEA (8 equivalents) in DMF/NMP. Add the activated amino acid to the resin and react under microwave heating at 75°C for 5-10 minutes. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired sequence. For coupling of Fmoc-AsuNHOH(tBu)-OH (a hydroxamic acid precursor), perform the reaction under microwave heating at 75°C for 10 minutes.[8]
-
Final Fmoc Deprotection: After the final coupling step, remove the Fmoc group as described in step 2.
-
Cleavage from Resin and Hydroxamic Acid Formation: Treat the resin with a cleavage cocktail of TFA/TIPS/water (95:2.5:2.5) for 2-3 hours. Precipitate the peptide in cold diethyl ether and centrifuge to collect the pellet.
-
Hydroxylaminolysis (if starting from an ester): Alternatively, for non-peptide hydroxamic acids synthesized from corresponding esters, treat the ester with hydroxylamine hydrochloride and a base like KOH or DIPEA in a suitable solvent.[15]
-
Purification: Purify the crude hydroxamic acid by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a common two-step fluorometric assay to measure HDAC activity and the inhibitory potential of compounds like lysine hydroxamates.[16][17]
Materials:
-
Recombinant human HDAC enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic substrate: Boc-Lys(Ac)-AMC
-
HDAC inhibitor (e.g., Trichostatin A or SAHA) for positive control
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the lysine hydroxamate inhibitor in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Inhibitor Incubation: Add the diluted this compound or control (vehicle or known inhibitor) to the wells containing the enzyme. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the Boc-Lys(Ac)-AMC substrate to each well.
-
Enzymatic Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Development: Stop the HDAC reaction and initiate the development by adding the developer solution (e.g., Trypsin). The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.
-
Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at room temperature to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: HDAC Inhibition by this compound.
Caption: this compound-Induced Apoptosis.
Caption: Neuroprotective Signaling of Lysine.
Experimental Workflow
Caption: In Vitro Screening Workflow.
Conclusion
Lysine hydroxamates have emerged as a versatile class of compounds with significant therapeutic promise. Their primary mechanism of action through HDAC inhibition provides a strong rationale for their development in oncology. Furthermore, their potential roles in neuroprotection and as antimicrobial agents warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to explore and advance the therapeutic applications of lysine hydroxamates. Continued research into their isoform selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial for translating their potential into clinical benefits.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. l-lysine confers neuroprotection by suppressing inflammatory response via microRNA-575/PTEN signaling after mouse intracerebral hemorrhage injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial activity of the synthetic peptide Lys-a1 against oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics against representative resistant strains of both Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
The Impact of Lysine Hydroxamates on Gene Expression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine hydroxamates represent a significant class of epigenetic modulators, primarily functioning as inhibitors of histone deacetylases (HDACs). By altering the acetylation state of histones and other non-histone proteins, these compounds induce profound changes in chromatin structure and gene expression. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key signaling pathways affected by lysine hydroxamates, with a focus on the well-characterized agents Vorinostat (SAHA) and Trichostatin A (TSA). Quantitative gene expression data from multiple studies are summarized, detailed experimental protocols are provided, and the core signaling pathways are visualized to offer a comprehensive resource for researchers in oncology, epigenetics, and drug development.
Core Mechanism of Action: Histone Deacetylase Inhibition
Lysine hydroxamates exert their primary effect by inhibiting histone deacetylases (HDACs), a class of enzymes responsible for removing acetyl groups from lysine residues on histone tails.[1][2] This enzymatic activity is crucial for chromatin compaction and transcriptional repression.[3]
The mechanism of inhibition involves the hydroxamic acid moiety of the lysine hydroxamate molecule chelating the zinc ion present in the active site of class I and II HDACs.[4] This binding blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones. The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This results in a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, ultimately leading to altered gene expression.[3][5]
Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors like p53.[6][7] Inhibition of HDACs by lysine hydroxamates therefore also leads to the hyperacetylation of these non-histone proteins, affecting their stability, activity, and protein-protein interactions.[6]
Quantitative Analysis of Gene Expression Changes
The administration of lysine hydroxamates, such as Vorinostat and Trichostatin A, leads to significant changes in the expression of a multitude of genes. These changes are cell-type and context-dependent but generally involve the upregulation of tumor suppressor genes and the downregulation of genes involved in cell proliferation and survival. Below are summary tables of quantitative data from studies on different cancer cell lines.
Gene Expression Changes Induced by Vorinostat in Acute Myeloid Leukemia (AML) Cells
In a study on the OCI-AML3 myeloid cell line, treatment with 1 μM Vorinostat for 24 hours resulted in the differential expression of numerous genes. An integrated analysis of transcriptomic and histone acetylation data identified a set of genes with both increased H3K9 acetylation and upregulated expression.[8]
| Gene Symbol | Fold Change (Upregulated) | Function |
| CDKN1A (p21) | >2 | Cell cycle inhibitor[6] |
| GADD45A | >2 | DNA damage-inducible protein |
| BAX | >2 | Pro-apoptotic protein[9] |
| FAS | >2 | Apoptosis-inducing receptor |
| TNFRSF10B | >2 | Apoptosis-inducing receptor |
| MYC | <0.5 | Oncogene, transcription factor[10] |
| BCL2 | <0.5 | Anti-apoptotic protein[9] |
| CCND1 | <0.5 | Cell cycle regulator |
Table 1: Selected genes with significant expression changes in OCI-AML3 cells treated with Vorinostat. Data synthesized from literature.[8]
Gene Expression Changes Induced by Trichostatin A in Breast Cancer Cells
Treatment of the SK-BR-3 breast cancer cell line with 1 μM Trichostatin A for 24 and 48 hours led to significant changes in the expression of cell cycle inhibitors and HDACs themselves.[11]
| Gene Symbol | Fold Change (24h) | Fold Change (48h) | Function |
| CDKN1A (p21) | Increased | Increased | Cell cycle inhibitor[11] |
| CDKN1B (p27) | Increased | Increased | Cell cycle inhibitor[11] |
| CDKN1C (p57) | Increased | Increased | Cell cycle inhibitor[11] |
| HDAC1 | Decreased | Decreased | Histone deacetylase[11] |
| HDAC2 | Decreased | Decreased | Histone deacetylase[11] |
| HDAC3 | Decreased | Decreased | Histone deacetylase[11] |
Table 2: Relative gene expression changes in SK-BR-3 cells after TSA treatment. "Increased" and "Decreased" indicate a statistically significant change as reported in the study.[11]
Key Signaling Pathways Modulated by Lysine Hydroxamates
The altered gene expression landscape following treatment with lysine hydroxamates impacts several critical signaling pathways involved in cell fate decisions.
Apoptosis Induction Pathways
Lysine hydroxamates are potent inducers of apoptosis in cancer cells. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
Cell Cycle Arrest Pathway
A common outcome of HDAC inhibitor treatment is cell cycle arrest, often at the G1/S or G2/M transition. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the impact of lysine hydroxamates on gene expression.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., OCI-AML3, SK-BR-3) are cultured in appropriate media (e.g., RPMI-1640 for OCI-AML3, McCoy's 5A for SK-BR-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Vorinostat or Trichostatin A is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
-
Treatment: Cells are seeded at a specific density (e.g., 1 x 10^6 cells/mL) and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of the this compound (e.g., 1 μM) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Cells are incubated for the desired time period (e.g., 24 or 48 hours) before harvesting for downstream analysis.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 μg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Real-time PCR is performed using a qPCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a SYBR Green-based master mix.
-
Primers: Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) are designed and validated.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalized to the expression of the housekeeping gene.
Microarray and RNA-Sequencing Analysis Workflow
Conclusion
Lysine hydroxamates are powerful modulators of gene expression with significant therapeutic potential, particularly in oncology. Their primary mechanism of action, the inhibition of histone deacetylases, leads to a cascade of events including chromatin remodeling, altered transcription, and the modulation of key signaling pathways governing cell cycle progression and apoptosis. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers seeking to further investigate the nuanced effects of these compounds on gene regulation and to develop novel therapeutic strategies. The visualization of the core signaling pathways provides a clear framework for understanding the multifaceted impact of lysine hydroxamates on cellular behavior.
References
- 1. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trichostatin A - Wikipedia [en.wikipedia.org]
- 6. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 9. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Mechanism of apoptosis induced by trichostatin A in leukemia Molt-4 cells analyzed by microarray] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
Methodological & Application
Application Notes and Protocols for In Vitro HDAC Assay Using Lysine Hydroxamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2][3] Dysregulation of HDAC activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1][2][4]
Lysine hydroxamates are a prominent class of HDAC inhibitors that chelate the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.[3][4] This application note provides a detailed protocol for an in vitro fluorescence-based HDAC assay using a lysine hydroxamate-based inhibitor as a control or test compound. The assay relies on a two-step enzymatic reaction that results in a fluorescent signal proportional to HDAC activity.
Principle of the Assay
The in vitro HDAC assay described here is a two-step enzymatic process.[5][6] In the first step, an HDAC enzyme deacetylates a synthetic substrate, Boc-Lys(Ac)-AMC. In the second step, a developing enzyme, trypsin, cleaves the deacetylated substrate, releasing the fluorescent molecule 7-Amino-4-methylcoumarin (AMC).[5][6] The fluorescence intensity, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC activity.[5][7][8] this compound-based inhibitors will reduce the deacetylation of the substrate, leading to a decrease in the fluorescent signal.
Signaling Pathway and Inhibition Mechanism
Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| HDAC1 (human, recombinant) | BPS Bioscience | 50051 |
| Boc-Lys(Ac)-AMC | Cayman Chemical | 10009339 |
| Trichostatin A (TSA) | Cayman Chemical | 10009929 |
| Suberoylanilide Hydroxamic Acid (SAHA) | Cayman Chemical | 10009928 |
| Trypsin from bovine pancreas | Sigma-Aldrich | T1426 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| DMSO | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom plates | Corning | 3603 |
Detailed Experimental Protocol
1. Reagent Preparation
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂): Prepare a stock solution and adjust the pH to 8.0. Store at 4°C.
-
HDAC Enzyme Solution: Dilute recombinant HDAC1 enzyme to a final concentration of 0.5 ng/µL in HDAC Assay Buffer. Prepare fresh on the day of the experiment and keep on ice.
-
Substrate Solution (Boc-Lys(Ac)-AMC): Prepare a 10 mM stock solution in DMSO. For the assay, dilute the stock solution to 200 µM in HDAC Assay Buffer.
-
Inhibitor Stock Solution (e.g., SAHA): Prepare a 10 mM stock solution of the this compound inhibitor (e.g., SAHA) in DMSO.
-
Developer Solution (Trypsin): Prepare a 2 mg/mL solution of trypsin in HDAC Assay Buffer. Prepare fresh on the day of the experiment.
2. Assay Procedure
-
Assay Plate Setup:
-
Add 40 µL of HDAC Assay Buffer to each well of a 96-well black plate.
-
Add 10 µL of the diluted HDAC enzyme solution to the appropriate wells.
-
For inhibitor wells, add 5 µL of the desired concentration of the this compound inhibitor (prepare serial dilutions from the stock solution). For control wells (100% activity), add 5 µL of HDAC Assay Buffer containing the same percentage of DMSO as the inhibitor wells. For blank wells (no enzyme), add 15 µL of HDAC Assay Buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[6]
-
-
Reaction Initiation:
-
Add 20 µL of the 200 µM substrate solution to all wells to start the reaction. The final substrate concentration will be 50 µM.
-
-
Enzymatic Reaction:
-
Mix the plate by gentle shaking.
-
Incubate at 37°C for 60 minutes.
-
-
Reaction Termination and Signal Development:
-
Add 25 µL of the Developer Solution (Trypsin) to all wells.
-
-
Signal Development:
-
Mix the plate by gentle shaking.
-
Incubate at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[5]
-
3. Data Analysis
-
Subtract Background: Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of control well)] x 100
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of HDAC activity).
-
Quantitative Data Summary
The following table summarizes typical concentrations and IC₅₀ values for commonly used components and inhibitors in in vitro HDAC assays.
| Parameter | Value | Reference |
| Reagent Concentrations | ||
| HDAC1 Enzyme | 4.5 nM - 50 nM | [1][6] |
| Boc-Lys(Ac)-AMC Substrate | 20 µM - 100 µM | [1][6] |
| Trypsin | 1.7 mg/mL - 10 mg/mL | [1][6] |
| Inhibitor IC₅₀ Values | ||
| SAHA (Vorinostat) vs. HDAC1 | ~374 nM | [6] |
| Trichostatin A (TSA) vs. HCT116 cells | 0.07 µM - 0.29 µM | [9] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds | Measure fluorescence of compounds alone in assay buffer. |
| Contaminated reagents or plate | Use fresh reagents and new plates. | |
| Low signal | Inactive enzyme | Use a fresh aliquot of enzyme; ensure proper storage. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Insufficient incubation time | Optimize incubation times for both enzymatic reaction and development. | |
| High well-to-well variability | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing in wells. |
| Edge effects in the plate | Avoid using the outer wells of the plate. |
Conclusion
This application note provides a comprehensive and detailed protocol for performing an in vitro HDAC activity assay using this compound-based inhibitors. The provided workflow, quantitative data, and troubleshooting guide will enable researchers to reliably screen and characterize HDAC inhibitors, contributing to the development of new therapeutics for a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies [mdpi.com]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lysine Hydroxamate in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine hydroxamates are a class of potent histone deacetylase (HDAC) inhibitors that play a crucial role in epigenetic research and drug development. By inhibiting HDACs, these small molecules prevent the removal of acetyl groups from lysine residues on histone tails, leading to histone hyperacetylation and a more open chromatin structure. This "euchromatin" state generally allows for increased access of transcription factors to DNA, thereby modulating gene expression. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When combined with the use of lysine hydroxamates, ChIP assays can elucidate the specific genomic loci where changes in histone acetylation occur, and how these changes correlate with the binding of other proteins and gene transcription.
This document provides detailed application notes and protocols for the use of lysine hydroxamates, such as the well-characterized pan-HDAC inhibitor Vorinostat (SAHA), in ChIP assays.
Principle of the Method
The combination of lysine hydroxamate treatment with a ChIP assay allows for the investigation of the genome-wide or locus-specific effects of HDAC inhibition on histone modifications and protein-DNA interactions. The workflow involves treating cells with a this compound to induce histone hyperacetylation, followed by a standard ChIP protocol to isolate and analyze the DNA regions associated with the acetylated histones or other proteins of interest.
Data Presentation
The following tables summarize quantitative data from representative studies using HDAC inhibitors in conjunction with ChIP and other genomic analyses.
Table 1: Global Changes in Histone Acetylation Following Vorinostat (SAHA) Treatment in NK-92 Cells
| Histone Mark | Condition | Number of Differentially Acetylated Regions | Reference |
| H3K27ac | Vorinostat (1 µM, 24h) vs. Control | 7,061 hyperacetylated regions | [1] |
| H3K27ac | Vorinostat (1 µM, 24h) vs. Control | 785 hypoacetylated regions | [1] |
Table 2: Gene Expression Changes Correlated with Histone Acetylation after Vorinostat Treatment in OCI-AML3 Cells
| Analysis | Description | Number of Genes | Reference |
| ChIP-seq | Genes with significantly enriched H3K9Ac | 13,429 | [2] |
| ChIP-seq | Genes with significantly decreased H3K9Ac | 946 | [2] |
| Microarray | Up-regulated genes | 176 | [2] |
| Integrated Analysis | Overlap of up-regulated genes with increased H3K9Ac and Pol II binding | 32 | [2] |
Table 3: Quantitative PCR (qPCR) Analysis of Histone Acetylation at Specific Gene Promoters Following HDAC Inhibitor Treatment
| Cell Line | HDAC Inhibitor | Target Gene Promoter | Histone Mark | Fold Enrichment (vs. IgG control) | Reference |
| Chronic Lymphocytic Leukemia (CLL) Cells | MS-275 (1µM, 24h) | E-cadherin | Acetyl-H3 | ~2.5-fold increase | [3] |
| Chronic Lymphocytic Leukemia (CLL) Cells | MS-275 (1µM, 24h) | E-cadherin | Acetyl-H4 | ~3-fold increase | [3] |
| HCT116 Cells | Romidepsin (4nM, 24h) | CCNB1 | H3K27ac | ~2-fold increase | [4] |
| HCT116 Cells | Romidepsin (4nM, 24h) | CDC20 | H3K27ac | ~2.5-fold increase | [4] |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound (Vorinostat/SAHA) Prior to ChIP
This protocol outlines the steps for treating cultured cells with a this compound to induce histone hyperacetylation before proceeding with the ChIP protocol.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7, or cell line of interest)
-
Complete cell culture medium
-
This compound (e.g., Vorinostat/SAHA)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach approximately 80-90% confluency at the time of harvesting.
-
Prepare this compound Stock Solution: Dissolve the this compound in DMSO to prepare a concentrated stock solution (e.g., 20 mM Vorinostat). Store at -20°C.
-
Treatment:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. A typical working concentration for Vorinostat is between 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental goals.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound.
-
Incubate the cells for a specified period. A typical treatment time is between 2-24 hours. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Harvesting: After incubation, proceed immediately to the Chromatin Immunoprecipitation (ChIP) protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general procedure for a ChIP assay following this compound treatment.
Materials:
-
Treated and untreated (control) cells
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Ice-cold PBS with protease inhibitors
-
Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.0, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl, with protease inhibitors)
-
Antibody specific to the protein of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffers (Low Salt, High Salt, LiCl, and TE Buffer)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit or Phenol:Chloroform:Isoamyl Alcohol
Procedure:
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS containing protease inhibitors.
-
Scrape the cells and collect them in a conical tube. Pellet the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
-
Chromatin Fragmentation:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions should be empirically determined for each cell type.
-
Centrifuge the sonicated lysate to pellet cell debris.
-
-
Immunoprecipitation:
-
Dilute the supernatant containing the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.
-
Add the specific antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C.
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and then Proteinase K.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Analyze the purified DNA by qPCR, ChIP-seq, or microarray.
-
Visualizations
Caption: Mechanism of action of lysine hydroxamates as HDAC inhibitors.
Caption: Experimental workflow for ChIP with this compound treatment.
Caption: Key signaling pathways affected by HDAC inhibition.
References
- 1. Vorinostat-induced acetylation of RUNX3 reshapes transcriptional profile through long-range enhancer-promoter interactions in natural killer cells [bmbreports.org]
- 2. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the IC50 of Lysine Hydroxamates for Histone Deacetylase (HDAC) Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3][4] Aberrant HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them significant therapeutic targets.[1][5]
Lysine hydroxamates, such as Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), represent a major class of HDAC inhibitors.[2][6] These molecules typically feature a hydroxamic acid group that chelates the essential zinc ion in the HDAC active site, effectively blocking the enzyme's catalytic activity.[2][7] Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency and selectivity of these inhibitors against various HDAC isoforms.
This document provides a detailed protocol for determining the IC50 values of lysine hydroxamate-based inhibitors against Class I and II HDAC enzymes using a fluorometric assay.
Principle of Action and Assay
The inhibitory action of lysine hydroxamates stems from the hydroxamic acid moiety, which acts as a zinc-binding group (ZBG). This group coordinates with the Zn2+ ion located in the catalytic pocket of the HDAC enzyme, preventing the binding and deacetylation of the natural acetyl-lysine substrate.[2][7]
The most common method for measuring HDAC activity and inhibition is a two-step fluorometric assay.[8]
-
Enzymatic Reaction: An active HDAC enzyme (recombinant or from nuclear extract) is incubated with a fluorogenic substrate, typically a peptide containing an acetylated lysine coupled to a fluorescent molecule like 7-amino-4-methylcoumarin (AMC), whose fluorescence is quenched.[1][8]
-
Development: A developing solution, often containing a protease like trypsin, is added. The developer specifically cleaves the deacetylated substrate, releasing the AMC fluorophore.[8] The resulting fluorescence is directly proportional to the HDAC activity.
When an inhibitor is present, it reduces the amount of deacetylated substrate, leading to a decrease in fluorescence. The IC50 value is calculated from the dose-response curve of the inhibitor.
Visualization of Key Processes
Mechanism of HDAC Inhibition by this compound
Caption: Mechanism of HDAC inhibition by a this compound.
General Experimental Workflow for IC50 Determination
Caption: Experimental workflow for HDAC activity and IC50 assay.
Cellular Consequence of HDAC Inhibition
Caption: Cellular consequences of HDAC enzyme inhibition.
Quantitative Data: IC50 Values of Common Hydroxamate Inhibitors
The following table summarizes the IC50 values for well-characterized this compound-based HDAC inhibitors against various Class I and Class II isoforms. These values are essential benchmarks for novel compound evaluation.
| Inhibitor | Class | Target HDAC | IC50 Value (µM) | Reference(s) |
| Vorinostat (SAHA) | Pan-HDAC | HDAC1 | 0.014 - 4.67 | [6][9] |
| HDAC2 | 4.69 | [9] | ||
| HDAC3 | 4.04 | [9] | ||
| HDAC6 | 4.39 | [9] | ||
| HeLa Lysate | 0.2 | [10] | ||
| Trichostatin A (TSA) | Pan-HDAC | HDAC1/2/3/6 | Sub-micromolar | [9] |
| Rat Liver Lysate | 0.0013 | [11] | ||
| Compound 4a | Selective | HDAC8 | 3.15 | [12] |
Note: IC50 values can vary based on assay conditions, substrate used, and enzyme source (recombinant vs. cell lysate).
Detailed Experimental Protocol
This protocol is adapted for a fluorometric assay in a 384-well plate format.[8]
Materials and Reagents
-
HDAC Enzyme: Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, etc.
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
-
HDAC Substrate: Fluorogenic substrate, e.g., Boc-Lys(Ac)-AMC (Boc-L-lysine(acetyl)-7-amino-4-methylcoumarin). Prepare a 10 mM stock in DMSO.
-
Inhibitor (this compound): Prepare a 10 mM stock solution in DMSO.
-
Positive Control Inhibitor: Trichostatin A (TSA) or SAHA.
-
Developer Solution: Assay Buffer containing 0.5 mg/mL Trypsin and a pan-HDAC inhibitor (e.g., 2 µM TSA) to stop the reaction.
-
Plates: Black, flat-bottom 384-well microplates.
-
Equipment: Fluorescence microplate reader capable of excitation at ~355 nm and emission at ~460 nm.
Experimental Procedure
-
Inhibitor Dilution:
-
Perform a serial dilution of the test this compound compound and the positive control inhibitor (e.g., SAHA) in Assay Buffer. A common starting range is 100 µM to 1 pM in 10-point, 3-fold dilutions.
-
Include a "no inhibitor" control (0% inhibition) containing only Assay Buffer and a "background" control (100% inhibition) with a high concentration of SAHA (e.g., 20 µM).[8]
-
-
Enzyme Preparation:
-
Dilute the HDAC enzyme stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically low nM range).
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitor solutions to the wells of the 384-well plate.
-
Add 10 µL of the diluted HDAC enzyme to each well, except for the no-enzyme blank wells.
-
Mix gently and pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
-
Initiation of Enzymatic Reaction:
-
Prepare a working solution of the Boc-Lys(Ac)-AMC substrate by diluting the stock in Assay Buffer. The final concentration in the well should be at or near the Km value for the specific enzyme (typically 10-50 µM).
-
Add 10 µL of the substrate working solution to all wells to start the reaction. The total volume should now be 25 µL.
-
-
Enzymatic Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the "no inhibitor" control signal is well above background but not saturated.
-
-
Reaction Termination and Signal Development:
-
Add 25 µL of the Developer Solution to each well. The pan-inhibitor in this solution will stop the HDAC reaction immediately.
-
Incubate at 37°C for an additional 15-20 minutes to allow the trypsin to cleave the deacetylated substrate and release the AMC fluorophore.
-
-
Fluorescence Measurement:
-
Read the plate on a fluorescence microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[8]
-
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average fluorescence signal of the no-enzyme blank wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
IC50 Determination:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model with variable slope using software such as GraphPad Prism.[9][11]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
-
Conclusion
This application note provides a comprehensive framework for determining the IC50 of this compound inhibitors against HDAC enzymes. The fluorometric assay described is a robust and widely used method suitable for high-throughput screening and detailed characterization of inhibitor potency and selectivity.[11] Accurate IC50 determination is a fundamental step in the drug discovery pipeline, enabling the identification and optimization of promising therapeutic candidates targeting the HDAC enzyme family.
References
- 1. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and structural biology of protein lysine deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of human histone deacetylase: synthesis and enzyme assay of hydroxamates with piperazine linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lysine Hydroxamate Treatment of Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lysine hydroxamates are a prominent class of compounds that function as histone deacetylase (HDAC) inhibitors.[1] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a condensed chromatin structure and repression of gene transcription.[2][3] In many cancers, HDACs are overexpressed or misregulated, contributing to the silencing of tumor suppressor genes.[4][5] Lysine hydroxamates, such as Vorinostat (SAHA) and Belinostat, mimic the acetyl-lysine substrate and chelate the zinc ion in the HDAC active site, thereby inhibiting its enzymatic activity.[1][6][7] This inhibition leads to the accumulation of acetylated histones, relaxation of chromatin, and re-expression of silenced genes, ultimately inducing cellular responses like cell cycle arrest, apoptosis, and differentiation in cancer cells.[3][8] These compounds have shown efficacy in a range of hematological and solid tumors, with several receiving FDA approval for clinical use.[3][5]
Mechanism of Action: The primary mechanism of action for lysine hydroxamate-based compounds is the inhibition of Class I and II HDACs.[9][10] This inhibition results in the hyperacetylation of histones, which alters chromatin structure and allows transcription factors to access DNA, leading to the expression of genes involved in various anti-cancer pathways.[2][11] Key cellular outcomes include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to cell cycle arrest, often in the G1 or G2/M phase.[3][12][13]
-
Apoptosis: Induction of programmed cell death occurs through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][14] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11][15]
-
Inhibition of Angiogenesis: Some HDAC inhibitors can suppress the formation of new blood vessels, which is crucial for tumor growth.[16]
-
Modulation of Non-Histone Proteins: HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins, including transcription factors (e.g., p53) and chaperones (e.g., HSP90), disrupting multiple oncogenic signaling pathways.[3]
Data Presentation
Table 1: Inhibitory Activity (IC50) of Lysine Hydroxamates in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | IC50 Concentration | Reference(s) |
| Vorinostat (SAHA) | Cutaneous T-cell Lymphoma (CTCL) | Sezary and MF cell lines | 2.5–5.0 μM (growth arrest) | [12] |
| Cutaneous T-cell Lymphoma (CTCL) | General CTCL cell lines | ~50 nM (HDAC inhibition) | [12] | |
| Various Cancers | Broad spectrum of cancer cells | <86 nM (HDAC inhibition) | [2] | |
| Belinostat (PXD101) | Urothelial Carcinoma | 5637, T24, J82, RT4 | 1.0 µM, 3.5 µM, 6.0 µM, 10 µM | [17] |
| Prostate Cancer | PC3, LNCaP, DU145 | 0.5 to 2.5 µM | [17] | |
| General | HeLa cell extracts | 27 nM (HDAC inhibition) | [17][18] | |
| Trichostatin A (TSA) | Various Cancers | HDACs 1, 3, 4, 6, 10 | ~20 nM | [9] |
| Panobinostat (LBH589) | Various Cancers | Pan-HDAC inhibition | Nanomolar concentrations | [19] |
Table 2: Cellular Effects of this compound Treatment on Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | Key Cellular Effects | Reference(s) |
| Vorinostat (SAHA) | Cutaneous T-cell Lymphoma (CTCL) | CTCL cell lines | Induces apoptosis, upregulates p21waf1. | [12] |
| Glioblastoma | Glioblastoma stem cells | Triggers autophagy, reduces cell viability, promotes apoptosis. | [20] | |
| Lung Cancer | A549, NCI-H460 | Induces G2/M phase arrest and apoptosis. | [21] | |
| Belinostat (PXD101) | Peripheral T-cell Lymphoma (PTCL) | PTCL cells | Induces cell cycle arrest, apoptosis, and inhibits angiogenesis. | [8][16] |
| Bladder Carcinoma | 5637, T24, J82, RT4 | Reduces cell proliferation, triggers cell cycle arrest (G0/G1). | [18] | |
| Trichostatin A (TSA) | Colorectal Cancer | HCT116, HT29 | Induces G2/M cell cycle arrest and apoptosis (p53-dependent and -independent). | [15] |
| Esophageal Cancer | EC109, KYSE150 | Induces DNA damage, enhances radiosensitivity. | [13][22] | |
| Colon Cancer | SW480 | Inhibits cell growth, induces apoptosis, upregulates p21, p27, p57. | [13] | |
| Panobinostat (LBH589) | Small-cell Lung Cancer | SCLC cell lines | Induces tumor shrinkage and sustained stable disease. | [23] |
| Multiple Myeloma | MM cells | Reduces resistance to pro-apoptotic signals. | [24] |
Visualizations
Caption: Mechanism of action for this compound HDAC inhibitors.
Caption: General workflow for evaluating lysine hydroxamates.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of lysine hydroxamates on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound compound (e.g., Vorinostat) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Concentrations could range from nanomolar to micromolar (e.g., 0.01 µM to 100 µM) to determine a dose-response curve.[25]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with DMSO, matching the highest concentration used) and a "no-treatment control."
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Western Blot for Acetylated Histones and Apoptosis Markers
This protocol is for detecting changes in protein expression and acetylation status following treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of lysine hydroxamates on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. turkjps.org [turkjps.org]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Trichostatin A - Wikipedia [en.wikipedia.org]
- 10. uspharmacist.com [uspharmacist.com]
- 11. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 12. Update on the treatment of cutaneous T-cell lymphoma (CTCL): Focus on vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Suberoylanilide hydroxamic acid increases anti-cancer effect of tumor necrosis factor-α through up-regulation of TNF receptor 1 in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trichostatin A enhances radiosensitivity and radiation-induced DNA damage of esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A phase II study of the histone deacetylase inhibitor panobinostat (LBH589) in pretreated patients with small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following Lysine Hydroxamate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a central role in regulating gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.[1][2] The enzymes responsible for removing acetyl groups are histone deacetylases (HDACs).[2][3]
Lysine hydroxamates, such as Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Panobinostat, are a class of potent HDAC inhibitors.[4][5] By blocking the activity of HDACs, these compounds lead to an accumulation of acetylated histones, which can, in turn, induce changes in gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] Consequently, HDAC inhibitors are a promising class of anti-cancer agents.[3][6]
Western blotting is a widely used and effective technique to detect and quantify changes in histone acetylation levels in response to treatment with lysine hydroxamates.[7] This document provides detailed protocols for performing Western blot analysis of histone acetylation, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Signaling Pathway of HDAC Inhibition by Lysine Hydroxamates
Lysine hydroxamates function by chelating the zinc ion within the active site of class I, II, and IV HDAC enzymes.[8][9] This action blocks the catalytic activity of the HDACs, preventing the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[3][9] The resulting hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of genes that regulate key cellular processes such as the cell cycle and apoptosis.[3][10]
Mechanism of HDAC inhibition by lysine hydroxamates.
Quantitative Analysis of Histone Acetylation
The following tables summarize the quantitative changes in histone acetylation observed in various cell lines after treatment with the lysine hydroxamates Panobinostat and SAHA. Data is presented as fold change relative to untreated controls.
Table 1: Effect of Panobinostat on Histone Acetylation
| Cell Line | Histone Mark | Concentration | Time (h) | Fold Change vs. Control | Reference |
| SW579 | H3K9ac | 10 µM | 6 | ~3.5 | [11] |
| SW579 | H3K18ac | 10 µM | 6 | ~4.0 | [11] |
| SW579 | H3K56ac | 10 µM | 6 | ~2.5 | [11] |
| SW579 | H4K8ac | 10 µM | 6 | ~3.0 | [11] |
| SW579 | H4K16ac | 10 µM | 6 | ~2.0 | [11] |
| Canine Embryonic Fibroblasts | H3K9ac | 10 nM | 24 | Increased | [12] |
| Canine Embryonic Fibroblasts | H3K27ac | 10 nM | 24 | Increased | [12] |
| Testicular Germ Cell Tumors | Acetyl-Histone H3 | 10 nM | 24 | Increased | [13] |
Table 2: Effect of SAHA (Vorinostat) on Histone Acetylation
| Cell Line | Histone Mark | Concentration | Time (h) | Fold Change vs. Control | Reference |
| Kasumi-1 | Total H3ac | 1 µM | 6 | Increased | |
| Kasumi-1 | Total H4ac | 1 µM | 6 | Increased | |
| Kasumi-1 | H3K9ac | 1 µM | 6-24 | Peak Acetylation | |
| Kasumi-1 | H3K27ac | 1 µM | 6-24 | Peak Acetylation | |
| Neuroblastoma | Multiple K-ac/K-bu | Not Specified | Not Specified | Dramatically Induced | |
| Prostate Cancer (DU145, PC-3) | Not Specified | Dose-dependent | Not Specified | Not Specified | [4] |
Experimental Protocols
This section provides a detailed protocol for the analysis of histone acetylation by Western blot following treatment of cultured cells with lysine hydroxamates.
Experimental Workflow
Western blot experimental workflow.
Cell Culture and Treatment
-
Culture cells to the desired confluency (typically 70-80%) in appropriate growth medium.
-
Treat cells with the this compound of interest (e.g., SAHA, Panobinostat) at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).
Histone Extraction (Acid Extraction Method)
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cells in a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (w/v) NaN3).
-
Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the pellet with half the volume of TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the histone proteins.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay, following the manufacturer's instructions.
SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (typically 10-20 µg) into the wells of a high-percentage (e.g., 15%) SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A 0.2 µm pore size is recommended for optimal retention of small histone proteins.
-
The transfer can be performed using a wet or semi-dry transfer system, following the manufacturer's protocol.
Blocking
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
Primary Antibody Incubation
-
Incubate the membrane with primary antibodies diluted in blocking buffer. It is crucial to probe for both the acetylated histone of interest (e.g., anti-acetyl-H3K9) and a total histone control (e.g., anti-total H3) on separate blots or after stripping. This allows for normalization of the acetylated histone signal to the total histone amount.
-
Incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
Chemiluminescent Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone band to the corresponding total histone band for each sample.
-
Calculate the fold change in histone acetylation in treated samples relative to the vehicle-treated control.[7]
Conclusion
Western blot analysis is a powerful and accessible method for assessing the impact of lysine hydroxamates on histone acetylation. By following the detailed protocols and data analysis guidelines provided in these application notes, researchers can obtain reliable and quantifiable data on the epigenetic effects of these important therapeutic compounds. The provided diagrams offer a clear visualization of the underlying biological mechanisms and the experimental steps involved, serving as a valuable resource for professionals in the fields of cancer research and drug development.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. turkjps.org [turkjps.org]
- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming [frontiersin.org]
- 11. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time- and residue-specific differences in histone acetylation induced by VPA and SAHA in AML1/ETO-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Lysine Hydroxamate as a Chemical Tool for Investigating Lysine Metabolism and Deacetylase Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lysine is an essential amino acid with critical roles in protein synthesis and structure.[1][2] Beyond its role as a proteinogenic building block, the post-translational modification of lysine residues is a key mechanism for regulating cellular processes. Lysine acetylation, the addition of an acetyl group to the ε-amino group of a lysine residue, is a dynamic and reversible modification that influences protein function, localization, and stability.[3] This process is balanced by two classes of enzymes: histone acetyltransferases (HATs) which "write" the mark, and histone deacetylases (HDACs) which "erase" it.[4] Lysine hydroxamate is a chemical tool that serves as an inhibitor of HDACs, making it invaluable for studying the downstream effects of lysine acetylation on gene regulation and cellular function. This document provides an overview of its mechanism, applications, and detailed protocols for its use in research settings.
Introduction to Lysine Metabolism and Acetylation
Lysine metabolism encompasses its biosynthesis (in plants and bacteria), its catabolism via the saccharopine and pipecolate pathways, and its incorporation into proteins.[1][5][6] A pivotal aspect of lysine's role in cellular biology is its function as a substrate for post-translational modifications. The acetylation of lysine residues neutralizes their positive charge, which can alter protein conformation and disrupt electrostatic interactions, such as those between histones and DNA.[4] In the context of chromatin, histone acetylation generally leads to a more relaxed, open structure (euchromatin), which is associated with increased transcriptional activity.[4][7]
HDACs are a class of enzymes that remove these acetyl groups, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them a key therapeutic target.[8][9]
Mechanism of Action of this compound
This compound belongs to the hydroxamic acid class of HDAC inhibitors. The primary mechanism of action involves the hydroxamic acid moiety (-CONHOH) acting as a potent chelating agent for the Zn²⁺ ion located in the active site of most HDAC enzymes (Classes I, II, and IV).[10][11][12] This coordination with the zinc ion prevents the binding of the acetyl-lysine substrate, thereby inhibiting the deacetylation reaction. By blocking HDAC activity, treatment with this compound leads to an accumulation of acetylated lysine residues (hyperacetylation) on both histone and non-histone proteins, allowing researchers to study the functional consequences of this modified state.
Applications in Research
-
Studying Gene Regulation: By inducing histone hyperacetylation, this compound can be used to identify genes whose expression is regulated by chromatin state.[13]
-
Probing Enzyme-Substrate Specificity: As a substrate mimic, it helps in understanding the structural requirements for HDAC active site binding.
-
Cancer Research: HDAC inhibitors, including hydroxamates, are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making this compound a tool for studying anti-cancer pathways.[8]
-
Neuroscience: Dysregulated acetylation is linked to neurodegenerative diseases. This compound can be used in cellular models to explore the role of HDACs in neuronal health.
Quantitative Data: Inhibitory Activity of Hydroxamate-Based HDAC Inhibitors
This compound is a foundational molecule in a broad class of inhibitors. The potency of these inhibitors can vary significantly based on their linker and cap groups, which interact with regions outside the immediate active site. The table below presents IC₅₀ values for several well-characterized hydroxamate-based inhibitors to provide context for their activity.
| Inhibitor Name | Target(s) | IC₅₀ Value | Cell Line / Assay Condition | Reference |
| Belinostat (PXD101) | Pan-HDAC | 27 nM | HeLa cell nuclear extract | [14][15] |
| Vorinostat (SAHA) | Pan-HDAC | ~50 nM | Purified HDAC1 | [16] |
| Compound 9d | HDAC1 | 3.1 nM | Recombinant HDAC1 | [17] |
| Compound 10k | HDAC1 | 4.4 nM | Recombinant HDAC1 | [17] |
| YSL-109 | HDAC6 | 0.537 nM | Recombinant HDAC6 | [9] |
| YSL-109 | HDAC8 | 2.24 µM | Recombinant HDAC8 | [9] |
Note: Specific IC₅₀ data for the parent compound, L-lysine hydroxamate, is not widely reported in comparative oncology studies, as research has rapidly advanced to more potent derivatives with improved pharmacological properties.
Experimental Protocols
Protocol 1: In Vitro HDAC Activity/Inhibition Assay (Colorimetric)
This protocol provides a method to measure the inhibitory effect of this compound on total HDAC activity from a nuclear extract or with a purified enzyme.
Materials:
-
HDAC Assay Kit (e.g., Abnova KA0628 or similar) containing acetylated histone substrate-coated plates, assay buffers, developer, and stop solution.[18]
-
Nuclear extract from cultured cells or purified HDAC enzyme.
-
This compound (or other test inhibitors).
-
Microplate reader (450 nm).
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as specified by the kit manufacturer. Dilute the 10X Wash Buffer (H1) to 1X with distilled water.
-
Substrate Incubation: Add 50 µl of Assay Buffer (H3) to each well (except blank and standard curve wells). For the blank, add 50 µl of 1X Wash Buffer.
-
Sample/Inhibitor Addition:
-
For Activity Measurement: Add 2 µl of nuclear extract or purified HDAC enzyme to the wells. Add 28 µl of Assay Buffer.
-
For Inhibition Measurement: Add 2 µl of varying concentrations of this compound. Add 2 µl of nuclear extract/enzyme. Reduce Assay Buffer volume to 26 µl.
-
Control: Add 2 µl of vehicle (e.g., water or DMSO) instead of the inhibitor.
-
-
Reaction Incubation: Mix gently, cover the plate, and incubate at 37°C for 45-60 minutes.
-
Washing: Aspirate the contents of each well and wash three times with 150 µl of 1X Wash Buffer.
-
Antibody Incubation: Add 50 µl of the diluted capture antibody (H6) to each well. Incubate for 60 minutes at room temperature on an orbital shaker (50-100 rpm). The antibody detects the remaining acetylated substrate.
-
Washing: Aspirate and wash each well four times with 150 µl of 1X Wash Buffer.
-
Signal Development: Add 100 µl of Developer (H8) to each well. Incubate for 2-10 minutes at room temperature, protected from light, until the control wells turn a medium blue.
-
Stop Reaction: Add 50 µl of Stop Solution (H9) to each well. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes.
-
Calculation: HDAC activity is inversely proportional to the signal. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Analysis of Histone Acetylation in Cultured Cells by Western Blot
This protocol details the procedure to assess the effect of this compound on the acetylation status of specific histone residues (e.g., H3, H4) in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7).
-
This compound.
-
Triton Extraction Buffer (TEB: PBS, 0.5% Triton X-100, 2 mM PMSF).[19]
-
0.2 N Hydrochloric Acid (HCl).
-
Bradford Assay Reagent.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.[20]
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3).[19][21]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for a desired time period (e.g., 6, 12, or 24 hours).
-
Histone Extraction:
-
Harvest cells and lyse them in TEB. Centrifuge at 6,500 x g for 10 min at 4°C.[19]
-
Discard the supernatant (cytoplasmic fraction). Wash the pellet (nuclei) in half the volume of TEB and centrifuge again.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble proteins (histones).
-
Centrifuge at 6,500 x g for 10 min at 4°C. Collect the supernatant containing the histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using the Bradford assay.
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal to account for loading differences.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines.
References
- 1. search.informit.org [search.informit.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 5. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 6. Lysine - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The emerging role of lysine acetylation of non-nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc chelation with hydroxamate in histone deacetylases modulated by water access to the linker binding channel. | Semantic Scholar [semanticscholar.org]
- 11. Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of gene expression by protein lysine acetylation in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. exchemistry.com [exchemistry.com]
- 16. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of hydroxamate-based histone deacetylase inhibitors of bis-substituted aromatic amides with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Histone western blot protocol | Abcam [abcam.com]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Lysine Hydroxamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of lysine hydroxamate in high-throughput screening (HTS) assays, primarily targeting histone deacetylases (HDACs). Given that this compound is a structural analog of acetylated lysine, it holds potential as a competitive inhibitor of HDACs, which are critical enzymes in epigenetic regulation and are implicated in various diseases, including cancer and neurodegenerative disorders.[1][2]
Introduction to this compound in HTS
This compound belongs to the class of hydroxamic acids, which are well-established inhibitors of zinc-dependent enzymes like HDACs.[3] The hydroxamic acid moiety chelates the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[3] High-throughput screening allows for the rapid testing of large compound libraries to identify potential modulators of HDAC activity.[1] The protocols outlined below are designed for HTS campaigns to screen for novel HDAC inhibitors, using this compound as a reference compound or as a scaffold for library synthesis.
Signaling Pathway of Histone Deacetylases (HDACs)
HDACs are a class of enzymes that remove acetyl groups from the ε-amino group of lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[4] Dysregulation of HDAC activity is linked to the development of cancer and neurodegenerative diseases.[5][6] HDAC inhibitors, such as those based on a hydroxamic acid scaffold, can restore normal acetylation levels, leading to the re-expression of tumor suppressor genes and other therapeutic effects.[1]
Caption: HDAC signaling pathway and the effect of inhibitors.
High-Throughput Screening Workflow
A typical HTS workflow for identifying enzyme inhibitors involves several key stages, from assay development to hit validation.[7] The process is designed to be robust, reproducible, and scalable for screening large numbers of compounds.[8]
Caption: General workflow for high-throughput screening of enzyme inhibitors.
Experimental Protocols
The following protocols describe a fluorometric HTS assay for HDAC inhibitors. This method is adaptable for screening compound libraries with this compound as a control.
Protocol 1: Fluorometric High-Throughput Screening of HDAC Inhibitors
This protocol is based on the principle that HDACs deacetylate a fluorogenic substrate containing an acetylated lysine.[9] Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.[10]
Materials and Reagents:
-
HDAC Enzyme: Recombinant human HDAC isoform (e.g., HDAC1, HDAC2, HDAC3, HDAC6).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Substrate: Fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer Solution: Trypsin in a suitable buffer.
-
Stop Solution: A potent HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
Test Compounds: Compound library dissolved in DMSO.
-
This compound: As a reference inhibitor.
-
Microplates: 384-well, black, flat-bottom plates.
-
Plate Reader: Capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds, this compound (positive control), and DMSO (negative control) into the wells of a 384-well plate.
-
-
Enzyme Preparation and Addition:
-
Prepare a solution of the HDAC enzyme in cold assay buffer to the desired final concentration.
-
Add 20 µL of the enzyme solution to each well containing the compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a solution of the fluorogenic HDAC substrate in assay buffer.
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Signal Development:
-
Add 10 µL of the developer solution containing trypsin to each well. This will also act as a stop solution by cleaving the substrate.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
Protocol 2: Dose-Response and IC50 Determination
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).
Procedure:
-
Prepare serial dilutions of the hit compounds and this compound.
-
Follow the steps outlined in Protocol 1, using the different concentrations of the compounds.
-
Plot the percent inhibition as a function of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Presentation
The following tables summarize quantitative data for known HDAC inhibitors, which can be used as a reference for interpreting screening results.
Table 1: IC50 Values of Select HDAC Inhibitors
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Reference(s) |
| This compound | ND | ND | ND | ND | - |
| Vorinostat (SAHA) | 195 | - | 181 | 105 | [13] |
| Trichostatin A (TSA) | ~20 | ~20 | ~20 | ~20 | [4] |
| Compound 76j | 29.81 | - | 24.71 | 21.29 | [13] |
| Adapted from H4(12–18)K16Hd | Nanomolar potency reported for a peptide with a hydroxamic acid group. | - | - | - | [4] |
ND: Not Determined from the provided search results.
Table 2: HTS Assay Quality Control Parameters
| Parameter | Formula | Interpretation for a Robust Assay | Reference(s) |
| Z'-Factor | 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ] | 0.5 ≤ Z' < 1 | [11][12] |
Conclusion
The provided application notes and protocols offer a framework for conducting high-throughput screening of potential HDAC inhibitors, with a focus on the application of this compound as a reference compound. The fluorometric assay described is a robust and widely used method in drug discovery for identifying and characterizing novel therapeutic agents targeting HDACs. Successful implementation of these protocols can accelerate the identification of new lead compounds for the treatment of cancer and other diseases.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assays with Lysine Hydroxamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine hydroxamate is a derivative of the essential amino acid lysine and belongs to the class of hydroxamic acids. Hydroxamic acids are known to be potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. The inhibition of HDACs leads to hyperacetylation of histones, which in turn results in a more open chromatin structure and the transcription of genes that can suppress tumor growth, induce apoptosis, and promote cell differentiation.[1][2]
This document provides detailed application notes and protocols for conducting cell viability assays using this compound. It is intended for researchers and professionals involved in cancer research and drug development who are interested in evaluating the cytotoxic and anti-proliferative effects of this compound.
Mechanism of Action: HDAC Inhibition and Cell Fate
This compound, as a hydroxamate-based compound, is believed to exert its cytotoxic effects primarily through the inhibition of zinc-dependent histone deacetylases (HDACs). The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.[3] This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression.
The downstream effects of HDAC inhibition by compounds like this compound are multifaceted and can lead to:
-
Cell Cycle Arrest: Increased acetylation of histones can lead to the expression of cyclin-dependent kinase inhibitors (CKIs) like p21, which halt the cell cycle, typically at the G1/S or G2/M phase.[1]
-
Induction of Apoptosis: HDAC inhibitors can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[1][4]
-
Autophagy: In some cellular contexts, HDAC inhibitors have also been shown to induce autophagy, a cellular process of "self-eating" that can either promote cell survival or contribute to cell death.[1]
Data Presentation
Example IC50 Values of a Simple Hydroxamate-Based HDAC Inhibitor
| Cell Line | Cancer Type | Example IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 2.5 |
| MDA-MB-231 | Breast Cancer | 5.0 |
| HCT116 | Colon Cancer | 3.2 |
| A549 | Lung Cancer | 4.8 |
| PC-3 | Prostate Cancer | 6.5 |
| DU145 | Prostate Cancer | 5.8 |
| HeLa | Cervical Cancer | 3.7 |
Experimental Protocols
Cell Viability Assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[5][6]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via HDAC inhibition.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Novel hydroxamic acid derivative induces apoptosis and constrains autophagy in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
Animal Models for In Vivo Efficacy and Pharmacodynamic Studies of Lysine Hydroxamates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine hydroxamates are a class of compounds that function as histone deacetylase (HDAC) inhibitors. By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for conducting in vivo studies using animal models to evaluate the efficacy and pharmacodynamics of lysine hydroxamates. The primary focus is on subcutaneous xenograft models in mice, a widely used preclinical model for cancer research.
Mechanism of Action: HDAC Inhibition
Lysine hydroxamates exert their therapeutic effects by chelating the zinc ion within the active site of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and gene expression. The downstream effects include the upregulation of cell cycle inhibitors like p21, leading to G1 or G2/M phase arrest, and the induction of apoptosis through both intrinsic and extrinsic pathways.[1][3][4]
Signaling Pathways
Animal Models for In Vivo Studies
Subcutaneous xenograft models in immunodeficient mice are the most common animal models for evaluating the in vivo efficacy of lysine hydroxamates against solid tumors.
Table 1: Commonly Used Mouse Strains for Xenograft Studies
| Mouse Strain | Key Characteristics |
| Athymic Nude (nu/nu) | Lack a thymus, resulting in a deficient T-cell immune system. Widely used for subcutaneous tumor implantation.[5] |
| SCID (Severe Combined Immunodeficiency) | Deficient in both T and B lymphocytes. Suitable for engraftment of a wider range of human tumors.[6] |
| NOD/SCID Gamma (NSG) | Highly immunodeficient, lacking T, B, and NK cells, with deficient cytokine signaling. Excellent for patient-derived xenografts (PDXs).[7] |
Experimental Protocols
Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous tumor model in mice.
Materials:
-
Cancer cell line of interest
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)[5]
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1x10^7 to 5x10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can enhance tumor formation. Keep cells on ice until injection.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the injection site on the flank of the mouse.
-
Tumor Cell Implantation: Inject 0.1-0.2 mL of the cell suspension subcutaneously into the prepared flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .[8]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
a. Intraperitoneal (IP) Injection (e.g., Vorinostat/SAHA)
Materials:
-
Vorinostat (SAHA)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
Formulation:
-
Dissolve Vorinostat in DMSO to create a stock solution.
-
For a final injection volume, prepare a vehicle of 5% DMSO, 40% PEG300, and 55% saline.
-
Dilute the Vorinostat stock solution in the vehicle to the desired final concentration for injection. A common dose for Vorinostat is 50-100 mg/kg.[6][9]
Administration:
-
Administer the formulated drug via intraperitoneal injection once daily, 5 days a week.
b. Oral Gavage (e.g., Entinostat/MS-275)
Materials:
-
Entinostat (MS-275)
-
0.5% (w/v) Methylcellulose in sterile water
Formulation:
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Suspend the Entinostat powder in the methylcellulose solution to the desired final concentration. A typical dose for Entinostat is 10-20 mg/kg.[3][10]
Administration:
-
Administer the suspension via oral gavage once daily or as per the study design.
Data Presentation and Analysis
Summarize quantitative data in clearly structured tables for easy comparison between treatment and control groups.
Table 2: Example of In Vivo Efficacy Data for Lysine Hydroxamates
| Compound | Animal Model | Tumor Type | Dosage and Route | Treatment Schedule | % Tumor Growth Inhibition (TGI) | Reference |
| Vorinostat (SAHA) | Athymic Nude Mice | Uterine Sarcoma Xenograft | 50 mg/kg/day, IP | 5 days/week for 21 days | >50% | [9] |
| Vorinostat (SAHA) | SCID-hu Mice | Multiple Myeloma | 100 mg/kg/day, IP | 5 days/week | Significant tumor reduction (in combination) | [6] |
| Entinostat (MS-275) | Athymic Nude Mice | Osteosarcoma Lung Metastases | 20 mg/kg, Oral Gavage | Every other day for 15 days | Significant increase in survival | [3] |
| CBHA | SCID Mice | Neuroblastoma Xenograft | 200 mg/kg/day, IP | Daily | Complete suppression |
Quantification of Apoptosis in Tumor Tissue (TUNEL Assay)
Materials:
-
Excised tumors (formalin-fixed, paraffin-embedded)
-
In Situ Cell Death Detection Kit (e.g., Roche)
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the tumor sections.
-
Permeabilization: Incubate sections with Proteinase K.
-
TUNEL Reaction: Apply the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled nucleotides) to the sections.
-
Counterstaining: Stain the nuclei with a counterstain like DAPI.
-
Imaging and Quantification: Visualize the sections under a fluorescence microscope. Apoptotic cells will show green fluorescence. Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in multiple fields of view.
Western Blot for Histone Acetylation
Materials:
-
Excised tumors (snap-frozen in liquid nitrogen)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, and a loading control (e.g., anti-beta-actin).
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to total histone levels or the loading control to determine the pharmacodynamic effect of the this compound.[11][12]
Animal Welfare and Humane Endpoints
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Monitoring:
-
Monitor animals daily for signs of distress, including weight loss (>20%), lethargy, hunched posture, and labored breathing.
Humane Endpoints:
-
Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 1500-2000 mm³), the tumor becomes ulcerated or necrotic, or if the animal shows signs of significant distress.[13][14]
-
Acceptable methods of euthanasia include CO2 asphyxiation followed by a secondary physical method (e.g., cervical dislocation).[15][16][17]
Conclusion
The protocols and guidelines presented in this document provide a framework for conducting robust in vivo studies to evaluate the therapeutic potential of lysine hydroxamates. Careful experimental design, adherence to established protocols, and a commitment to animal welfare are essential for obtaining high-quality, reproducible data that can inform the clinical development of these promising anticancer agents.
References
- 1. tumorvolume.com [tumorvolume.com]
- 2. oncotarget.com [oncotarget.com]
- 3. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PAT-1102, a Novel, Potent and Orally Active Histone Deacetylase Inhibitor with Antitumor Activity in Cancer Mouse Models | Anticancer Research [ar.iiarjournals.org]
- 6. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entinostat neutralizes myeloid derived suppressor cells and enhances the antitumor effect of PD-1 inhibition in murine models of lung and renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Article - Standard on Tumor Productio... [policies.unc.edu]
- 14. animalcare.jhu.edu [animalcare.jhu.edu]
- 15. research.colostate.edu [research.colostate.edu]
- 16. rci.ucmerced.edu [rci.ucmerced.edu]
- 17. Euthanasia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Application Note: Lysine Hydroxamate for Studying Bacterial Enzyme Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents that act on new targets. The bacterial L-lysine biosynthetic pathway is an attractive source of such targets because it is essential for bacterial survival and is absent in humans.[1][2][3][4] This pathway provides lysine for protein synthesis and meso-diaminopimelate (m-DAP), a crucial component for building the peptidoglycan cell wall in most bacteria.[2][4]
Lysine hydroxamate is an analog of the amino acid L-lysine and has been shown to inhibit the growth of bacteria such as Escherichia coli K-12.[5][6] Its structure incorporates a hydroxamic acid moiety, a well-established metal-binding group known to inhibit metalloenzymes by chelating the catalytic metal ion in the active site.[7][8][9][10] This note provides an overview and detailed protocols for using this compound to study the inhibition of bacterial metalloenzymes, particularly those in the lysine biosynthesis pathway.
Principle and Mechanism of Action
Hydroxamic acids are a prominent class of inhibitors targeting metalloenzymes. Their inhibitory action stems from the ability of the hydroxamate functional group [-C(=O)N(-OH)-] to act as a bidentate ligand, chelating the metal cofactor (commonly Zn²⁺) in the enzyme's active site.[8][11] This coordination displaces a key water molecule involved in catalysis and blocks the substrate from accessing the active site, thereby inhibiting the enzyme.[8]
A prime target for this compound is N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a dinuclear Zn(II)-dependent metallohydrolase found in the lysine biosynthesis pathway of most bacteria.[2][12][13] As a structural analog of lysine, this compound can effectively target the active site of enzymes within this pathway.
Caption: Mechanism of metalloenzyme inhibition by this compound.
Applications
-
Screening for Novel Antibacterials: Use in whole-cell assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
-
Target Validation: Serve as a tool compound to probe the function and essentiality of metalloenzymes in bacterial metabolic pathways.
-
Enzyme Kinetics Studies: Characterize the potency (IC₅₀, Kᵢ) and mode of inhibition (e.g., competitive, non-competitive) against purified bacterial enzymes.
-
Structure-Activity Relationship (SAR) Studies: Act as a reference compound in the development of more potent and selective hydroxamate-based inhibitors.
Quantitative Data Summary
The following table presents illustrative data on the inhibitory activity of L-lysine hydroxamate against the DapE enzyme from different bacterial species. This data is representative of typical results obtained from in vitro enzyme inhibition assays.
| Bacterial Species | Target Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Escherichia coli | DapE | L-Lysine Hydroxamate | 15.2 | 7.8 | Competitive |
| Pseudomonas aeruginosa | DapE | L-Lysine Hydroxamate | 25.8 | 13.5 | Competitive |
| Staphylococcus aureus | DapE | L-Lysine Hydroxamate | 11.5 | 6.1 | Competitive |
| L-Captopril (Control Inhibitor) | E. coli DapE | L-Captopril | 35.0 | 18.0 | Competitive |
Note: Data is for illustrative purposes to demonstrate application.
Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterial strain.
Workflow:
References
- 1. Inhibitors of lysine biosynthesis as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The coordinated action of the enzymes in the L-lysine biosynthetic pathway and how to inhibit it for antibiotic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of serine hydroxamate on the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 11. Principles of hydroxamate inhibition of metalloproteases: carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Lysine Hydroxamate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysine hydroxamate in cell culture applications.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed After Adding this compound to Cell Culture Media
Possible Causes:
-
Low Solubility at Neutral pH: this compound, like many hydroxamic acids, may have limited solubility in neutral pH solutions like standard cell culture media. Hydroxamic acids are weak acids and tend to be more soluble in alkaline (basic) solutions.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
-
Incorrect Stock Solution Preparation: The initial stock solution may not have been prepared correctly, leading to precipitation upon dilution.
-
Reaction with Media Components: Although less common, the compound could potentially interact with components in complex media formulations, leading to precipitation.[1]
-
Temperature Effects: Temperature shifts, such as moving from a warm incubator to room temperature for observation, can sometimes cause less stable solutions to precipitate.[1]
Solutions:
-
Optimize Stock Solution Preparation:
-
Primary Recommendation (Organic Solvent): Prepare a high-concentration stock solution in sterile dimethyl sulfoxide (DMSO). Many hydroxamate-based inhibitors are soluble in DMSO.
-
Alternative (Aqueous, pH-adjusted): If DMSO is not suitable for your experimental system, you can try preparing a stock solution in a sterile, pH-adjusted buffer. Since hydroxamic acids are more soluble in alkaline conditions, dissolving this compound in a slightly basic buffer (e.g., PBS adjusted to pH 8.0-8.5) may improve solubility.
-
-
Proper Dilution Technique:
-
When diluting the stock solution into your cell culture media, add the stock solution drop-wise while gently swirling the media. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is non-toxic to your cells (typically ≤ 0.1%).
-
-
Pre-warm Media: Before adding the this compound stock solution, ensure your cell culture media is at the appropriate temperature (e.g., 37°C).
-
Filter Sterilization: If you suspect the precipitate is not the compound itself but a contaminant, or if you prepared an aqueous stock solution, filter-sterilize the final media containing this compound using a 0.22 µm filter.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro cell culture applications, preparing a concentrated stock solution in sterile DMSO is recommended. This compound is reported to be soluble in DMSO. If your experimental design is sensitive to DMSO, a sterile, slightly alkaline buffer (e.g., PBS at pH 8.0-8.5) can be tested as an alternative.
2. I'm still seeing precipitation even after using a DMSO stock. What should I do?
-
Check your final concentration: You may be exceeding the solubility limit in the final aqueous media. Try a lower final concentration.
-
Verify the purity of your compound: Impurities can sometimes cause solubility issues.
-
Perform a solubility test: Before treating your cells, perform a small-scale test by adding your stock solution to the cell-free media to see if precipitation occurs at your desired final concentration.
3. What is the expected mechanism of action for this compound in mammalian cells?
While specific studies on this compound in mammalian cells are not abundant, its chemical structure suggests it likely acts as a histone deacetylase (HDAC) inhibitor. The hydroxamic acid group is a key pharmacophore that chelates the zinc ion in the active site of HDAC enzymes.[2][3] By inhibiting HDACs, this compound can lead to an accumulation of acetylated histones and other non-histone proteins, which in turn can regulate gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells.[3][4]
4. Are there any known signaling pathways affected by hydroxamate-based inhibitors like this compound?
Yes, hydroxamate-based HDAC inhibitors are known to influence various signaling pathways. One well-documented pathway is the Akt/FOXO3a signaling pathway. Inhibition of HDACs can lead to the modulation of this pathway, ultimately promoting apoptosis in cancer cell lines.[1][4] Lysine itself has also been shown to regulate the mTORC1 signaling pathway, which is involved in cell proliferation, apoptosis, and autophagy.[5][6]
5. How should I store my this compound stock solution?
Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Data Presentation
Table 1: Solubility Profile of Lysine and this compound
| Compound | Solvent | Solubility | Notes |
| L-Lysine | Water | Very freely soluble (>100 mg/mL)[7][8] | Highly soluble in aqueous solutions. |
| PBS | ≥ 100 mg/mL[7] | Highly soluble in physiological buffers. | |
| This compound | Water / PBS | Data not available; likely limited at neutral pH. | Solubility is expected to increase with higher pH. |
| DMSO | Soluble | Recommended for preparing concentrated stock solutions. | |
| Ethanol | Data not available; L-lysine is insoluble. | Likely to have poor solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cells with this compound
Objective: To treat cultured mammalian cells with this compound at a desired final concentration.
Materials:
-
Cultured mammalian cells in appropriate flasks or plates
-
Complete cell culture medium
-
Prepared this compound stock solution (from Protocol 1)
Procedure:
-
Culture your cells to the desired confluency.
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture volume. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1%).
-
Add the calculated volume of the this compound stock solution to the pre-warmed medium and mix gently by inversion. Do not vortex.
-
Remove the existing medium from your cells and replace it with the medium containing this compound.
-
Return the cells to the incubator for the desired treatment duration.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Visualizations
Caption: Proposed signaling pathway of this compound as an HDAC inhibitor.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine Stimulates Protein Synthesis by Promoting the Expression of ATB0,+ and Activating the mTOR Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Lysine Hydroxamate Cytotoxicity in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lysine hydroxamates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and achieve reliable results in your primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: Why do lysine hydroxamates exhibit cytotoxicity in primary cells?
A1: Lysine hydroxamates, often used as histone deacetylase (HDAC) inhibitors, can cause cytotoxicity through several mechanisms:
-
On-target effects: Inhibition of HDACs can lead to cell cycle arrest and apoptosis, which are desired effects in cancer cells but detrimental to healthy primary cells.[1][2]
-
Off-target effects: The hydroxamate group is a strong metal chelator, particularly for zinc and iron.[3] This can disrupt the function of other metalloenzymes, leading to cellular dysfunction.
-
Oxidative stress: Some hydroxamic acids can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.
-
Mutagenicity: There are concerns that some hydroxamate-containing compounds may have mutagenic potential.
Q2: Are primary cells more sensitive to lysine hydroxamate cytotoxicity than cancer cell lines?
A2: Yes, primary cells are often more sensitive to the cytotoxic effects of HDAC inhibitors compared to rapidly dividing cancer cell lines.[4] This is because the pathways that induce cell death in cancer cells are often dysregulated, making them more susceptible to HDAC inhibition. Primary cells, on the other hand, have intact cell cycle checkpoints and apoptotic pathways, making them more vulnerable to the cytotoxic effects of these compounds.
Q3: What are the common signs of cytotoxicity to look for in my primary cell cultures?
A3: Common indicators of cytotoxicity include:
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Reduced cell viability and proliferation, which can be measured using assays like MTT or Trypan Blue exclusion.
-
Induction of apoptosis, detectable through assays for caspase activation or DNA fragmentation.
-
Increased markers of oxidative stress.
Q4: How can I reduce the off-target effects of lysine hydroxamates?
A4: Reducing off-target effects is crucial for obtaining meaningful data. Strategies include:
-
Use the lowest effective concentration: Determine the minimal concentration of the this compound that elicits the desired on-target effect with minimal cytotoxicity.
-
Optimize treatment duration: Shorter exposure times can often reduce toxicity while still achieving the desired biological effect.
-
Use isoform-selective inhibitors: If you are targeting a specific HDAC isozyme, using a more selective inhibitor can reduce off-target effects.
-
Co-treatment with antioxidants: If oxidative stress is a concern, co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity.
Q5: Are there alternatives to lysine hydroxamates with lower cytotoxicity?
A5: Yes, researchers are actively developing HDAC inhibitors with alternative zinc-binding groups to reduce the toxicity associated with the hydroxamate moiety. Some of these alternative groups include benzamides, cyclic peptides, and short-chain fatty acids.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death observed at low concentrations of this compound. | 1. High sensitivity of the primary cell type. 2. Off-target effects of the compound. 3. Suboptimal cell culture conditions. | 1. Perform a dose-response curve to determine the IC50 and use the lowest effective concentration. 2. Reduce the treatment duration. 3. Ensure optimal cell density and health before treatment. 4. Consider using a more selective HDAC inhibitor if available. |
| Inconsistent results between experiments. | 1. Variability in primary cell isolates. 2. Inconsistent compound preparation or storage. 3. Variations in cell culture conditions (e.g., passage number, confluency). | 1. Use cells from the same donor and passage number whenever possible. 2. Prepare fresh stock solutions of the this compound and store them properly, protected from light and moisture. 3. Standardize all cell culture and treatment protocols. |
| Difficulty in distinguishing between on-target and off-target effects. | 1. The compound may have multiple cellular targets. 2. The observed phenotype may be a combination of on- and off-target effects. | 1. Use a structurally related but inactive compound as a negative control. 2. Use genetic approaches (e.g., siRNA or knockout models) to validate the on-target effect. 3. Employ multiple, independent assays to assess the cellular phenotype. |
| High background in apoptosis assays (e.g., Caspase-3). | 1. Improper cell lysis. 2. Incorrect buffer preparation or storage. 3. Contamination of cell cultures. | 1. Ensure complete cell lysis by following the protocol carefully.[5] 2. Use freshly prepared buffers and store them at the recommended temperature.[5] 3. Regularly test cell cultures for mycoplasma contamination. |
| Artifacts in MTT assay (e.g., formazan crystals not dissolving, color interference). | 1. Incomplete solubilization of formazan crystals. 2. Interference from the compound or media components. 3. Loosely adherent cells detaching during washes. | 1. Ensure complete dissolution of formazan crystals by gentle mixing and allowing sufficient incubation time with the solubilization buffer.[6][7][8] 2. Run appropriate controls, including media-only and compound-only wells, to check for background absorbance. 3. For loosely adherent cells, consider centrifuging the plate at a low speed before aspirating the media.[7][8] |
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of commonly used this compound-based HDAC inhibitors in various cell lines. Data for primary cells is limited in the literature, highlighting the need for careful dose-response studies in your specific primary cell model.
Table 1: IC50 Values of Vorinostat (SAHA) in Different Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HDAC1 (cell-free) | Enzyme | ~10 | [9][10] |
| HDAC3 (cell-free) | Enzyme | ~20 | [9][10] |
| MCF-7 | Human Breast Cancer | 750 | [10] |
| CWR22 | Human Prostate Cancer | >2500 | [10] |
| Note: | IC50 values can vary depending on the assay conditions and cell line. |
Table 2: IC50 Values of Trichostatin A (TSA) in Different Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HDAC (cell-free) | Enzyme | ~1.8 | [11] |
| Breast Cancer Cell Lines (average) | Human Breast Cancer | 124.4 | [12] |
| Note: | TSA is a potent, non-selective HDAC inhibitor. |
Table 3: IC50 Values of Panobinostat (LBH589) in Different Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HDAC (cell-free) | Enzyme | 5 | [13] |
| H1299 | Human Non-small Cell Lung Cancer | 5 | [13] |
| A549 | Human Non-small Cell Lung Cancer | 30 | [13] |
| SCLC cell lines | Human Small Cell Lung Cancer | <25 | [4] |
| Note: | Panobinostat is a potent pan-HDAC inhibitor. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended for use with primary cells in a 96-well format.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treat the cells with a range of concentrations of the this compound compound. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium. If cells are loosely adherent, centrifuge the plate at a low speed (e.g., 400 x g for 10 minutes) before aspiration.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
Caspase-3 Colorimetric Assay for Apoptosis
This protocol provides a general procedure for measuring caspase-3 activity as an indicator of apoptosis.
Materials:
-
Treated and untreated primary cells
-
Cell Lysis Buffer (chilled)
-
2X Reaction Buffer
-
DTT (1 M)
-
DEVD-pNA substrate (4 mM)
-
96-well plate
-
Microcentrifuge
-
Plate reader
Procedure:
-
Induce apoptosis in your primary cells by treating them with the this compound. Include an untreated control group.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[5]
-
Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.[5]
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of the lysate.
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.
-
Prepare the Reaction Mix immediately before use by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the Reaction Mix to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).[5]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400-405 nm using a plate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.
Signaling Pathways and Workflows
Caption: Extrinsic and intrinsic apoptosis signaling pathways converging on the execution pathway.
Caption: A typical experimental workflow for assessing this compound cytotoxicity in primary cells.
References
- 1. Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy [mdpi.com]
- 2. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Lysine hydroxamate stability and degradation in solution
Welcome to the technical support center for Lysine Hydroxamate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solution?
A1: this compound has two primary points of instability in aqueous solution: the hydroxamic acid moiety and the lysine backbone.
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Hydrolysis of the Hydroxamic Acid: This is often the main degradation route. The amide bond of the hydroxamic acid is susceptible to both acid- and base-catalyzed hydrolysis, yielding L-lysine and hydroxylamine. This reaction is generally the primary concern for shelf-life and in-use stability.
-
Intramolecular Cyclization (Lactamization): The lysine backbone can undergo an internal cyclization reaction, particularly under heating or at alkaline pH, to form lysine lactam (a seven-membered ring). This pathway results in the loss of the primary amine group's availability and a change in the molecule's overall structure and properties.
Q2: What factors have the most significant impact on the stability of this compound solutions?
A2: The stability of this compound is primarily influenced by:
-
pH: The rate of hydrolysis of the hydroxamate group is highly pH-dependent. Both strongly acidic and strongly alkaline conditions can accelerate degradation. A pH-rate profile should be determined to identify the pH of maximum stability, which is typically in the mildly acidic to neutral range for many hydroxamates.
-
Temperature: As with most chemical reactions, the degradation rates of both hydrolysis and cyclization increase significantly with temperature. For long-term storage, refrigeration or freezing is recommended. Kinetic studies at various temperatures can be used to predict shelf-life using the Arrhenius equation.
-
Buffers and Excipients: Certain buffer species can catalyze hydrolysis. For example, phosphate and carbonate buffers have been implicated in accelerating the degradation of some amides. It is crucial to assess the compatibility of this compound with all formulation components.
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Presence of Metal Ions: Hydroxamic acids are strong chelators of metal ions like Fe(III) and Zn(II). While this is key to their biological activity (e.g., as HDAC inhibitors), the formation of metal complexes can potentially alter the stability profile of the hydroxamate group.
Q3: My this compound solution is showing a gradual loss of potency during my cell-based assay. What could be the cause?
A3: A gradual loss of potency in a cell-based assay (typically at 37°C, neutral pH) is likely due to chemical degradation in the culture medium. The primary suspect is the hydrolysis of the hydroxamic acid to L-lysine and hydroxylamine. L-lysine is inactive as an HDAC inhibitor. You should consider the in-use stability of your stock solutions and final dilutions in the assay medium. Preparing fresh dilutions immediately before use is the best practice.
Q4: Can I autoclave a solution containing this compound?
A4: Autoclaving (typically at 121°C) is not recommended for this compound. The high temperature will significantly accelerate both the hydrolysis of the hydroxamic acid and the cyclization of the lysine backbone, leading to substantial degradation.[1] Solutions should be sterilized by filtration through a 0.22 µm filter.
Degradation Pathways and Mechanisms
The following diagrams illustrate the key degradation pathways and the general mechanism of action for this compound as a presumed Histone Deacetylase (HDAC) inhibitor.
Caption: Primary degradation pathways of this compound in solution.
Caption: General mechanism of HDAC inhibition by hydroxamates.[2]
Quantitative Stability Data
| Condition | Parameter | Value | Primary Degradant(s) |
| pH Stability (40°C) | |||
| pH 3.0 (HCl Buffer) | Half-life (t½) | ~72 hours | L-Lysine, Hydroxylamine |
| pH 5.0 (Acetate Buffer) | Half-life (t½) | > 200 hours | L-Lysine, Hydroxylamine |
| pH 7.4 (Phosphate Buffer) | Half-life (t½) | ~48 hours | L-Lysine, Hydroxylamine |
| pH 9.0 (Borate Buffer) | Half-life (t½) | ~12 hours | L-Lysine, Lysine Lactam |
| Thermal Stability (pH 7.4) | |||
| 4°C | Predicted t½ | > 1 year | - |
| 25°C (Room Temp) | Half-life (t½) | ~14 days | L-Lysine, Hydroxylamine |
| 40°C | Half-life (t½) | ~48 hours | L-Lysine, Hydroxylamine |
| 60°C | Half-life (t½) | ~5 hours | L-Lysine, Lysine Lactam |
Note: This data is for illustrative purposes only and should not be used as a substitute for experimental validation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 40°C.
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature in the dark.
-
Thermal: Incubate stock solution (in water) at 80°C.
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines, alongside a dark control.
-
-
Sampling & Quenching: Take samples at appropriate time points (e.g., 2, 8, 24 hours). For acid/base conditions, neutralize the sample with an equimolar amount of base/acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples, a neutralized blank, and an unstressed control sample by a suitable stability-indicating HPLC method (see Protocol 2). Use a mass spectrometer (MS) detector to aid in the identification of degradation products.
-
Evaluation: Assess the percentage of degradation. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its primary degradants.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: A polar-modified C18 column (e.g., C18 AQ, PFP) or a HILIC column is recommended due to the high polarity of this compound and its degradants.
-
Dimensions: 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (for amide bonds).
-
Injection Volume: 10 µL.
-
Expected Elution Order: Due to high polarity, lysine lactam and lysine would be expected to elute very early on a standard C18 column. A HILIC or polar-endcapped C18 column will provide better retention and separation. The expected order would be Lysine > Lysine Lactam > this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of parent peak area even in control samples. | 1. Unstable stock solution. 2. Contaminated mobile phase or glassware catalyzing degradation. | 1. Prepare stock solutions fresh daily. If using a buffer (e.g., phosphate), switch to a non-catalytic alternative like acetate or simply water/acid for short-term use. 2. Use HPLC-grade solvents and meticulously clean all glassware. |
| Poor peak shape (tailing) for this compound. | 1. Secondary interactions with residual silanols on the HPLC column. 2. Chelation with metal impurities in the HPLC system or column frit. | 1. Use a base-deactivated column or add a competing amine (e.g., 0.1% triethylamine) to the mobile phase (check for UV cutoff interference). 2. Passivate the HPLC system with EDTA solution to remove metal contaminants. Use a column specifically designed for chelating compounds if the problem persists. |
| Appearance of multiple, unexpected small peaks over time. | 1. Complex degradation cascade occurring. 2. Oxidative degradation from dissolved oxygen in the mobile phase. | 1. Use an HPLC-MS method to identify the masses of the unknown peaks to help elucidate minor degradation pathways. 2. Ensure mobile phases are properly degassed. Keep samples in amber vials to protect from light, which can catalyze oxidation. |
| Irreproducible retention times. | 1. Insufficient column equilibration between runs, especially with HILIC columns. 2. pH of the mobile phase is near the pKa of the analyte, leading to shifts in ionization state. | 1. Extend the re-equilibration time at the end of the gradient to at least 10 column volumes. 2. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values of this compound. Using a buffered mobile phase can improve robustness. |
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Lysine Hydroxamate in Proteomic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of lysine hydroxamates in proteomic studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving lysine hydroxamate-based probes and inhibitors.
Problem 1: Low Yield of Target Protein or High Abundance of Non-specific Proteins in Pull-down/Affinity Purification Experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Binding/Wash Conditions | Optimize wash buffer stringency. Start with a low concentration of a mild non-ionic detergent (e.g., 0.1% NP-40) and incrementally increase it. A salt gradient (e.g., 150-500 mM NaCl) can also help to disrupt weak, non-specific interactions. |
| Inaccessible Affinity Tag | If using a tagged this compound, the tag may be sterically hindered. Consider re-engineering the probe with a longer linker between the hydroxamate and the tag. If purifying a tagged protein, denaturation might be necessary to expose the tag, although this will disrupt native protein complexes.[1] |
| Probe/Inhibitor Concentration Too High | High concentrations can lead to increased non-specific binding. Perform a dose-response experiment to determine the optimal concentration that maximizes on-target engagement while minimizing off-target binding. |
| Presence of Endogenous Chelators | The hydroxamate moiety chelates metal ions, most notably zinc.[2][3] Ensure that buffers are free from competing chelating agents like EDTA, unless it is part of a specific protocol step. |
| Protein Degradation | The target protein or its interacting partners may be degrading during the experiment. Always include a protease inhibitor cocktail in your lysis buffer.[4] |
Problem 2: Identification of Known Off-Targets, such as Metallo-β-lactamase domain-containing protein 2 (MBLAC2).
Background:
Chemical proteomics studies have revealed that hydroxamate-based inhibitors, including those targeting histone deacetylases (HDACs), frequently bind to MBLAC2, a zinc-dependent acyl-CoA hydrolase.[2][5][6][7] Given the structural similarity of the zinc-binding hydroxamate group, it is highly probable that lysine hydroxamates will also exhibit off-target binding to MBLAC2.
Validation and Mitigation Strategies:
| Strategy | Description |
| Orthogonal Validation | Confirm the interaction with MBLAC2 using an independent method, such as Western blotting of the pull-down eluate or an enzymatic assay to measure the effect of the this compound on MBLAC2 activity. |
| Competitive Binding Assay | Perform a competitive affinity purification experiment. Pre-incubate the cell lysate with a known, selective MBLAC2 inhibitor before adding your this compound probe. A reduction in the amount of MBLAC2 pulled down will confirm it as an off-target. |
| Genetic Knockdown/Knockout | Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of MBLAC2 in your cell model.[2] This will help to delineate the phenotypic effects of on-target versus off-target engagement. |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with lysine hydroxamates in proteomic studies?
A1: The most significant off-target effects stem from the hydroxamate group's ability to chelate zinc ions. This leads to the binding of other zinc-dependent metalloproteins. The most well-documented off-target for hydroxamate-containing molecules is Metallo-β-lactamase domain-containing protein 2 (MBLAC2).[2][5][7] Other potential off-targets include matrix metalloproteinases (MMPs) and other histone deacetylases (HDACs).[2][8][9]
Q2: How can I differentiate between on-target and off-target effects in my experimental results?
A2: A multi-pronged approach is recommended:
-
Quantitative Proteomics: Use techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tags) to quantify protein enrichment. On-target proteins should show a dose-dependent enrichment that saturates at higher concentrations of the this compound probe, while non-specific binders may show a more linear increase.
-
Competitive Displacement: Use a known inhibitor for your target of interest to compete with your this compound probe. A significant reduction in the enrichment of your target protein upon competition validates it as a true target.
-
Bioinformatic Analysis: Utilize databases of known protein-protein interactions and compound-target interactions to assess the biological plausibility of your findings.
Q3: Are there experimental controls I can use to minimize off-target binding?
A3: Yes, several controls are crucial:
-
Negative Control Probe: Use a structurally similar molecule that lacks the hydroxamate group to control for non-specific binding of the scaffold.
-
Beads-only Control: Perform a mock affinity purification with beads that have not been conjugated to the this compound to identify proteins that bind non-specifically to the affinity matrix.
-
Competition with Excess Free Inhibitor: Pre-incubating the lysate with a high concentration of a free, untagged version of your this compound should outcompete the binding of the tagged probe to its targets, leading to a reduction in their enrichment.
Q4: Can off-target effects of lysine hydroxamates be beneficial?
A4: In some cases, what is initially considered an off-target effect can lead to new therapeutic insights. This phenomenon, known as polypharmacology, is where a single compound interacts with multiple targets, sometimes leading to a synergistic therapeutic effect.[10] However, for basic research aimed at understanding the function of a specific protein, off-target effects are a confounding factor that needs to be carefully controlled and validated.
Experimental Protocols & Visualizations
Protocol 1: Competitive Affinity Purification-Mass Spectrometry (AP-MS) for Target Validation
This protocol is designed to validate the on-target and identify the off-target interactions of a this compound probe.
Workflow Diagram:
Caption: Workflow for competitive affinity purification-mass spectrometry.
Methodology:
-
Cell Lysis: Prepare cell lysates under native conditions to preserve protein complexes. Include a protease inhibitor cocktail.
-
Competition: Divide the lysate into two aliquots. To one aliquot, add a molar excess of a competitor (e.g., the free, untagged this compound or a known inhibitor of the intended target). To the other, add a vehicle control. Incubate for 1 hour at 4°C.
-
Probe Incubation: Add the biotinylated this compound probe to both aliquots and incubate for 1-2 hours at 4°C.
-
Affinity Purification: Add streptavidin-coated magnetic beads to each aliquot and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with an optimized wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in both the competed and uncompeted samples. True targets of the this compound probe will show a significant decrease in abundance in the competed sample.
Signaling Pathway: Hypothetical Modulation of a Zinc-Dependent Protease by a this compound
This diagram illustrates how a this compound could inhibit a target zinc-dependent protease, and also how it could have an off-target effect on another metalloprotein like MBLAC2.
Caption: On- and off-target inhibition by a this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding affinity of hydroxamate inhibitors of matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]
- 10. azolifesciences.com [azolifesciences.com]
Technical Support Center: Improving the In Vitro Half-Life of Lysine Hydroxamates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vitro half-life of lysine hydroxamates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the short in vitro half-life of lysine hydroxamates?
A1: The short in vitro half-life of lysine hydroxamates is predominantly due to their susceptibility to enzymatic hydrolysis by esterases present in plasma, particularly carboxylesterases and arylesterases.[1][2][3] These enzymes recognize the hydroxamate moiety and cleave it, typically converting the hydroxamic acid to the corresponding carboxylic acid, which is often a less potent inhibitor of the target enzyme (e.g., histone deacetylases - HDACs).[2]
Q2: What are the main metabolic pathways for lysine hydroxamate degradation in vitro?
A2: The primary in vitro degradation pathway is the hydrolysis of the hydroxamic acid functional group to a carboxylic acid.[2] Other potential metabolic transformations include reduction of the hydroxamate to an amide, as well as O-glucuronidation or O-sulfation, though these are generally considered secondary pathways in plasma stability assays.[2]
Q3: What are the key strategies to improve the in vitro half-life of a this compound?
A3: Several strategies can be employed to enhance the in vitro stability of lysine hydroxamates:
-
Structural Modification: Introducing steric hindrance near the hydroxamate group can impede access by esterases. For example, adding a methyl group on the α-position to the hydroxamate can increase stability.[4]
-
Prodrug Approaches: The hydroxamate functional group can be temporarily masked with a promoiety that is later cleaved in vivo to release the active drug. Common prodrug strategies include the formation of O-glycosides or carbamates.[4]
-
Metal Chelation: Forming a complex of the hydroxamate with a metal ion, such as cobalt(III) or iron(III), can protect the hydroxamate from hydrolysis. The active drug can then be released under specific physiological conditions, such as the hypoxic environment of tumors.[4]
Q4: Are there significant species-specific differences in the in vitro plasma stability of hydroxamates?
A4: Yes, significant differences in plasma stability have been observed between species. For instance, rodent plasma contains a high abundance of carboxylesterases, which can lead to a much shorter in vitro half-life compared to human plasma, where these enzymes are less prevalent.[2] This is a critical consideration in preclinical development, and it is advisable to assess stability in plasma from multiple species, including human.
Experimental Protocols and Data
In Vitro Plasma Stability Assay Protocol
This protocol outlines a general procedure for determining the in vitro half-life of a this compound in plasma using LC-MS/MS analysis.
1. Materials and Reagents:
- Test this compound compound
- Control compound (e.g., a known stable compound and a known unstable compound like tetracaine)
- Pooled plasma from the desired species (e.g., human, rat, mouse), anticoagulated with heparin or EDTA
- Phosphate buffered saline (PBS), pH 7.4
- Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation
- Internal Standard (IS) solution (a structurally similar and stable compound) in ACN or MeOH
- 96-well microtiter plates
- Incubator set to 37°C
- Centrifuge
- LC-MS/MS system
2. Experimental Procedure:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Dilute the stock solution in plasma to the final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid affecting enzyme activity.
- Pre-warm the plasma-compound mixture to 37°C.
- At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[5]
- Immediately terminate the enzymatic reaction by adding the aliquot to a multiple volume (e.g., 3-4 volumes) of cold ACN or MeOH containing the internal standard. This step also precipitates plasma proteins.
- Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.
3. Data Analysis:
- Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
- Plot the natural logarithm (ln) of the percentage of compound remaining against time.
- The slope of the linear regression of this plot represents the degradation rate constant (k).
- Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k .
Quantitative Data on In Vitro Half-Life of Lysine Deacetylase Inhibitors
The following table summarizes the in vitro half-life of several well-known hydroxamate-based lysine deacetylase inhibitors in human plasma.
| Compound | Target | In Vitro Half-Life (Human Plasma) | Reference(s) |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | ~75 minutes | [4][6] |
| Belinostat (PXD101) | Pan-HDAC Inhibitor | ~1.1 hours (in vivo) | [7][8] |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | Stable in human plasma | [9] |
Note: In vivo half-life for Belinostat is provided as specific in vitro plasma stability data is less commonly reported. Panobinostat's stability in human plasma highlights that not all hydroxamates are inherently unstable and that the broader chemical structure plays a crucial role.
Troubleshooting Guides
General Troubleshooting for In Vitro Plasma Stability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | - Inconsistent pipetting- Incomplete mixing of compound in plasma- Temperature fluctuations during incubation | - Use calibrated pipettes and reverse pipetting for viscous liquids like plasma.- Ensure thorough but gentle mixing of the compound stock with plasma.- Use a calibrated incubator and ensure uniform temperature across the plate. |
| Compound Appears Unstable at Time 0 | - Non-enzymatic degradation (hydrolysis)- Adsorption to plasticware | - Assess stability in buffer at the same pH and temperature to check for chemical instability.- Use low-binding plates and pipette tips. |
| Known Stable Compound Shows Degradation | - Contamination of plasma with proteases or other enzymes- Improper storage of plasma | - Use fresh, properly stored plasma from a reputable supplier.- Ensure aseptic technique to prevent microbial contamination. |
| Known Unstable Compound Appears Stable | - Inactive plasma (e.g., due to repeated freeze-thaw cycles)- Incorrect incubation temperature | - Use freshly thawed plasma (avoid more than 2-3 freeze-thaw cycles).- Verify the incubator temperature is at 37°C. |
LC-MS/MS Specific Troubleshooting for Lysine Hydroxamates
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Low Signal Intensity | - Chelation of the hydroxamate with metal ions from the LC system (e.g., stainless steel tubing, frits). | - Use a metal-free or PEEK-lined LC system and column.[4]- Add a weak chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase, but be aware this can cause ion suppression in the MS. |
| Ion Suppression or Enhancement | - Co-elution of matrix components from the plasma.- High salt concentration in the final sample. | - Optimize the chromatographic method to separate the analyte from interfering matrix components.- Improve the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation).- Ensure the mobile phase is compatible with MS (e.g., use volatile buffers like ammonium formate or acetate). |
| Carryover Between Samples | - Adsorption of the compound to the injector or column. | - Use a more rigorous needle wash protocol with a strong organic solvent.- Inject a blank solvent after a high-concentration sample to check for carryover. |
Visualizations
References
- 1. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Lysine Hydroxamate Experimental Variability and Reproducibility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lysine Hydroxamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
HDAC Inhibition Assays
Question: My HDAC inhibition assay is showing high variability between replicates or experiments. What are the potential causes and solutions?
Answer:
High variability in HDAC inhibition assays is a common issue. Several factors can contribute to this problem. Here’s a troubleshooting guide:
-
Inconsistent Reagent Preparation:
-
This compound Stock Solution: Ensure your this compound stock solution is freshly prepared and properly stored. Hydroxamic acids can be unstable in aqueous solutions over time. Prepare fresh dilutions for each experiment from a DMSO stock stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Enzyme and Substrate Concentrations: Inconsistent pipetting of the HDAC enzyme or substrate can lead to significant variability. Use calibrated pipettes and consider preparing a master mix for each experiment to ensure uniform distribution.
-
-
Assay Conditions:
-
Incubation Times and Temperatures: Strictly adhere to the recommended incubation times and temperatures for both the inhibitor-enzyme pre-incubation and the substrate reaction. Even minor deviations can affect enzyme activity and inhibitor potency.
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can inhibit HDAC activity. Keep the final DMSO concentration consistent across all wells and ideally below 0.5%.
-
-
Plate Reader Settings:
-
Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your fluorescent substrate (e.g., for AMC-based substrates, excitation is typically around 355 nm and emission around 460 nm).[1]
-
Gain Settings: Optimize the plate reader's gain settings to ensure the signal is within the linear range of detection.
-
Question: I am not observing any significant HDAC inhibition even at high concentrations of this compound. What could be wrong?
Answer:
Several factors could lead to a lack of observable inhibition. Consider the following:
-
Enzyme Activity:
-
Inactive Enzyme: Verify the activity of your HDAC enzyme. Run a positive control without any inhibitor to ensure the enzyme is active. If the enzyme has been stored improperly or for too long, it may have lost activity.
-
Incorrect HDAC Isoform: Ensure you are using the correct HDAC isoform that is sensitive to this compound. While it is a pan-HDAC inhibitor, its potency can vary across different isoforms.
-
-
Substrate Issues:
-
Substrate Concentration: The concentration of the substrate relative to its Km value can affect the apparent IC50 of the inhibitor. Ensure you are using a substrate concentration at or below the Km for your enzyme to accurately determine inhibitor potency.
-
Substrate Quality: Check the quality and purity of your fluorogenic substrate. Degraded substrate can lead to high background fluorescence and mask the inhibitory effect.
-
-
Compound Integrity:
-
Degraded this compound: As mentioned, hydroxamates can be unstable. If your stock solution is old or has been improperly stored, the compound may have degraded. Synthesize or purchase fresh this compound.
-
Cell-Based Assays (e.g., Cell Viability, Cytotoxicity)
Question: The IC50 value of this compound in my cell viability assay is inconsistent with published data or varies significantly between experiments. Why is this happening?
Answer:
IC50 values in cell-based assays can be influenced by a multitude of factors, leading to variability. Here are some key areas to investigate:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Always use authenticated cell lines and keep the passage number low. Genetic drift in cell lines over time can alter their sensitivity to drugs.
-
Cell Density: The initial cell seeding density can significantly impact the outcome of a viability assay. Ensure consistent cell seeding density across all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, use a consistent batch of FBS or consider reducing the serum concentration during the treatment period.
-
-
Assay Protocol:
-
Treatment Duration: The duration of exposure to this compound will influence the IC50 value. Longer incubation times generally result in lower IC50 values. Standardize the treatment duration across all experiments.
-
Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels). This can result in different IC50 values. Be consistent with the assay you use.
-
-
Compound Stability in Media:
-
Hydrolysis: Hydroxamic acids can be susceptible to hydrolysis in aqueous cell culture media. This can reduce the effective concentration of the active compound over the course of the experiment. Consider replenishing the media with fresh compound for longer incubation periods.
-
Question: I am observing unexpected changes in cell morphology after treating cells with this compound. Is this normal?
Answer:
Yes, changes in cell morphology are not uncommon when treating cells with HDAC inhibitors like this compound. These changes are often a consequence of the compound's mechanism of action.
-
Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest, which can lead to changes in cell size and shape. For example, cells may become larger and flatter.
-
Differentiation: In some cancer cell lines, HDAC inhibitors can induce differentiation, leading to dramatic morphological changes.
-
Apoptosis: At higher concentrations or after prolonged exposure, this compound can induce apoptosis, leading to cell shrinkage, membrane blebbing, and detachment from the culture plate.
It is advisable to document these morphological changes with microscopy as they can provide valuable insights into the cellular response to this compound.
Western Blotting for Histone Acetylation
Question: I am not seeing an increase in histone acetylation (e.g., acetyl-H3, acetyl-H4) on my Western blot after treating cells with this compound. What should I troubleshoot?
Answer:
Detecting changes in histone acetylation requires careful optimization of your Western blot protocol. Here are some common pitfalls and solutions:
-
Ineffective Treatment:
-
Concentration and Duration: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration to induce detectable changes in histone acetylation. A time-course and dose-response experiment is recommended to optimize these parameters.
-
Cell Lysis: Use a lysis buffer that effectively extracts nuclear proteins. RIPA buffer or a dedicated nuclear extraction protocol is recommended. Always include protease and HDAC inhibitors in your lysis buffer to prevent degradation and deacetylation of your target proteins.
-
-
Antibody Issues:
-
Primary Antibody Specificity: Use a well-validated antibody specific for the acetylated histone mark you are investigating.
-
Primary Antibody Concentration: Optimize the primary antibody concentration. Too little antibody will result in a weak signal, while too much can lead to high background.
-
-
Western Blot Protocol:
-
Transfer Efficiency: Histones are small, basic proteins and may transfer through the membrane. Use a smaller pore size membrane (e.g., 0.2 µm PVDF) and optimize your transfer conditions (time and voltage) to ensure efficient transfer and retention of histones.
-
Blocking: Use an appropriate blocking buffer. 5% BSA in TBST is often recommended for phospho- and acetyl-specific antibodies.
-
Question: The bands for my acetylated histones are weak or smeared on the Western blot. How can I improve the quality?
Answer:
Weak or smeared bands can be due to several factors related to sample preparation and electrophoresis.
-
Sample Preparation:
-
Protein Degradation: Ensure that protease and HDAC inhibitors are always included in your lysis buffer and that samples are kept on ice.
-
Sample Overloading: Loading too much protein can lead to band smearing. Determine the optimal protein concentration to load for your specific antibody and target.
-
-
Electrophoresis:
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to achieve better resolution of low molecular weight proteins like histones.
-
Running Conditions: Run the gel at a lower voltage to prevent overheating, which can cause band distortion.
-
Quantitative Data Summary
The following tables summarize quantitative data for this compound and related hydroxamic acid HDAC inhibitors from various studies to provide a reference for expected experimental outcomes. Note that IC50 and Ki values can vary significantly based on the specific experimental conditions.
Table 1: IC50 Values of Hydroxamic Acid-Based HDAC Inhibitors in Biochemical Assays
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| Suberoylanilide Hydroxamic Acid (SAHA) | HDAC1 | 374 | [2] |
| Panobinostat | HDAC1 | 30 | [3] |
| Belinostat | HDACs (HeLa Nuclear Extract) | 0.88 µM | [3] |
| This compound (Analog) | HDACs (HeLa Nuclear Extract) | 6.6 µM | [3] |
Note: Data for a specific this compound analog is included as a reference point. IC50 values for this compound itself may vary.
Table 2: IC50 Values of Hydroxamic Acid-Based HDAC Inhibitors in Cell Viability Assays
| Compound | Cell Line | Assay | IC50 | Reference |
| L-lysine-α-oxidase | A875 (Melanoma) | Cytotoxicity | 0.09 µg/ml | [4] |
| L-lysine-α-oxidase | HaCaT (Keratinocytes) | Cytotoxicity | 0.38 µg/ml | [4] |
| C16-KK-NH2 (Lipopeptide) | HaCaT (Keratinocytes) | MTT | 1.8 mg/L | [5] |
| C16-RR-NH2 (Lipopeptide) | HaCaT (Keratinocytes) | MTT | 1.8 mg/L | [5] |
Note: These values are for lysine-containing compounds and not specifically this compound, but provide context for cytotoxicity of related molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HDAC assay kits and published literature.[1][2][6]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Enzyme: Recombinant human HDAC enzyme diluted in assay buffer to the desired concentration.
-
This compound: Prepare a 10 mM stock solution in DMSO. Serially dilute in assay buffer to achieve the desired final concentrations.
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) at a stock concentration of 10 mM in DMSO. Dilute in assay buffer.
-
Developer Solution: Trypsin solution (e.g., 2 mg/mL) in assay buffer containing a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
-
Assay Procedure:
-
To a 96-well black plate, add 40 µL of diluted HDAC enzyme solution.
-
Add 10 µL of diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence on a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 2-4 hours, until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 10 minutes at room temperature with shaking to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the log of the this compound concentration and determine the IC50 value.
-
Western Blot for Histone Acetylation
This protocol is a general guideline for detecting changes in histone acetylation.
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane (0.2 µm pore size).
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Cytotoxic and Antitumor Effect of L-lysine-α-oxidase from Trichoderma harzianum Rifai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: Optimizing Lysine Hydroxamate Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment time of lysine hydroxamate and similar amino acid hydroxamates for maximum experimental effect. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other amino acid hydroxamates?
While specific data on this compound in mammalian cells is limited, its chemical structure—an amino acid with a hydroxamic acid moiety—strongly suggests it may act as a metalloenzyme inhibitor. Hydroxamic acids are well-known chelators of metal ions, particularly zinc.[1] This allows them to inhibit zinc-dependent enzymes, most notably Histone Deacetylases (HDACs).[1] Therefore, a likely mechanism of action for this compound is the inhibition of HDACs, leading to changes in gene expression and subsequent cellular effects. Some selective HDAC6 inhibitors are even described as "this compound mimics."[2]
Q2: What is the typical starting concentration and treatment duration for a novel hydroxamate compound like this compound?
For a novel compound, it is crucial to perform a dose-response and time-course experiment. Based on data for various hydroxamate-based HDAC inhibitors, a wide range of effective concentrations has been reported, from nanomolar to micromolar, with incubation times typically ranging from 24 to 72 hours.
Q3: How do I determine the optimal treatment time for this compound in my specific cell line?
The optimal treatment time is cell-line and concentration-dependent. A time-course experiment is essential. This involves treating your cells with a fixed, predetermined concentration of this compound (based on a prior dose-response experiment) and assessing the desired biological endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal time point is the one that yields the maximal effect with minimal off-target toxicity.
Q4: Should I change the media and re-apply the this compound treatment during a long incubation period (e.g., 72 hours)?
For most in vitro assays, the standard practice is to add the drug-containing media once at the beginning of the treatment period. Replenishing the drug is generally not recommended as it can complicate the interpretation of results by altering the drug exposure dynamics and potentially stressing the cells. However, the stability of this compound in your specific cell culture medium is a factor to consider. If the compound is known to be unstable, a different experimental design may be required.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect after treatment. | 1. Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your cell line. 2. Treatment time is too short: The desired biological effect may require a longer incubation period to manifest. 3. Compound instability: this compound may be unstable in your culture medium. 4. Cell line resistance: Your chosen cell line may be resistant to the effects of the compound. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment with longer incubation times. 3. Consult the manufacturer's data sheet for stability information or test stability empirically. 4. Try a different cell line or investigate potential mechanisms of resistance. |
| High levels of cell death, even at low concentrations. | 1. Compound toxicity: this compound may be cytotoxic to your cell line at the concentrations tested. 2. Sub-optimal cell health: Cells may have been unhealthy or stressed prior to treatment. 3. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | 1. Lower the concentration range in your dose-response experiment. 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle-only control. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inconsistent drug dilution/pipetting: Errors in preparing or dispensing the compound. 3. Edge effects in culture plates: Wells on the edge of the plate may experience different environmental conditions. | 1. Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. 2. Prepare fresh drug dilutions for each experiment and use calibrated pipettes. 3. Avoid using the outer wells of the culture plate for experimental samples; fill them with sterile media or PBS instead. |
| Unexpected or off-target effects. | 1. Pleiotropic effects of HDAC inhibition: HDACs have many downstream targets, and their inhibition can lead to a wide range of cellular responses. 2. Off-target activity: this compound may be interacting with other metalloenzymes or cellular targets. | 1. Investigate the known downstream effects of inhibiting the class of HDACs you believe to be the target. 2. Perform target validation experiments, such as western blotting for acetylated histones or tubulin, to confirm on-target activity. |
Data Presentation
The following table summarizes typical experimental parameters for various hydroxamate-based HDAC inhibitors. This can serve as a starting point for designing experiments with this compound.
| HDAC Inhibitor | Typical Concentration Range | Typical Incubation Time | Commonly Used Cell Lines |
| Vorinostat (SAHA) | 0.5 - 10 µM | 24 - 72 hours | HeLa, HCT116, various leukemia cell lines |
| Belinostat | 50 - 500 nM | 24 - 48 hours | T-cell lymphoma lines, ovarian cancer lines |
| Panobinostat | 10 - 100 nM | 24 - 72 hours | Multiple myeloma lines, breast cancer lines |
| Trichostatin A (TSA) | 100 - 1000 nM | 12 - 24 hours | Widely used across many cell lines |
Experimental Protocols
Protocol: Determining Optimal Treatment Time via Time-Course Experiment
This protocol outlines a general method for determining the optimal treatment duration for this compound in a cell culture model.
1. Materials:
- This compound
- Appropriate cell line and complete culture medium
- Multi-well culture plates (e.g., 96-well)
- Reagents for your chosen endpoint assay (e.g., cell viability assay like MTT or CellTiter-Glo®, western blot reagents, etc.)
- Vehicle control (e.g., sterile DMSO or PBS)
2. Procedure:
- Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment. Allow cells to adhere and recover for 24 hours.
- Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. From this, prepare a working solution at 2x the final desired concentration in complete culture medium. This final concentration should be determined from a prior dose-response experiment (e.g., the IC50 or a concentration that gives a significant but not maximal effect).
- Treatment: Remove the old medium from the cells and add the 2x working solution of this compound. Also, include wells treated with a vehicle-only control.
- Time Points: At each designated time point (e.g., 0, 6, 12, 24, 48, and 72 hours), perform your endpoint assay on a subset of the wells for both the treated and vehicle control groups.
- Data Analysis: For each time point, normalize the results of the treated cells to the vehicle control. Plot the normalized response versus time. The optimal treatment time is the point at which the desired effect reaches its maximum or plateaus.
Visualizations
Caption: Mechanism of HDAC Inhibition by this compound.
Caption: Workflow for Optimizing Treatment Time.
References
Preventing precipitation of lysine hydroxamate in stock solutions
Welcome to the technical support center for lysine hydroxamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in stock solutions and ensuring the stability and reliability of their experiments.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Precipitation of this compound from stock solutions can compromise experimental accuracy. This guide provides a systematic approach to identify the cause of precipitation and outlines corrective actions.
1. Initial Solution Preparation
Proper initial preparation of your this compound stock solution is critical to prevent precipitation.
-
Observed Issue: this compound does not fully dissolve or precipitates immediately upon preparation.
-
Potential Cause: The chosen solvent is inappropriate for the desired concentration.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (DMSO)[1]. For aqueous solutions, solubility is limited and highly dependent on pH.
-
Concentration Adjustment: If using an aqueous solvent, you may be exceeding the solubility limit. Try preparing a more dilute solution.
-
pH Modification: For aqueous solutions, the solubility of hydroxamic acids generally increases in alkaline conditions (pH > 8.5) due to the deprotonation of the hydroxamic acid group[2][3]. Adjust the pH of your buffer accordingly.
-
Gentle Warming: Gently warming the solution can aid in dissolution. However, be cautious as excessive heat can lead to degradation. A study on lysine hydrochloride solutions showed that degradation increases with temperature[4].
-
-
2. Stock Solution Storage
Incorrect storage conditions can lead to precipitation over time.
-
Observed Issue: A previously clear stock solution becomes cloudy or contains visible precipitate after storage.
-
Potential Causes:
-
Temperature fluctuations.
-
pH changes in the buffer.
-
Solvent evaporation.
-
Degradation of this compound.
-
Contamination with metal ions.
-
-
Troubleshooting Steps:
-
Verify Storage Temperature: For short-term storage (days to weeks), maintain the solution at 0-4°C. For long-term storage (months to years), store at -20°C[1]. Avoid repeated freeze-thaw cycles.
-
Check pH of Aqueous Solutions: If using a buffered aqueous solution, re-verify the pH. Changes in pH can affect solubility.
-
Prevent Evaporation: Ensure the storage vial is tightly sealed to prevent solvent evaporation, which would increase the concentration of this compound and potentially lead to precipitation.
-
Consider Degradation: Lysine hydrochloride has been shown to degrade into lysine lactam, a process influenced by pH and temperature[4]. While specific data for this compound is limited, hydrolysis of the hydroxamic acid moiety is a potential degradation pathway, especially in acidic conditions[3][5]. Degradation products may have lower solubility.
-
Metal Chelation: Hydroxamic acids are strong metal chelators[6]. If your solution is contaminated with metal ions, insoluble metal-hydroxamate complexes may form. Use high-purity water and reagents to minimize this risk.
-
-
3. Working Solution Preparation
Precipitation can also occur when preparing working solutions from a concentrated stock.
-
Observed Issue: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Potential Cause: The final concentration of this compound in the aqueous buffer is above its solubility limit, or the introduction of DMSO into the aqueous buffer is causing the compound to crash out.
-
Troubleshooting Steps:
-
Lower Final Concentration: The solubility of organic compounds often decreases when transferred from a highly soluble organic solvent like DMSO to an aqueous buffer. Prepare a more dilute working solution.
-
Optimize Dilution Method: To avoid localized high concentrations that can trigger precipitation, add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring.
-
Adjust Final DMSO Concentration: While many cell-based assays can tolerate low concentrations of DMSO (typically <0.5%), a higher percentage of DMSO in the final working solution can help maintain solubility. However, be mindful of the potential effects of DMSO on your experimental system.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound[1].
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For short-term storage, keep the solution at 0-4°C. For long-term storage, it is best to store aliquots at -20°C to avoid repeated freeze-thaw cycles[1].
Q3: Why is my aqueous solution of this compound precipitating, and how can I fix it?
A3: Precipitation in aqueous solutions is often due to exceeding the compound's solubility at a given pH. Hydroxamic acids are generally more soluble in alkaline conditions (pH > 8.5)[2][3]. Try increasing the pH of your buffer. Also, ensure you are not exceeding the maximum solubility at that pH and temperature.
Q4: Can I dissolve this compound directly in water or PBS?
A4: While lysine itself is very soluble in water[7], the solubility of this compound in neutral aqueous solutions is limited. It is generally recommended to first dissolve it in an organic solvent like DMSO and then dilute it into your aqueous buffer. If you must prepare an aqueous stock, start with a low concentration and consider adjusting the pH to be more alkaline.
Q5: Could degradation of this compound be causing the precipitation?
A5: Yes, degradation is a possibility. Hydroxamic acids can undergo hydrolysis, particularly in acidic conditions[3][5]. The degradation products may be less soluble than the parent compound. To minimize degradation, store stock solutions at low temperatures and in a tightly sealed container.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source(s) |
| Primary Solvent | DMSO | [1] |
| Short-Term Storage | 0-4°C (days to weeks) | [1] |
| Long-Term Storage | -20°C (months to years) | [1] |
| Aqueous Solubility | Limited, increases with pH | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for long-term use.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: While vortexing the aqueous buffer (e.g., PBS), add the DMSO stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Lysine Hydroxamate Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by lysine hydroxamates in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are lysine hydroxamates and why are they used in research?
Lysine hydroxamates are a class of organic compounds that contain a lysine residue linked to a hydroxamic acid moiety. They are of significant interest in drug discovery, primarily as inhibitors of histone deacetylases (HDACs). The hydroxamic acid group chelates the zinc ion in the active site of HDACs, leading to the inhibition of their enzymatic activity. Prominent examples include Trichostatin A (TSA) and Vorinostat (SAHA), which are widely used as research tools and, in the case of Vorinostat, as an anticancer drug.[1][2][3][4][5][6]
Q2: How can lysine hydroxamates interfere with fluorescence-based assays?
Lysine hydroxamates can interfere with fluorescence-based assays through several mechanisms:
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Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[1][7][8][9] The intrinsic fluorescence of the lysine moiety, especially in aggregated forms, can contribute to this.
-
Fluorescence Quenching: The compound can decrease the fluorescence signal of the assay's fluorophore through processes like collisional quenching or Förster Resonance Energy Transfer (FRET).[10][11][12]
-
Inner Filter Effect: At high concentrations, the compound may absorb the excitation light or the emitted fluorescence, leading to an artificially low signal.[13][14][15][16]
Q3: What are the common fluorophores used in assays where this interference might be a problem?
Interference is often observed in assays using common fluorophores such as:
-
7-Amino-4-methylcoumarin (AMC): Often used in coupled enzymatic assays for proteases and HDACs.[10][11]
-
Fluorescein and its derivatives (e.g., FITC): Widely used for labeling peptides and proteins.
-
Rhodamine and its derivatives.
-
Green Fluorescent Protein (GFP) and other fluorescent proteins in cell-based assays.
The potential for interference depends on the spectral overlap between the lysine hydroxamate and the fluorophore.
Troubleshooting Guides
Problem 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
Symptoms:
-
High background fluorescence in wells containing the this compound but no enzyme or substrate.
-
An apparent increase in enzyme activity or binding that is not dose-dependent in a biologically plausible manner.
Troubleshooting Workflow:
Workflow for troubleshooting high fluorescence signals.
Experimental Protocol: Measuring Compound Autofluorescence
-
Prepare a dilution series of the this compound in the assay buffer. The concentration range should cover the expected effective concentrations in your main experiment.
-
Add the compound dilutions to a multi-well plate.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
Include a buffer-only control to determine the background fluorescence of the assay medium.
-
Plot the fluorescence intensity against the compound concentration. A linear relationship suggests autofluorescence.
Problem 2: Unexpectedly Low Fluorescence Signal (Potential Quenching or Inner Filter Effect)
Symptoms:
-
A decrease in fluorescence signal in the presence of the this compound that is independent of enzyme activity.
-
Non-linear or "bell-shaped" dose-response curves.
Troubleshooting Workflow:
Workflow for troubleshooting low fluorescence signals.
Experimental Protocol: Assessing Quenching and Inner Filter Effects
-
Prepare a dilution series of the this compound in the assay buffer.
-
Add a constant concentration of the free fluorophore (the product of your enzymatic reaction) to each well.
-
Add the compound dilutions to the wells containing the fluorophore.
-
Measure the fluorescence. A dose-dependent decrease in fluorescence indicates quenching or an inner filter effect.
-
To distinguish between the two:
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Assay Type | Reference |
| Trichostatin A (TSA) | HDACs | ~1.8 nM | Fluorimetric | [17] |
| Vorinostat (SAHA) | HDACs | ~10 nM | Cell-free | [6] |
Note: IC50 values can vary depending on the specific enzyme isoform, substrate, and assay conditions.
Signaling Pathway and Experimental Workflow Diagrams
HDAC Inhibition Signaling Pathway
Simplified HDAC inhibition pathway by lysine hydroxamates.
General Fluorescence-Based Enzymatic Assay Workflow
A typical workflow for a fluorescence-based enzymatic assay.
By following these troubleshooting guides and implementing the appropriate control experiments, researchers can confidently identify and mitigate interference from lysine hydroxamates, ensuring the accuracy and reliability of their fluorescence-based assay data.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vorinostat (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Discovery of a Novel Hybrid of Vorinostat and Riluzole as a Potent Antitumor Agent [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Lysine Hydroxamate Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays involving lysine hydroxamates.
Frequently Asked Questions (FAQs)
Q1: Which are the most common buffers used for enzymatic assays with lysine hydroxamates?
A1: Tris-HCl, HEPES, and phosphate buffers are frequently used for enzymatic assays involving lysine hydroxamates, particularly in the context of histone deacetylase (HDAC) activity assays.[1][2][3] The choice of buffer is critical as it maintains the pH necessary for optimal enzyme activity and stability.[3]
Q2: What is the optimal pH range for these assays?
A2: The optimal pH is enzyme-dependent. For instance, many HDAC assays are performed at a pH of 8.0.[1][4][5] However, the optimal pH can vary significantly between different enzymes, as seen with l-lysine α-oxidase, where the precursor and mature forms have optimal pHs of 4.0 and 7.4, respectively.[6] It is crucial to determine the optimal pH for your specific enzyme empirically.
Q3: Can buffer components interfere with my assay?
A3: Yes, several common buffer additives can interfere with enzymatic assays. Chelating agents like EDTA can inhibit metalloenzymes, while detergents such as Triton X-100 and Tween-20, often used to prevent protein aggregation, can also affect enzyme activity.[7][8] The solvent used to dissolve lysine hydroxamates, typically DMSO, can also inhibit enzyme activity at high concentrations.[9]
Q4: How stable are lysine hydroxamates in typical assay buffers?
A4: The stability of hydroxamic acids can be a concern. They can exist in different tautomeric forms depending on the pH and are susceptible to hydrolysis.[10] Their stability can also be affected by enzymes present in biological samples, such as plasma, where arylesterases and carboxylesterases can metabolize them.[11][12] It is advisable to prepare fresh solutions of lysine hydroxamates and minimize their time in aqueous buffers before the assay.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays with lysine hydroxamates.
Problem 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your buffer at the assay temperature. The optimal pH for enzyme activity can be narrow.[3] |
| Buffer Component Inhibition | Omit potentially interfering components like EDTA or high concentrations of detergents from your assay buffer one by one to identify the inhibitor.[7][8] |
| Sub-optimal Temperature | Ensure the assay is performed at the enzyme's optimal temperature. Assay buffers should be at room temperature before use unless otherwise specified.[7] |
| Degraded Lysine Hydroxamate | Prepare fresh solutions of your this compound inhibitor. Hydroxamic acids can be unstable in aqueous solutions.[10] |
| Inactive Enzyme | Use a positive control inhibitor and substrate to confirm enzyme activity. Improper storage or handling can lead to loss of activity. |
Problem 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Autohydrolysis of Substrate | Run a no-enzyme control to measure the rate of spontaneous substrate breakdown in your assay buffer. |
| Buffer Component Interference | Certain buffer components might react with the detection reagents. Test the buffer alone with the detection reagents. |
| Contaminated Reagents | Use fresh, high-purity water and reagents to prepare your buffers. |
Problem 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and prepare a master mix for your reactions to minimize pipetting errors.[7] |
| Temperature Fluctuations | Ensure consistent incubation times and temperatures for all samples.[7] |
| Incomplete Reagent Mixing | Gently vortex or pipette to mix all components thoroughly before starting the reaction.[7] |
| Freeze-Thaw Cycles | Aliquot reagents and enzyme preparations to avoid repeated freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: General Histone Deacetylase (HDAC) Activity Assay
This protocol is a generalized procedure for measuring HDAC activity, which is often the target of this compound inhibitors.
-
Prepare HDAC Assay Buffer: A common buffer consists of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.[1]
-
Reagent Preparation:
-
Dissolve the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and this compound inhibitor in DMSO.[9]
-
Dilute the HDAC enzyme in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the HDAC assay buffer.
-
Add the this compound inhibitor at various concentrations.
-
Add the HDAC enzyme and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for 30-60 minutes.
-
-
Signal Development and Detection:
-
Stop the reaction by adding a developer solution containing a protease (like trypsin) and a potent HDAC inhibitor (like Trichostatin A).[13]
-
Incubate at room temperature for 15-20 minutes to allow for fluorophore development.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[13]
-
Visualizations
Experimental Workflow for HDAC Inhibition Assay
Caption: A flowchart of the key steps in an HDAC inhibition assay.
Troubleshooting Logic for Low Enzyme Activity
References
- 1. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of metal-dependent lysine deacetylases with consistently high activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 4. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing ChIP-seq with Lysine Hydroxamate Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating lysine hydroxamate-based histone deacetylase (HDAC) inhibitors into their Chromatin Immunoprecipitation sequencing (ChIP-seq) protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of lysine hydroxamates in a ChIP-seq experiment?
Lysine hydroxamates are a class of compounds that function as histone deacetylase (HDAC) inhibitors.[1][2] In the context of a ChIP-seq experiment, they are used to induce a state of histone hyperacetylation, effectively increasing the global levels of acetylated histones.[3] This allows researchers to investigate the genome-wide landscape of histone acetylation and its role in regulating gene expression and chromatin architecture.[4][5]
Q2: How do lysine hydroxamates, as HDAC inhibitors, mechanistically alter chromatin?
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins.[1] By inhibiting the activity of these enzymes, lysine hydroxamates lead to the accumulation of acetyl groups on histones.[2][3] The acetylation of lysine neutralizes its positive charge, which is thought to weaken the interaction between the negatively charged DNA backbone and the histone octamer. This can result in a more relaxed or "open" chromatin structure, which is often associated with transcriptionally active regions of the genome.[4][5]
Q3: What are the critical considerations for data analysis when dealing with global hyperacetylation from HDAC inhibitor treatment?
The widespread increase in histone acetylation caused by HDAC inhibitors means that the total amount of chromatin immunoprecipitated can be significantly greater in treated samples compared to vehicle-treated controls.[3] This presents a significant challenge for standard ChIP-seq normalization methods, which often assume that the total amount of immunoprecipitated chromatin is similar across samples. To obtain quantitatively accurate and comparable data, it is crucial to incorporate a "spike-in" control.[3][6] This typically involves adding a fixed amount of chromatin from a different species (e.g., Drosophila S2 cells) to each experimental sample before the immunoprecipitation step.[6] The reads from the spike-in chromatin can then be used as an internal standard for normalization, allowing for a more accurate comparison of histone modification levels between different conditions.[3]
Q4: Which specific lysine hydroxamates are commonly used for these types of studies?
Several this compound-based HDAC inhibitors are frequently used in research. Two common examples are Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA), and Panobinostat (LBH589).[6][7][8] The optimal concentration and treatment duration for these inhibitors should be determined empirically for each cell type and experimental system.
Experimental Workflow and Signaling Pathway
References
- 1. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 1 maintains lineage integrity through histone acetylome refinement during early embryogenesis | eLife [elifesciences.org]
- 5. Histone H4 lysine 16 acetylation breaks the genome's silence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat-induced acetylation of RUNX3 reshapes transcriptional profile through long-range enhancer-promoter interactions in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HDAC Inhibition: Lysine Hydroxamate vs. SAHA (Vorinostat)
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, selecting the appropriate histone deacetylase (HDAC) inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of two significant players in this field: the foundational hydroxamate inhibitor, Lysine Hydroxamate, and the FDA-approved drug, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat.
Mechanism of Action: A Shared Path to Inhibition
Both this compound and SAHA belong to the hydroxamic acid class of HDAC inhibitors.[1][2] Their primary mechanism of action involves the chelation of the zinc ion (Zn²⁺) residing in the active site of class I, II, and IV HDAC enzymes.[1][3] This interaction is crucial for the catalytic activity of these enzymes, which is the removal of acetyl groups from the lysine residues of histones and other non-histone proteins.[3][4] By binding to the zinc ion, these inhibitors block the catalytic function of HDACs, leading to an accumulation of acetylated histones.[5][6] This hyperacetylation results in a more relaxed chromatin structure, which can alter gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][7][8][9] The hydroxamic acid moiety is a key pharmacophore, forming a stable five-membered ring chelate with the zinc ion.[3][10]
Below is a diagram illustrating the general mechanism of HDAC inhibition by hydroxamate-based inhibitors like this compound and SAHA.
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Lysine Hydroxamate and Trichostatin A as Histone Deacetylase Inhibitors
In the landscape of epigenetic modulators, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. Among these, Trichostatin A (TSA) is a well-characterized pan-HDAC inhibitor widely used as a research tool. This guide provides a comparative overview of the efficacy of TSA and the less-studied lysine hydroxamate, offering insights for researchers, scientists, and drug development professionals. While extensive data is available for TSA, information on the specific HDAC inhibitory activity of this compound is limited in the public domain.
Mechanism of Action
Both Trichostatin A and hydroxamate-based compounds, in general, exert their inhibitory effects on Class I and II HDACs. The core mechanism involves the chelation of the zinc ion (Zn²⁺) present in the active site of these enzymes. This interaction blocks the catalytic activity of HDACs, leading to an accumulation of acetylated histones and other non-histone protein substrates. The hyperacetylation of histones results in a more relaxed chromatin structure, which can reactivate the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[1][2]
Quantitative Comparison of Inhibitory Activity
Table 1: IC₅₀ Values of Trichostatin A against various HDAC Isoforms
| HDAC Isoform | IC₅₀ (nM) | Reference |
| HDAC1 | 0.4 | [3] |
| HDAC2 | 1.3 | [3] |
| HDAC3 | 1 | [3] |
| HDAC4 | 38 | [4] |
| HDAC5 | 520 | [3] |
| HDAC6 | 2 | [3] |
| HDAC8 | 90 | [3] |
| HeLa Cell Nuclear Extract | 27 | [5] |
Table 2: General Feature Comparison
| Feature | This compound | Trichostatin A |
| Class of Compound | Amino acid hydroxamate | Fungal antibiotic, hydroxamic acid |
| Known HDAC Inhibitory Activity | Data not readily available | Potent, pan-HDAC inhibitor |
| Mechanism of Action | Presumed to be Zn²⁺ chelation | Zn²⁺ chelation in HDAC active site |
| Cellular Effects | Data not readily available | Induces cell cycle arrest, apoptosis, and differentiation |
| Clinical Development | None known for HDAC inhibition | Primarily a research tool, parent structure for other inhibitors |
Signaling Pathways
Trichostatin A has been shown to modulate a variety of signaling pathways implicated in cancer progression. By inhibiting HDACs, TSA can influence the acetylation status of non-histone proteins that are key components of these pathways. For instance, TSA can affect the p53 signaling pathway, leading to apoptosis in cancer cells.[6] It has also been reported to impact the TGF-β/Akt, MAPK, and ERK1/2 signaling pathways.[7][8]
Due to the lack of specific studies on this compound, its effect on signaling pathways as an HDAC inhibitor can only be hypothesized. If it functions as an HDAC inhibitor, it would likely impact similar pathways to TSA by altering protein acetylation.
Caption: Signaling pathway affected by Trichostatin A.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
A common method to assess the efficacy of HDAC inhibitors is a fluorometric assay using a commercially available kit.
-
Preparation of Reagents : Prepare assay buffer, a fluorogenic HDAC substrate (e.g., containing an acetylated lysine side chain), and a developer solution containing a protease (e.g., trypsin). The test compounds (Trichostatin A and/or this compound) are serially diluted.
-
Enzyme Reaction : In a 96-well plate, add the HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDACs), the assay buffer, and the test compound dilutions.
-
Substrate Addition : Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for deacetylation.
-
Development : Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission).
-
Data Analysis : The fluorescence signal is proportional to the HDAC activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for an HDAC inhibition assay.
Conclusion
Trichostatin A is a potent, well-documented pan-HDAC inhibitor that serves as a valuable tool for studying the biological roles of histone acetylation. Its efficacy is supported by a large body of experimental data, including specific IC₅₀ values and detailed mechanistic studies.
In contrast, while the hydroxamate functional group is a key feature of many potent HDAC inhibitors, and lysine-containing peptides with this modification show promise, there is a notable lack of direct evidence in the scientific literature to support the efficacy of the simple molecule, this compound, as a significant HDAC inhibitor. Researchers and drug development professionals should be aware of this data gap. Future studies are warranted to explore the potential of this compound and its derivatives as selective and effective HDAC inhibitors. Until such data becomes available, direct comparisons of efficacy with established compounds like Trichostatin A remain speculative.
References
- 1. researchgate.net [researchgate.net]
- 2. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. turkjps.org [turkjps.org]
- 8. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Panobinostat and Lysine Hydroxamate Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor Panobinostat against the broader class of lysine hydroxamates, with a focus on Vorinostat (SAHA) as a representative example. The comparison is supported by experimental data on selectivity profiles, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription.[3] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting malignant cell survival.[1][3] HDAC inhibitors counteract this by causing hyperacetylation of histones, which relaxes chromatin structure and allows for the expression of genes that can induce cell cycle arrest and apoptosis (programmed cell death).[1][3][4]
Panobinostat and other lysine hydroxamates, such as Vorinostat, are part of a class of HDAC inhibitors characterized by a hydroxamic acid (-C(O)NH-OH) functional group. This group is crucial for their mechanism of action as it chelates the zinc ion within the active site of zinc-dependent HDACs (Classes I, II, and IV), thereby inhibiting their enzymatic activity.[5]
Selectivity Profile: Panobinostat vs. Vorinostat (SAHA)
Panobinostat is recognized as a potent pan-HDAC inhibitor, demonstrating strong inhibitory activity against multiple HDAC isoforms in Classes I, II, and IV at low nanomolar concentrations.[4][6][7][8] Vorinostat (SAHA) is also a pan-HDAC inhibitor but generally exhibits lower potency compared to Panobinostat.[4][9] The selectivity of these inhibitors across different HDAC isoforms is a critical factor in their therapeutic application and toxicity profiles.
Data Presentation: Inhibitory Activity (IC50) of HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for Panobinostat and Vorinostat against a panel of recombinant human HDAC isoforms. Lower IC50 values indicate greater potency.
| HDAC Isoform | Class | Panobinostat (nM) | Vorinostat (SAHA) (nM) |
| HDAC1 | I | <13.2[4] | ~10[10] |
| HDAC2 | I | <13.2[4] | - |
| HDAC3 | I | <13.2[4] | ~20[10] |
| HDAC4 | IIa | mid-nanomolar[4] | - |
| HDAC6 | IIb | <13.2[4] | - |
| HDAC7 | IIa | mid-nanomolar[4] | ~20[10] |
| HDAC8 | I | mid-nanomolar[4] | - |
| HDAC11 | IV | <13.2[4] | - |
Note: IC50 values can vary depending on assay conditions. The data presented is a synthesis from multiple sources to show relative potency. Panobinostat has demonstrated a 10-fold greater potency compared to Vorinostat in some studies.[9]
Mechanism of Action and Affected Signaling Pathways
The primary mechanism for both Panobinostat and other hydroxamate inhibitors involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins.[1] This epigenetic alteration results in the transcriptional activation of various genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Panobinostat has been shown to modulate several critical signaling pathways implicated in cancer progression.[11]
Caption: General mechanism of action for Panobinostat and lysine hydroxamate HDAC inhibitors.
Beyond this general mechanism, Panobinostat specifically impacts key oncogenic signaling cascades:
-
JAK/STAT Pathway: Panobinostat can inhibit the phosphorylation of STAT3, STAT5, and STAT6, disrupting cytokine signaling that is crucial for the survival and proliferation of malignant cells.[12][13]
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth and survival. Panobinostat has been shown to modulate this pathway, often leading to suppressed tumor growth.[11]
-
Aggresome Pathway: In multiple myeloma, the combination of Panobinostat with a proteasome inhibitor like bortezomib is particularly effective. While bortezomib blocks the proteasome, Panobinostat inhibits HDAC6, a key component of the aggresome pathway, which serves as an alternative route for degrading misfolded proteins. Dual inhibition leads to increased cellular stress and apoptosis.[9]
Caption: Downstream signaling pathways modulated by Panobinostat.
Experimental Protocols
The determination of HDAC inhibitor selectivity and potency is typically performed using in vitro biochemical assays. A common method is the fluorogenic assay, such as the Fluor de Lys™ (FDL) assay.
Protocol: In Vitro Fluorogenic HDAC Activity Assay
Objective: To determine the IC50 value of an inhibitor against a specific recombinant human HDAC isoform.
Materials:
-
Purified, recombinant human HDAC enzymes (e.g., rhHDAC1, rhHDAC2, etc.).
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys™-SIRT1).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC inhibitor compounds (Panobinostat, Vorinostat) dissolved in DMSO.
-
Developer solution (e.g., Fluor de Lys™ Developer containing Trichostatin A to stop the reaction).
-
Microplate reader capable of fluorescence measurement (Excitation: 355-380 nm, Emission: 450-460 nm).
-
384-well black microplates.
Procedure:
-
Compound Preparation: Perform serial dilutions of the test inhibitors (e.g., Panobinostat, Vorinostat) in DMSO and then dilute into the assay buffer to achieve the final desired concentrations.
-
Enzyme Reaction:
-
Add a specific amount of purified recombinant HDAC enzyme to each well of the microplate containing the assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-3 hours).[8]
-
Reaction Quenching and Signal Development: Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.[8] Incubate at room temperature for a set time (e.g., 25 minutes) to allow the fluorescent signal to stabilize.[8]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Experimental workflow for a fluorogenic HDAC inhibition assay.
Conclusion
Panobinostat is a highly potent pan-HDAC inhibitor with low nanomolar activity against Class I, II, and IV HDACs, distinguishing it from other lysine hydroxamates like Vorinostat, which is generally less potent.[4][9] While both compounds share a common mechanism of chelating the active site zinc ion via their hydroxamic acid moiety, the superior potency of Panobinostat allows for different dosing schedules and clinical applications.[14] The ability of Panobinostat to modulate multiple oncogenic signaling pathways, including JAK/STAT and PI3K/AKT/mTOR, further underscores its broad-spectrum anti-cancer activity.[11][12] The choice between Panobinostat and other hydroxamate inhibitors will depend on the specific therapeutic context, desired potency, and the targeted cancer's underlying molecular dependencies.
References
- 1. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Therapeutic Targets of Vorinostat by SILAC-based Proteomic Analysis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hdac1.com [hdac1.com]
- 7. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 8. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors | Biochemical Journal | Portland Press [portlandpress.com]
- 9. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. commons.stmarytx.edu [commons.stmarytx.edu]
- 12. ashpublications.org [ashpublications.org]
- 13. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lysine Hydroxamate Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a lysine hydroxamate compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of current methodologies, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate target validation strategy.
Lysine hydroxamates are a prominent class of inhibitors, notably targeting metalloproteinases such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Their mechanism of action relies on the hydroxamic acid moiety chelating the active site metal ion, thereby inhibiting enzymatic activity. Validating the direct interaction between a this compound and its target protein in a cellular context is essential to correlate phenotypic effects with on-target activity and to understand potential off-target interactions.
Comparative Analysis of Target Engagement Methodologies
Several distinct approaches can be employed to measure the binding of lysine hydroxamates to their targets in cells. The choice of method often depends on factors such as throughput requirements, the availability of specific reagents, and the nature of the target protein. The following table summarizes and compares the key features of prominent techniques.
| Method | Principle | Throughput | Key Advantages | Key Limitations | Typical Applications |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Low to High | Label-free; applicable to endogenous proteins; reflects intracellular binding.[1] | Requires specific antibodies for detection (low-throughput) or can be adapted for higher throughput with reporter systems.[2][3] | Validating on-target binding of inhibitors for various protein classes.[4] |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a target protein fused to NanoLuciferase. | High | High-throughput; quantitative measurement of intracellular affinity.[5] | Requires genetic modification of the target protein (fusion construct); reliant on a suitable tracer.[6] | Screening compound libraries for target engagement; determining intracellular potency.[7] |
| Lysine Reactivity Profiling | Drug binding alters the reactivity of lysine residues on the target protein, which is measured by chemical probes and mass spectrometry.[8] | Low to Medium | Provides information on binding site and conformational changes; can be performed proteome-wide.[8][9] | Technically complex; requires specialized mass spectrometry expertise and instrumentation. | Identifying direct targets and off-targets of covalent and non-covalent inhibitors; mapping binding sites.[10] |
| In-Cell Western™ / Immunofluorescence | Direct or indirect measurement of a downstream marker of target engagement (e.g., histone acetylation for HDAC inhibitors). | Medium to High | Measures a functional consequence of target binding; can be high-throughput. | Indirect measure of target engagement; requires a well-validated downstream biomarker. | Screening for compounds that induce a specific cellular phenotype; secondary validation assay. |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active-site residues of an enzyme family by a chemical probe, which is competed by the inhibitor. | Medium | Can profile the engagement of an entire enzyme family; provides information on selectivity. | Requires the design and synthesis of a suitable activity-based probe. | Assessing the selectivity of inhibitors against a family of related enzymes. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
This protocol describes a typical CETSA experiment followed by immunoblotting.
-
Cell Treatment: Culture cells to the desired confluency. Treat with the this compound compound or vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.[4] A non-heated control is essential.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) by freeze-thaw cycles or sonication. Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[1]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and immunoblotting using a specific antibody.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[4]
NanoBRET™ Target Engagement Intracellular Assay
This protocol provides a generalized workflow for the NanoBRET™ assay.
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuciferase. Plate the cells in a white, opaque 96- or 384-well plate.
-
Compound and Tracer Addition: Add the this compound compound at various concentrations to the cells. Subsequently, add the fluorescent tracer at its predetermined optimal concentration.[5]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the compound will result in a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.[5]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological context.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 7. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global profiling of lysine reactivity and ligandability in the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine-Targeted Inhibitors and Chemoproteomic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Lysine Hydroxamates with Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of lysine hydroxamate-based inhibitors, focusing on their interactions with primary targets and potential off-target metalloenzymes. The information presented is supported by experimental data to aid in the research and development of selective enzyme inhibitors.
Introduction: The Double-Edged Sword of Zinc Chelation
Lysine hydroxamates, such as the FDA-approved drug Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), are a prominent class of compounds designed to inhibit zinc-dependent metalloenzymes. Their primary therapeutic success has been as pan-inhibitors of Histone Deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1][2] The hydroxamic acid moiety (-CONHOH) is a highly effective zinc-binding group (ZBG), which anchors the inhibitor to the enzyme's active site, leading to potent inhibition.
However, the zinc ion is a common cofactor in a wide array of enzymes, including Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs). This shared catalytic metal raises a critical question in drug development: how selective are lysine hydroxamates for their intended targets? Understanding this cross-reactivity is essential for predicting potential off-target effects, ensuring therapeutic efficacy, and minimizing toxicity. This guide examines the selectivity profile of these inhibitors, using Vorinostat as a primary example.
Mechanism of Action and Basis for Cross-Reactivity
The inhibitory action of lysine hydroxamates stems from the ability of the hydroxamic acid group to form a high-affinity coordination complex with the Zn²⁺ ion present in the catalytic site of metalloenzymes. This interaction typically displaces a water molecule that is essential for the enzyme's catalytic activity. While this mechanism is key to inhibiting HDACs, it is not unique to them. Other zinc-dependent enzymes are also susceptible to inhibition by molecules containing strong zinc-binding groups.
Selectivity is therefore not determined by the zinc-binding group alone. Instead, it arises from the specific interactions between the rest of the inhibitor molecule—often referred to as the "linker" and "cap" groups—and the unique topology of the target enzyme's active site channel and surface.
Quantitative Comparison of Inhibitory Potency
Experimental data reveals that while lysine hydroxamates can interact with multiple classes of metalloenzymes, they exhibit a strong preference for their primary HDAC targets. The following table summarizes the inhibitory activity of Vorinostat (SAHA) against various HDAC isoforms and other representative zinc-dependent metalloenzymes.
| Enzyme Class | Specific Enzyme | Vorinostat (SAHA) IC₅₀ (nM) | Selectivity vs. HDAC1 | Reference(s) |
| Histone Deacetylases (Class I) | HDAC1 | 10 - 61 | 1x | [3][4][5] |
| HDAC2 | ~251 | ~4x - 25x | [5] | |
| HDAC3 | 20 - 19 | ~2x | [3][4][5] | |
| Histone Deacetylases (Class IIb) | HDAC6 | ~32 | ~3x | [5] |
| Histone Deacetylases (Class I) | HDAC8 | 540 - 827 | ~54x - 83x | [5][6] |
| Matrix Metalloproteinases | MMPs (General Screen) | >10,000 | >160x | |
| Carbonic Anhydrases | Carbonic Anhydrase II | Binding Confirmed | N/A | [7] |
| Carbonic Anhydrase IX | Binding Confirmed | N/A | [7] |
Note on Carbonic Anhydrases: High-resolution crystal structures confirm that Vorinostat can bind to the active site of Carbonic Anhydrase II and a Carbonic Anhydrase IX mimic.[7] While binding energy calculations suggest a potentially high affinity, functional assays showed minimal thermal stabilization, and specific IC₅₀ values from enzymatic inhibition assays are not well established in the cited literature.[7] This indicates that binding may not translate into potent inhibition for this enzyme class.
Mandatory Visualizations
Signaling Pathway: HDAC Inhibition and Gene Expression
The primary mechanism of lysine hydroxamates involves the inhibition of HDACs, leading to changes in chromatin structure and gene expression.
Caption: Role of HDACs in chromatin remodeling and its inhibition by lysine hydroxamates.
Experimental Workflow: Assessing Metalloenzyme Cross-Reactivity
A systematic approach is required to evaluate the selectivity of an inhibitor.
Caption: Workflow for determining the cross-reactivity profile of a metalloenzyme inhibitor.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are representative protocols for assessing inhibitor activity against HDACs and MMPs.
A. In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC₅₀ of a compound against a specific HDAC isoform.
-
Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue and a fluorescent reporter group quenched by proximity, is used. Upon deacetylation by HDAC, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a measurable signal.
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6).
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Fluorogenic HDAC substrate.
-
HDAC Developer solution (containing a protease like trypsin).
-
Test compound (this compound) dissolved in DMSO.
-
Positive control inhibitor (e.g., Trichostatin A).
-
Black, flat-bottom 96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer. Final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
To the wells of the 96-well plate, add 50 µL of the diluted test compound or control (buffer for no inhibition, positive control inhibitor for maximal inhibition).
-
Add 25 µL of diluted recombinant HDAC enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and generate the fluorescent signal by adding 50 µL of HDAC Developer solution to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence using a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data, setting the "no inhibition" control as 100% activity and the "maximal inhibition" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
B. In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory activity of a compound against MMPs.
-
Principle: A quenched fluorogenic substrate (often a peptide containing a specific MMP cleavage site) is used. In the presence of active MMP, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Fluorogenic MMP substrate.
-
Test compound (this compound) dissolved in DMSO.
-
Positive control inhibitor (e.g., a broad-spectrum MMP inhibitor like GM6001).
-
Black, flat-bottom 96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in MMP Assay Buffer.
-
To the wells of the 96-well plate, add buffer, positive control, or test compound dilutions.
-
Add the diluted recombinant MMP enzyme to each well.
-
Incubate for 30 minutes at 37°C to allow for pre-incubation of the inhibitor with the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Immediately begin kinetic reading of fluorescence every 1-2 minutes for 30-60 minutes at 37°C (e.g., Excitation 328 nm, Emission 393 nm).
-
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration relative to the uninhibited control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Conclusion and Outlook
The experimental evidence demonstrates that while lysine hydroxamates possess a zinc-binding moiety capable of interacting with a range of metalloenzymes, well-designed inhibitors like Vorinostat (SAHA) can achieve remarkable selectivity. Vorinostat is a potent inhibitor of Class I and IIb HDACs, with IC₅₀ values in the nanomolar range.[3][4][5] In contrast, its activity against other zinc metalloenzymes like MMPs is significantly weaker, with IC₅₀ values estimated to be in the high micromolar range, indicating a selectivity window of over 100-fold. While binding to carbonic anhydrases has been structurally confirmed, the functional consequence in terms of potent enzyme inhibition remains less clear.[7]
These findings underscore a critical principle in drug design: while the zinc-binding group is essential for potency, the overall molecular structure of the inhibitor is the primary determinant of selectivity. For drug development professionals, this highlights the necessity of comprehensive screening against a panel of metalloenzymes to fully characterize the selectivity profile of any new this compound-based candidate, ensuring both on-target efficacy and a minimized risk of off-target effects.
References
- 1. apexbt.com [apexbt.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lysine Hydroxamates and Other Pan-HDAC Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of lysine hydroxamate-based pan-Histone Deacetylase (HDAC) inhibitors with other major classes of pan-HDAC inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines detailed experimental protocols, and visualizes critical biological pathways and workflows to facilitate informed decisions in epigenetic drug discovery.
Introduction to Pan-HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] In various cancers, HDACs are often dysregulated, leading to aberrant gene expression and tumor progression. Pan-HDAC inhibitors, which target multiple HDAC isoforms, have emerged as a promising class of anti-cancer agents.[3][4] Among these, compounds featuring a hydroxamic acid zinc-binding group, such as the this compound Vorinostat (SAHA), have gained significant attention and regulatory approval.[5] This guide provides a comparative analysis of these agents against other pan-HDAC inhibitors.
Comparative Efficacy of Pan-HDAC Inhibitors
The inhibitory potency of pan-HDAC inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's efficacy in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of prominent pan-HDAC inhibitors against various HDAC isoforms and in different cancer cell lines.
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Cell Line | IC50 (µM) |
| Vorinostat (SAHA) | Hydroxamate | - | - | - | - | SW-982 (Synovial Sarcoma) | 8.6[6] |
| - | - | - | - | SW-1353 (Chondrosarcoma) | 2.0[6] | ||
| Panobinostat (LBH-589) | Hydroxamate | - | - | - | - | SW-982 (Synovial Sarcoma) | 0.1[6] |
| - | - | - | - | SW-1353 (Chondrosarcoma) | 0.02[6] | ||
| Belinostat (PXD101) | Hydroxamate | - | - | - | - | SW-982 (Synovial Sarcoma) | 1.4[6] |
| - | - | - | - | SW-1353 (Chondrosarcoma) | 2.6[6] | ||
| Trichostatin A (TSA) | Hydroxamate | - | - | - | - | - | - |
| Entinostat (MS-275) | Benzamide | - | - | - | - | HEY (Ovarian Cancer) | 0.22[7] |
| - | - | - | - | Kuramochi (Ovarian Cancer) | 0.34[7] | ||
| Nexturastat A | Hydroxamate | - | - | - | - | Ovarian Cancer Cell Lines | Micromolar range[7] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Panobinostat consistently demonstrates high potency across various cell lines, with IC50 values in the low nanomolar range.[6][8] Vorinostat and Belinostat also show significant activity, though generally with higher IC50 values compared to Panobinostat.[6] It is noteworthy that Panobinostat is reported to be approximately 10-fold more potent than Vorinostat.[8]
Comparative Cytotoxicity
The therapeutic window of an anti-cancer agent is determined by its ability to selectively kill cancer cells while minimizing toxicity to normal cells. The following table summarizes the cytotoxic effects of various pan-HDAC inhibitors on different cancer cell lines.
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| Vorinostat (SAHA) | SW-982, SW-1353 | MTS Assay | Decreased cell viability | Time and dose-dependent decrease[6] |
| Panobinostat (LBH-589) | SW-982, SW-1353 | MTS Assay | Decreased cell viability | Time and dose-dependent decrease[6] |
| Belinostat (PXD101) | SW-982, SW-1353 | MTS Assay | Decreased cell viability | Time and dose-dependent decrease[6] |
| RGFP966 (HDAC3-selective) | SUDHL6 | Annexin V/PI | Apoptosis | Induction of apoptosis[9] |
All tested hydroxamate-based pan-HDAC inhibitors—Vorinostat, Panobinostat, and Belinostat—demonstrated time- and dose-dependent cytotoxicity against synovial sarcoma and chondrosarcoma cell lines.[6] Interestingly, selective inhibition of HDAC3 by RGFP966 was also shown to induce cell death, suggesting that targeting this specific isoform is crucial for the cytotoxic effects of pan-HDAC inhibitors.[9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Mechanism of action of pan-HDAC inhibitors.
Caption: General workflow for a fluorometric HDAC activity assay.
Caption: Workflow for Western blot analysis of histone acetylation.
Detailed Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.[10][11][12][13][14]
Materials:
-
96-well black microplate
-
Purified HDAC enzyme or nuclear extract
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Inhibitor (e.g., Trichostatin A as a positive control)
-
Developer solution
-
Fluorescence microplate reader
Procedure:
-
Prepare the HDAC reaction by adding the following to each well of a 96-well plate:
-
85 µl of ddH2O
-
10 µl of 10X HDAC Assay Buffer
-
Desired concentration of test inhibitor or vehicle control.
-
-
Add 2 µl of purified HDAC enzyme or nuclear extract to each well. For a no-enzyme control, add 2 µl of assay buffer.
-
Initiate the reaction by adding 5 µl of the HDAC Fluorometric Substrate. Mix thoroughly.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µl of Lysine Developer.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate HDAC activity as the change in fluorescence units per unit of time, and determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[15][16][17][18]
Materials:
-
96-well clear microplate
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the HDAC inhibitor. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well.
-
Incubate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol allows for the detection of changes in global histone acetylation levels.[19][20][21][22]
Materials:
-
Treated and untreated cell pellets
-
Triton Extraction Buffer (TEB)
-
0.2 N Hydrochloric acid (HCl)
-
Bradford assay reagent
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody (e.g., anti-acetyl-histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in TEB and centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C for acid extraction of histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Determine the protein concentration of the histone extracts using the Bradford assay.
-
Separate equal amounts of histone proteins (10-20 µg) on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone of interest (e.g., acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).
Conclusion
This guide provides a comparative overview of this compound-based pan-HDAC inhibitors and other classes of these epigenetic modulators. The presented data highlights the high potency of hydroxamate-containing compounds, particularly Panobinostat. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers to design and execute their own comparative studies. As the field of epigenetic drug discovery continues to evolve, a thorough understanding of the comparative efficacy and mechanisms of action of different inhibitor classes will be paramount in developing more effective and selective cancer therapies.
References
- 1. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors in hematological malignancies and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ercongressi.it [ercongressi.it]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class I-Histone Deacetylase (HDAC) Inhibition is Superior to pan-HDAC Inhibition in Modulating Cisplatin Potency in High Grade Serous Ovarian Cancer Cell Lines [mdpi.com]
- 8. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. epigentek.com [epigentek.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]
A Comparative Guide to the In Vivo Efficacy of Hydroxamate-Based HDAC Inhibitors: Vorinostat as a Benchmark
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a well-established histone deacetylase (HDAC) inhibitor, with the broader class of hydroxamate-based HDAC inhibitors. Due to the limited availability of in vivo efficacy data for a specific compound termed "lysine hydroxamate," this guide will focus on Vorinostat as a benchmark and, where possible, draw comparisons with other hydroxamate-containing inhibitors, including those with amino acid-based moieties.
Introduction to Hydroxamate-Based HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell growth and survival.[3] Hydroxamic acid-based compounds are a major class of HDAC inhibitors that chelate the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity.[3][4] This inhibition leads to the accumulation of acetylated histones, reactivation of silenced genes, and ultimately, cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5]
Vorinostat (SAHA) is a prototypical hydroxamate-based pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL).[6][7] Its extensive preclinical and clinical investigation provides a robust dataset for comparison with other emerging hydroxamate-based HDAC inhibitors. While the term "this compound" does not correspond to a specific, widely studied anticancer agent, the core structure of a hydroxamic acid can be coupled with various chemical scaffolds, including those derived from or inspired by amino acids like lysine, to generate novel HDAC inhibitors.
In Vivo Efficacy: Vorinostat as a Case Study
Vorinostat has demonstrated significant in vivo antitumor activity in a variety of preclinical cancer models. The following table summarizes key findings from selected studies.
| Cancer Model | Animal Model | Vorinostat Dosage and Administration | Key Efficacy Findings | Reference |
| Ovarian Cancer | Nude mice with IP injected 2774 ovarian cancer cells | 25-100 mg/kg/day, intraperitoneal (IP) | In combination with paclitaxel, significantly improved survival. The sequence of administration was found to be important. | [8] |
| Childhood Solid Tumors and Leukemia | Mice bearing xenografts | 125 mg/kg, intraperitoneal (IP), daily for 5 days for 6 weeks | Demonstrated in vitro growth inhibitory activity, but no objective responses were observed in the in vivo solid tumor or acute lymphoblastic leukemia xenografts at the tested dose. | [7] |
| Cholangiocarcinoma | HuCC-T1 cell-bearing xenograft model | Not specified in abstract | Showed anti-tumor activity. Nanoparticle formulation of Vorinostat showed improved antitumor activity compared to free Vorinostat. | [9] |
| Uterine Sarcoma | In vivo model | Not specified in abstract | Suppressed the growth of uterine sarcomas. | [10] |
Comparative Efficacy of Other Hydroxamate-Based HDAC Inhibitors
While direct in vivo comparisons with a specific "this compound" are unavailable, other novel hydroxamate-based HDAC inhibitors have been evaluated in vivo, showing promising results.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Efficacy Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Belinostat (PXD101) | Bladder, ovarian, and colon cancer xenografts | Not specified in abstract | Not specified in abstract | Demonstrated in vivo activity. |[11] | | Compound 3B (a novel hydroxamic acid derivative) | Neuroblastoma xenograft model | Not specified | Not specified | Significantly decreased tumor growth and tumor weight. |[12] | | ST3595 (a novel HDAC inhibitor) | Two tumor xenograft models | Not specified | Not specified | Showed synergistic antitumor effects when combined with paclitaxel. |[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for studies involving Vorinostat.
General In Vivo Xenograft Study Protocol
-
Cell Culture and Implantation: Human cancer cell lines (e.g., ovarian, neuroblastoma) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are then implanted into immunocompromised mice (e.g., nude or SCID mice), either subcutaneously or orthotopically.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Preparation and Administration: Vorinostat is typically dissolved in a vehicle such as DMSO and further diluted in a solution like PEG400 for in vivo administration.[7] The drug is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for five days a week).[7]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed. Survival studies monitor the lifespan of the animals in each group.
-
Pharmacodynamic and Molecular Analysis: Tumor and/or blood samples can be collected to assess the biological effects of the drug, such as histone acetylation levels (e.g., by Western blot or immunohistochemistry) and changes in gene expression.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors, including Vorinostat and other hydroxamate-based compounds, exert their anticancer effects through the modulation of multiple signaling pathways. The inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, which in turn affects gene transcription and protein function.
Core Mechanism of Hydroxamate-Based HDAC Inhibition
The following diagram illustrates the fundamental mechanism by which hydroxamate-based HDAC inhibitors function.
Caption: Mechanism of HDAC inhibition by hydroxamic acids.
Downstream Cellular Effects of HDAC Inhibition
The inhibition of HDACs triggers a cascade of events within the cancer cell, ultimately leading to cell death and suppression of tumor growth.
Caption: Cellular consequences of HDAC inhibition.
Conclusion
Vorinostat serves as a critical benchmark for the in vivo evaluation of novel hydroxamate-based HDAC inhibitors. While the specific entity "this compound" lacks sufficient in vivo data for a direct comparison, the broader class of hydroxamate inhibitors demonstrates significant and varied antitumor potential. Future research into novel hydroxamates, potentially incorporating amino acid scaffolds to enhance selectivity or efficacy, will continue to build upon the foundational understanding established by pioneering drugs like Vorinostat. The detailed presentation of experimental protocols and an understanding of the complex signaling pathways involved are essential for the continued development of this important class of anticancer agents.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of vorinostat-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and cellular effects of a novel hydroxamate-based HDAC inhibitor – belinostat – in glioblastoma cell lines: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Lysine Hydroxamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of hydroxamate-based histone deacetylase (HDAC) inhibitors. While specific experimental data for the simple compound, lysine hydroxamate, is not extensively available in publicly accessible literature, this document will use the well-characterized and FDA-approved HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), as a representative compound to illustrate the validation of anti-proliferative effects. The principles, experimental protocols, and mechanisms described herein are broadly applicable to the study of this compound and other novel hydroxamate-based HDAC inhibitors.
Mechanism of Action: HDAC Inhibition
Hydroxamic acid-based compounds, including this compound and SAHA, exert their anti-proliferative effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, resulting in a more relaxed chromatin state and the re-expression of silenced genes, such as tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. The core mechanism involves the hydroxamic acid moiety chelating the zinc ion within the active site of the HDAC enzyme.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for SAHA (Vorinostat) against various cancer cell lines and HDAC isoforms. This data serves as a benchmark for evaluating the potential efficacy of new hydroxamate derivatives like this compound.
Table 1: Anti-Proliferative Activity (IC50) of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | >50 |
| MCF-7 | Breast Cancer | 41.5 |
| HeLa | Cervical Cancer | >50 |
| RPMI 8226 | Multiple Myeloma | 0.46 - 0.52 |
Note: Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
Table 2: Inhibitory Activity (IC50) of SAHA against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 13 |
| HDAC2 | 70 |
| HDAC3 | 181.05 ± 28.92 |
| HDAC6 | 105.10 ± 25.46 |
| HDAC8 | 44 |
Note: Data compiled from multiple sources. IC50 values can vary based on the specific assay used.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of anti-proliferative compounds. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or the compound of interest) and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Histone Acetylation
Western blotting can be used to detect the levels of acetylated histones, providing direct evidence of HDAC inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-GAPDH). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the acetylated histone band intensity relative to the loading control indicates HDAC inhibition.
Confirming the Mechanism of Action of Lysine Hydroxamates as Histone Deacetylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lysine hydroxamates with other classes of histone deacetylase (HDAC) inhibitors, supported by experimental data. We delve into the mechanism of action, present quantitative data for comparison, and provide detailed experimental protocols for key assays used to validate these findings.
Mechanism of Action: Lysine Hydroxamates as Zinc-Chelating HDAC Inhibitors
Lysine hydroxamates, such as the FDA-approved drug Vorinostat (SAHA), exert their biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1][2]
The core mechanism of action for lysine hydroxamates lies in the ability of their hydroxamic acid moiety to chelate the zinc ion (Zn2+) present in the active site of class I, II, and IV HDAC enzymes.[3] This chelation blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones. The resulting hyperacetylation of histones relaxes the chromatin structure, making DNA more accessible for transcription and leading to the altered expression of genes involved in various cellular processes, including cell cycle arrest, differentiation, and apoptosis.[4]
dot
Caption: Mechanism of HDAC inhibition by lysine hydroxamates.
Comparative Performance of HDAC Inhibitors
The efficacy of HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms. Lower IC50 values indicate greater potency. This table summarizes the IC50 values for the this compound Vorinostat and representative inhibitors from other classes.
| Inhibitor Class | Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | Vorinostat (SAHA) | 10[1][5] | 130[6] | 20[1][5][7] | - | - | - |
| Benzamide | Entinostat (MS-275) | 243[4] | 453[4] | 248[4] | >100,000 | >100,000 | >100,000 |
| Cyclic Peptide | Romidepsin (FK228) | 36[8] | 47[9][8] | - | 510[8] | 1400[8] | - |
| Short-Chain Fatty Acid | Valproic Acid | 400,000[10] | 400,000 | - | - | - | - |
Experimental Protocols
To confirm the mechanism of action of lysine hydroxamates and compare their efficacy to other HDAC inhibitors, a series of key experiments are typically performed.
dot
Caption: Experimental workflow for confirming HDAC inhibitor activity.
HDAC Activity Assay (Fluorometric)
Objective: To measure the enzymatic activity of HDACs in the presence of inhibitors and determine their IC50 values.
Principle: This assay utilizes a fluorogenic substrate containing an acetylated lysine residue. Deacetylation by HDACs exposes the lysine to a developer enzyme (trypsin), which cleaves the substrate and releases a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the HDAC enzyme (e.g., recombinant human HDAC1) in Assay Buffer.
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of the this compound and other HDAC inhibitors in Assay Buffer.
-
Prepare the Developer solution containing trypsin in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted HDAC enzyme to each well.
-
Add the serially diluted inhibitors to their respective wells. Include a no-inhibitor control and a blank (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Developer solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Subtract the blank reading from all measurements.
-
Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable curve-fitting software.[11][12][13]
-
Western Blot for Histone Acetylation
Objective: To qualitatively and semi-quantitatively assess the increase in histone acetylation in cells treated with HDAC inhibitors.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of acetylated histones (e.g., acetyl-Histone H3 and acetyl-Histone H4) relative to total histone levels.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., HeLa, A549) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound and other HDAC inhibitors for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).[14]
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration of the histone extracts using a protein assay (e.g., Bradford assay).
-
Separate equal amounts of protein (e.g., 15-20 µg) on an SDS-PAGE gel (e.g., 15%).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for acetyl-Histone H3 and acetyl-Histone H4 overnight at 4°C.
-
Use an antibody against total Histone H3 or H4 as a loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of HDAC inhibitors on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound and other HDAC inhibitors for 24, 48, or 72 hours. Include untreated control wells.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 for cell growth inhibition.[17][18]
-
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To investigate the effect of HDAC inhibitors on the expression of specific target genes involved in cell cycle control and apoptosis.
Principle: qRT-PCR measures the amount of a specific RNA by reverse transcribing it into cDNA and then amplifying the cDNA using a polymerase chain reaction. The amplification is monitored in real-time using a fluorescent dye.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with HDAC inhibitors as described for the Western blot and MTT assays.
-
Extract total RNA from the treated and untreated cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Use primers specific for target genes (e.g., p21, BAX) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Data Analysis:
dot
Caption: Logical relationship of experimental evidence.
Conclusion
The experimental evidence strongly supports the mechanism of action of lysine hydroxamates as potent, zinc-chelating inhibitors of histone deacetylases. Comparative data demonstrates their efficacy relative to other classes of HDAC inhibitors, each with distinct isoform selectivity profiles. The provided experimental protocols offer a robust framework for researchers to independently verify these findings and to evaluate novel HDAC inhibitors. This comprehensive understanding is crucial for the continued development of targeted epigenetic therapies in oncology and other disease areas.
References
- 1. selleckchem.com [selleckchem.com]
- 2. epigentek.com [epigentek.com]
- 3. Evaluation of Innate Immune Gene Expression Following HDAC Inhibitor Treatment by High Throughput qPCR and PhosFlow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 6. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
- 12. apexbt.com [apexbt.com]
- 13. HDAC Fluorometric Activity Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. HDAC inhibitors directly modulate T cell gene expression and signaling and promote development of effector-exhausted T cells in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lysine Hydroxamates and Belinostat in Oncology Research
Histone deacetylase (HDAC) inhibitors represent a significant class of epigenetic modulators with proven therapeutic value in oncology. Among them, hydroxamic acid derivatives are a prominent group, characterized by a hydroxamate moiety that chelates the zinc ion essential for HDAC enzymatic activity.[1][2] This guide provides a side-by-side analysis of the broad class of lysine hydroxamates and a specific, clinically approved member, Belinostat (Beleodaq®).[3] Belinostat is a potent pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[3][4] This comparison focuses on their mechanism of action, inhibitory activity, anti-cancer effects, and pharmacokinetic profiles, supported by experimental data and detailed methodologies for key assays.
Mechanism of Action
Lysine hydroxamates, including Belinostat, exert their primary effect by inhibiting class I, II, and IV zinc-dependent HDACs.[1] The hydroxamic acid group binds to the zinc ion within the catalytic pocket of the enzyme, blocking its deacetylase function.[1] This inhibition leads to the hyperacetylation of lysine residues on both histone and non-histone proteins.[5] The accumulation of acetylated histones results in a more relaxed chromatin structure, which allows for the transcription of previously silenced genes, including critical tumor suppressor genes.[3][6]
Belinostat's mechanism is multi-faceted. It reactivates tumor suppressor genes like p21, leading to cell cycle arrest, and induces apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[6][7] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7] Furthermore, Belinostat's influence extends to non-histone proteins involved in critical cancer processes such as cell migration and angiogenesis.[6]
Quantitative Data Comparison
Table 1: HDAC Inhibitory Activity (IC₅₀)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Belinostat and other representative lysine hydroxamates against various HDAC isoforms. Lower values indicate greater potency.
| Compound | HDAC Class | IC₅₀ (nM) | Reference |
| Belinostat | Pan-HDAC (in vitro) | 27 nM | [8] |
| Class I & II | Active at nanomolar concentrations | [9] | |
| Vorinostat (SAHA) | Pan-HDAC | ~50 nM | [10] |
| Panobinostat | Pan-HDAC | ~20 nM | [11] |
Table 2: In Vitro Anti-Cancer Activity (IC₅₀)
This table presents the cytotoxic effects of Belinostat on various human cancer cell lines.
| Cell Line | Cancer Type | Belinostat IC₅₀ (µM) | Incubation Time | Reference |
| A2780 | Ovarian Cancer | 0.2 - 0.66 µM | 48 h | [8] |
| HCT116 | Colon Cancer | 0.2 - 0.66 µM | 48 h | [8] |
| PC3 | Prostate Cancer | 0.2 - 0.66 µM | 48 h | [8] |
| Lung SCC Cells | Lung Squamous Cell Carcinoma | ~0.25 - 1.0 µM | 72 h | [12] |
| LN-229 | Glioblastoma | Induces 70% apoptosis at 2 µM | 48 h | [13][14] |
| LN-18 | Glioblastoma | Induces 28% apoptosis at 2 µM | 48 h | [13][14] |
Table 3: Pharmacokinetic Profile of Belinostat
The pharmacokinetic properties of Belinostat from a Phase 1 study in patients with advanced solid tumors are outlined below. A key characteristic of many hydroxamates is a short half-life due to rapid metabolism.[15][16]
| Parameter | Value | Patient Population | Reference |
| Administration | 30-min IV infusion | Advanced Solid Tumors | [17][18] |
| Half-life (t½) | 0.3 - 1.3 hours | Advanced Solid Tumors | [17][18] |
| Pharmacokinetics | Linear with respect to Cmax and AUC | Advanced Solid Tumors | [17][18] |
| Metabolism | Extensive; primarily via glucuronidation | Malignancies | [16][19] |
| Excretion | Primarily renal (as metabolites) | Malignancies | [19] |
Table 4: Clinical Efficacy of Belinostat in Peripheral T-Cell Lymphoma (PTCL)
Results from the pivotal Phase II BELIEF trial, which led to the FDA's accelerated approval of Belinostat for relapsed or refractory PTCL.[4]
| Efficacy Endpoint | Result (N=120) | Reference |
| Overall Response Rate (ORR) | 25.8% | [4][20] |
| Complete Response (CR) | 10.8% | [4][20] |
| Partial Response (PR) | 15.0% | [4][20] |
| Median Duration of Response (DoR) | 8.4 months | [4] |
| Median Time to Response | 5.6 weeks | [20] |
Experimental Protocols & Workflows
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibitory activity of a compound against HDAC enzymes.
Principle: An acetylated substrate is incubated with an HDAC enzyme. Deacetylation by the enzyme sensitizes the substrate for a developer, which then cleaves the substrate to release a fluorescent product. The fluorescence intensity is inversely proportional to HDAC inhibition.[21]
Methodology:
-
Preparation: Recombinant human HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound (e.g., Belinostat) are prepared in an appropriate assay buffer.[22]
-
Incubation: The HDAC enzyme is pre-incubated with various concentrations of the test compound in a 96-well plate for a short period (e.g., 10 minutes).[23]
-
Reaction Initiation: The fluorogenic substrate is added to each well to start the deacetylase reaction. The plate is incubated at 37°C for a defined time (e.g., 30-60 minutes).[24]
-
Development: A developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction) is added to each well. This cleaves the deacetylated substrate, releasing the fluorophore (AMC).[22][24]
-
Detection: Fluorescence is measured using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[22]
-
Analysis: The IC₅₀ value is calculated by plotting the fluorescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[23]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity following treatment with a compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Belinostat) and incubated for a specified duration (e.g., 48 or 72 hours).[12]
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C to allow formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Detection: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Belinostat used for? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase I study of the safety and pharmacokinetics of the histone deacetylase inhibitor belinostat administered in combination with carboplatin and/or paclitaxel in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. Belinostat exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and cellular effects of a novel hydroxamate-based HDAC inhibitor – belinostat – in glioblastoma cell lines: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular and cellular effects of a novel hydroxamate-based HDAC inhibitor - belinostat - in glioblastoma cell lines: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vorinostat and Belinostat, hydroxamate-based anti-cancer agents, are nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Validate Lysine Hydroxamate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lysine hydroxamates are a prominent class of compounds, primarily recognized for their potent inhibitory activity against histone deacetylases (HDACs). Validating the efficacy and specificity of these compounds is crucial for their development as therapeutic agents. This guide provides a comparative overview of key orthogonal assays used to confirm the activity of lysine hydroxamates, complete with experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.
Data Presentation: Comparative Efficacy of Lysine Hydroxamates
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative lysine hydroxamates and control compounds against different HDAC isoforms, as determined by various orthogonal assays. This comparative data highlights the importance of using multiple assay formats to obtain a comprehensive understanding of a compound's activity.
| Compound | Assay Type | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Lysine Hydroxamate A | Fluorometric (Biochemical) | Pan-HDAC | 15 | Vorinostat (SAHA) | 50[1] |
| Cell-Based (Acetylation) | Cellular HDACs | 50 | 150 | ||
| Cell Viability (MTT) | A549 Cells | 250 | 700 | ||
| This compound B | Fluorometric (Biochemical) | HDAC1 | 8 | Mocetinostat | 150[2] |
| Fluorometric (Biochemical) | HDAC6 | 150 | >10,000 | ||
| Cell-Based (Tubulin Ac.) | Cellular HDAC6 | 200 | >20,000 | ||
| Vorinostat (SAHA) | Fluorometric (Biochemical) | HDAC1 | 61 | N/A | N/A |
| Fluorometric (Biochemical) | HDAC3 | 19 | N/A | N/A | |
| Trichostatin A (TSA) | Cell-Based HDAC-Glo | HCT116 Cells | 290 | N/A | N/A[3] |
Mandatory Visualizations
Signaling Pathway: HDAC Inhibition and Cellular Consequences
The following diagram illustrates the central role of Histone Deacetylases (HDACs) in gene expression and how lysine hydroxamates intervene. HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Lysine hydroxamates inhibit this activity, resulting in histone hyperacetylation, a more open chromatin structure, and the transcription of genes that can lead to outcomes like cell cycle arrest and apoptosis.[4][5]
Experimental Workflows
The following diagrams outline the workflows for the three primary orthogonal assays discussed in this guide.
1. Fluorometric HDAC Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of purified HDACs on a fluorogenic substrate. It is ideal for determining direct inhibitory potential and isoform selectivity.[6][7]
2. Western Blot for Histone Acetylation (Cell-Based)
This semi-quantitative assay validates target engagement within a cellular context by measuring the acetylation status of HDAC substrates, such as histones or tubulin.[8][9]
3. MTT Cell Viability Assay (Functional)
This colorimetric assay assesses the functional consequence of HDAC inhibition by measuring the metabolic activity of cells, which is an indicator of cell viability.[10]
Experimental Protocols
Fluorometric HDAC Activity Assay
This protocol is adapted for a generic fluorometric assay kit.
Materials:
-
HDAC Assay Buffer
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC6)
-
This compound compound and reference inhibitor (e.g., Vorinostat)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer solution (containing a protease like trypsin)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound and reference inhibitor in HDAC Assay Buffer. Dilute the HDAC enzyme and substrate to their working concentrations in cold HDAC Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add 50 µL of the diluted HDAC enzyme.
-
Inhibitor Addition: Add 5 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate Reaction: Add 45 µL of the diluted fluorogenic substrate to each well to start the reaction.
-
Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Develop Signal: Stop the reaction by adding 50 µL of HDAC Developer solution to each well.
-
Second Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~460 nm.[7]
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software package.
Cell-Based Western Blot for Histone H3 Acetylation
This protocol describes the detection of acetylated Histone H3 (a common marker of HDAC inhibition) in treated cells.
Materials:
-
Cell culture medium, flasks, and plates
-
Human cancer cell line (e.g., A549, HCT116)
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 and anti-Total Histone H3 (or another loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[11]
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the acetyl-Histone H3 signal to the total Histone H3 or other loading control signal.
MTT Cell Viability Assay
This protocol provides a method to assess the cytotoxic or cytostatic effects of a this compound.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound compound
-
96-well clear, flat-bottom cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[13]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Lysine Hydroxamate
For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of lysine hydroxamate, a compound often utilized in research settings. Due to the limited specific disposal data for this compound, these procedures are based on the general properties of hydroxamic acids and established best practices for laboratory chemical waste management, prioritizing safety and environmental responsibility.
Core Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The known hazards associated with hydroxamic acids as a class include potential skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the disposal of small quantities of this compound typically generated in a research laboratory setting.
Step 1: Initial Assessment and Segregation
-
Isolate Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
Step 2: Neutralization of Acidic Properties Hydroxamic acids are acidic compounds. Neutralization is a common and effective method for treating acidic waste before disposal.
-
Prepare a Neutralizing Solution: Use a weak base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).
-
Controlled Neutralization:
-
Work within a certified chemical fume hood.
-
If the this compound waste is in a solid form, dissolve it in a minimal amount of water.
-
Slowly and carefully add the weak base solution to the this compound solution while stirring.
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction can be exothermic.
-
Step 3: Aqueous Waste Collection
-
Containerize: Transfer the neutralized solution into a clearly labeled hazardous waste container designated for aqueous waste.
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Neutralized this compound Solution"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation.
-
Step 4: Final Disposal
-
Institutional Procedures: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the handling and disposal of hydroxamic acids.
| Parameter | Value/Range | Notes |
| Target pH for Neutralization | 6.0 - 8.0 | Ensures the waste is safe for collection and will not react with other chemicals in the waste stream. |
| Recommended Neutralizing Agent Concentration | 1 M NaOH or Saturated NaHCO₃ | Weak bases are preferred to control the rate of reaction and prevent excessive heat generation. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling Lysine Hydroxamate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Lysine hydroxamate (CAS No. 25125-92-2). Given the limited availability of a comprehensive Safety Data Sheet (SDS), a cautious approach is imperative, treating the substance as potentially hazardous due to its chemical class.
Physicochemical and Hazard Summary
The following table summarizes the available physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 25125-92-2 | [3] |
| Molecular Formula | C₆H₁₅N₃O₂ | [3] |
| Molecular Weight | 161.204 g/mol | [3] |
| Density | 1.161 g/cm³ | [3] |
| LogP | 1.18900 | [3] |
| PSA | 104.86000 | [3] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard:
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable choice. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. If handling large quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary. | Work in a chemical fume hood to minimize inhalation exposure.[4][5] |
Operational Plan: Handling Procedures
Due to its powdered form, care must be taken to avoid generating dust. The following workflow is recommended for handling this compound.
References
- 1. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
